1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
Description
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Properties
IUPAC Name |
1-oxa-9-azaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-2-4-8(11-7)3-1-5-9-6-8;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSPWHMWXAWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)O2)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717602 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314961-56-2 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, a pivotal heterocyclic building block in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, the following sections synthesize its chemical identity, structural elucidation, potential synthetic strategies, and its significance in the landscape of medicinal chemistry, grounded in established scientific principles and field-proven insights.
Executive Summary: The Strategic Importance of the 1-Oxa-7-azaspiro[4.5]decan-2-one Scaffold
The 1-Oxa-7-azaspiro[4.5]decan-2-one core represents a topologically unique spirocyclic lactam. Such three-dimensional frameworks are of increasing interest in drug development due to their ability to explore novel chemical space, offering improved target specificity and metabolic stability compared to traditional flat aromatic structures. This hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it highly suitable for subsequent synthetic transformations in drug development pipelines. Its classification as a "drug intermediate for the synthesis of various active compounds" underscores its role as a foundational element for creating a diverse array of potential therapeutic agents.[1][2][3] The inherent structural rigidity of the spirocyclic system can lead to more defined interactions with biological targets.[4]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective utilization in a research and development setting.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 1-oxa-7-azaspiro[4.5]decan-2-one HCl | |
| CAS Number | 1314961-56-2 | [5][6] |
| Molecular Formula | C₈H₁₄ClNO₂ | [5] |
| Molecular Weight | 191.66 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% (by NMR) | [5] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [5] |
| InChI Key | JRQSPWHMWXAWRU-UHFFFAOYSA-N |
Structural Elucidation and Spectroscopic Analysis
While specific spectral data for this compound is not widely published, a detailed analysis of its structure allows for the prediction of its spectroscopic characteristics. This provides a baseline for researchers to verify the identity and purity of their material.
Chemical Structure
The core structure consists of a piperidine ring and a γ-butyrolactone ring fused at a single carbon atom (the spiro center). The nitrogen atom is at the 7-position of the spirocyclic system, and the lactone carbonyl is at the 2-position. The hydrochloride salt form protonates the basic nitrogen atom of the piperidine ring.
Diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Expected ¹H NMR Spectrum (in D₂O)
-
Piperidine Ring Protons: Multiple signals in the range of δ 3.0-3.8 ppm (for protons adjacent to the protonated nitrogen) and δ 1.5-2.2 ppm (for the remaining ring protons). The geminal and vicinal couplings would result in complex multiplets.
-
Lactone Ring Protons: Protons on the carbon adjacent to the lactone oxygen would appear downfield, likely in the range of δ 4.0-4.5 ppm. The other methylene protons of the lactone ring would be expected around δ 2.0-2.8 ppm.
-
NH₂⁺ Protons: A broad singlet, the chemical shift of which would be concentration and temperature-dependent.
Expected ¹³C NMR Spectrum (in D₂O)
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Spiro Carbon: A quaternary carbon signal around δ 80-90 ppm.
-
Piperidine and Lactone Carbons: Signals for the carbons adjacent to heteroatoms (N and O) would be in the range of δ 40-70 ppm. The other aliphatic carbons would appear at higher field, between δ 20-40 ppm.
Expected Infrared (IR) Spectrum
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ due to the protonated amine.
-
C=O Stretch: A strong, sharp absorption band around 1770 cm⁻¹ characteristic of a γ-lactone.
-
C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.
Synthesis Strategies: A Perspective on Spirocyclic Lactam Formation
A plausible synthetic approach could involve the following key steps, as illustrated in the workflow diagram below:
Caption: A generalized synthetic workflow for this compound.
Hypothetical Experimental Protocol for Synthesis
The following is a generalized, illustrative protocol for the synthesis of the 1-Oxa-7-azaspiro[4.5]decan-2-one core, based on common organic synthesis methodologies for similar structures. This protocol is intended for experienced synthetic chemists and should be adapted and optimized as needed.
Step 1: Synthesis of N-benzyl-4-(2-hydroxyethyl)-4-hydroxypiperidine
-
To a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of vinylmagnesium bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a 1:1 mixture of THF and water.
-
Add a catalytic amount of OsO₄ and N-methylmorpholine N-oxide (NMO) (1.5 equivalents).
-
Stir at room temperature for 24 hours.
-
Quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form N-benzyl-1-oxa-7-azaspiro[4.5]decan-2-one
-
Dissolve the diol from Step 1 (1 equivalent) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude lactone.
-
Purify by column chromatography.
Step 3: Deprotection and Salt Formation
-
Dissolve the N-benzyl lactone (1 equivalent) in methanol.
-
Add Pd/C (10 mol%) and stir under a hydrogen atmosphere (balloon pressure) for 24 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Dissolve the resulting free base in diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether (1.1 equivalents) dropwise.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Drug Development and Medicinal Chemistry
The 1-oxa-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry. For instance, derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating Alzheimer's disease.[8] Other related spirocyclic lactams have been investigated for their antimicrobial and antitumor activities.[9][10] The rigid, three-dimensional nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets.
The subject of this guide, this compound, serves as a key building block to introduce this valuable scaffold into more complex molecules. The piperidine nitrogen provides a convenient handle for further functionalization, allowing for the attachment of various pharmacophoric groups to modulate the biological activity of the final compound.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel, spirocyclic drug candidates. Its unique three-dimensional structure offers significant advantages in the design of selective and potent therapeutic agents. While detailed public information on this specific compound is limited, this guide provides a comprehensive overview of its properties, potential synthetic routes, and applications based on established chemical principles and data from structurally related molecules. A thorough understanding of the concepts presented herein will empower researchers to effectively and safely utilize this important building block in their drug discovery endeavors.
References
-
Artepal. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride). Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]
-
PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
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RSC Publishing. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Retrieved from [Link]
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PubMed. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Retrieved from [Link]
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PubMed. (1971). beta-lactam antibiotics: their physicochemical properties and biological activities in relation to structure. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]
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National Institutes of Health. (n.d.). The relationship between target-class and the physicochemical properties of antibacterial drugs. Retrieved from [Link]
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PubChemLite. (n.d.). 7-oxa-2-azaspiro[4.5]decan-1-one. Retrieved from [Link]
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PubChemLite. (n.d.). 2-oxa-7-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]
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CBI AxonTracker. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride). Retrieved from [Link]
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An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS Number: 1314961-56-2), a spirocyclic lactam of significant interest in medicinal chemistry. This document delves into its chemical properties, the strategic importance of its structural scaffold, potential synthetic pathways, and its role as a crucial building block in the development of novel therapeutics.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a particularly valuable structural motif. Their inherent three-dimensionality offers a rigid and well-defined orientation of substituents, which can facilitate more precise and potent interactions with biological targets. This contrasts with more flexible or planar molecules, often leading to enhanced target selectivity and better physicochemical properties, such as solubility and metabolic stability.
This compound belongs to the family of azaspiro lactones, which incorporate both a lactam (a cyclic amide) and a piperidine ring. This combination of functional groups provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening. The piperidine nitrogen can be functionalized to modulate basicity and introduce various side chains, while the lactam ring offers opportunities for further chemical transformations. This versatility makes it a highly sought-after intermediate in the synthesis of complex and biologically active molecules.[1][2]
Physicochemical and Structural Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1314961-56-2 | [3] |
| Molecular Formula | C₈H₁₄ClNO₂ | [3] |
| Molecular Weight | 191.66 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95-97% | [3][4] |
| Storage | Recommended at -20°C for long-term stability | [4] |
The chemical structure, depicted below, features a γ-butyrolactone ring fused in a spirocyclic fashion to a piperidine ring at the 4-position of the piperidine. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.
Caption: Chemical structure of this compound.
Synthesis and Characterization
While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of spiro-gamma-lactams containing a piperidine ring.
A potential retrosynthetic analysis suggests that the target molecule could be assembled from a protected 4-piperidone derivative and a suitable three-carbon unit that can form the lactone ring.
Caption: A simplified retrosynthetic pathway for 1-Oxa-7-azaspiro[4.5]decan-2-one.
A Generalized Experimental Protocol:
-
Reaction of N-protected 4-piperidone with a Reformatsky reagent: An N-protected 4-piperidone (e.g., with a Boc or Cbz group) is reacted with an organozinc reagent, such as the Reformatsky reagent derived from ethyl bromoacetate. This reaction forms a β-hydroxy ester.
-
Lactonization: The resulting β-hydroxy ester is then subjected to acid-catalyzed lactonization. This intramolecular cyclization forms the spiro-lactone ring system.
-
Deprotection and Salt Formation: The nitrogen protecting group is removed under appropriate conditions (e.g., strong acid for Boc, or hydrogenolysis for Cbz). The final product is then isolated as the hydrochloride salt by treatment with hydrochloric acid.
Characterization:
The structure of this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the key functional groups. A Certificate of Analysis for a commercially available sample indicates that the ¹H NMR spectrum is consistent with the structure.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the lactam carbonyl (C=O) and the N-H bond of the secondary amine hydrochloride.
Applications & Significance in Drug Development
The azaspiro[4.5]decane core is found in a variety of biologically active molecules. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. In a separate area, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been synthesized and evaluated as inhibitors of the mitochondrial permeability transition pore, a target for treating ischemia-reperfusion injury.
The likely role of this compound is as a scaffold to which various functional groups and pharmacophores are attached. The secondary amine of the piperidine ring serves as a key handle for derivatization, allowing for the introduction of side chains that can interact with specific biological targets.
Caption: The role of the title compound as an intermediate in a typical drug discovery workflow.
Safety, Handling, and Storage
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling:
Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6]
Storage:
For long-term storage and to ensure stability, the compound should be stored as a powder at -20°C. Under these conditions, it is reported to be stable for up to 3 years. For short-term storage, 4°C is acceptable for up to 2 years.[4]
Conclusion
This compound is a valuable and versatile intermediate for medicinal chemists and drug development professionals. Its rigid, three-dimensional spirocyclic structure, combined with the synthetic handles offered by the piperidine and lactam functionalities, makes it an ideal starting point for the synthesis of novel and diverse chemical entities. While its specific applications in the synthesis of marketed drugs are not publicly documented, the importance of the azaspiro[4.5]decane scaffold in numerous biologically active compounds underscores its potential. As the quest for new therapeutics continues, building blocks like this compound will undoubtedly play a crucial role in the exploration of new chemical frontiers and the development of the next generation of medicines.
References
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1-Oxa-7-azaspirodecan-2-one (hydrochloride). Artepal. [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]
- Azaspiro compound and preparation method therefor and use thereof.
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The 1-Oxa-7-azaspiro[4.5]decane Scaffold: A Versatile Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The spirocyclic ring system is a cornerstone of medicinal chemistry, offering a unique three-dimensional architecture that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. Among these, the 1-Oxa-7-azaspiro[4.5]decane framework has emerged as a particularly versatile scaffold. While the specific compound 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is primarily utilized as a drug intermediate for the synthesis of more complex active pharmaceutical ingredients[1][2], the core azaspiro[4.5]decane structure is present in numerous compounds exhibiting a wide range of biological activities. This guide synthesizes the current understanding of this scaffold's potential mechanisms of action by examining the pharmacology of its close structural analogs. We will explore its potential as a modulator of key biological targets, including G-protein coupled receptors and enzymes involved in oncology and cellular stress responses. Furthermore, we provide detailed experimental protocols for researchers aiming to elucidate the mechanism of action for novel derivatives of this promising scaffold.
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, are of significant interest in drug development. Their rigid, well-defined three-dimensional geometry allows for precise orientation of functional groups into protein binding pockets, often leading to improved potency and reduced off-target effects compared to more flexible aliphatic or aromatic systems. The 1-Oxa-7-azaspiro[4.5]decane core, containing both an oxolane (tetrahydrofuran) and a piperidine ring, combines key pharmacophoric features that can be tailored to interact with a diverse array of biological targets.
While this compound serves as a synthetic building block[1], the broader family of azaspiro[4.5]decane derivatives has demonstrated significant therapeutic potential, with published research highlighting activities ranging from neuromodulation to anticancer effects[3][4][5]. This guide will focus on the plausible mechanisms of action for novel compounds derived from this scaffold, based on robust evidence from structurally related molecules.
Potential Mechanisms of Action Based on Structural Analogs
Analysis of the scientific literature reveals that modifications to the core azaspiro[4.5]decane skeleton can direct its derivatives toward distinct biological targets. Below, we explore the most prominent and well-documented mechanisms.
Muscarinic M1 Receptor Agonism: A Target for Neurodegenerative Disease
A compelling line of research points to the potential for azaspiro[4.5]decane derivatives to act as muscarinic acetylcholine receptor agonists. Specifically, studies on a series of 1-Oxa-8-azaspiro[4.5]decanes (a regioisomer of the title scaffold) have demonstrated potent and selective agonism at the M1 receptor subtype[3].
The Mechanistic Hypothesis:
The M1 muscarinic receptor is a Gq-coupled GPCR predominantly expressed in the central nervous system, particularly in the hippocampus and cortex. Its activation is crucial for learning, memory, and cognitive function. In conditions like Alzheimer's disease, cholinergic signaling is impaired. M1 agonists aim to restore this signaling.
-
Binding and Activation: The azaspirodecane scaffold likely mimics the quaternary ammonium group of acetylcholine, positioning itself within the orthosteric binding site of the M1 receptor.
-
Signal Transduction: Upon agonist binding, the receptor undergoes a conformational change, activating the Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses that enhance neuronal excitability and synaptic plasticity[3].
Several derivatives of the 1-oxa-8-azaspiro[4.5]decane series were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming their activity as partial agonists at M1 receptors[3]. This makes the 1-Oxa-7-azaspiro[4.5]decane scaffold a highly attractive starting point for the development of novel cognitive enhancers.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Antitumor Activity: Cell Cycle Arrest and Apoptosis Induction
Another well-documented activity for this structural class is in oncology. A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones demonstrated potent antiproliferative effects against various human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical)[4][5].
The Mechanistic Hypothesis:
The primary mechanism identified for these compounds is the disruption of the cell division cycle.
-
G2/M Phase Arrest: Flow cytometry analysis revealed that the most potent derivative, compound 7j , caused a significant accumulation of MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle[4]. This indicates an interference with the cellular machinery responsible for the transition from the G2 (gap 2) phase to mitosis (M phase), a critical checkpoint for preventing the proliferation of damaged cells. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) or the stability of the mitotic spindle.
-
Induction of Apoptosis: In addition to cell cycle arrest, these compounds were shown to induce apoptosis (programmed cell death) in cancer cells[4]. While the precise upstream targets are still under investigation, the induction of apoptosis is a hallmark of effective anticancer agents, leading to the safe and efficient elimination of malignant cells.
The ability to induce both cell cycle arrest and apoptosis makes the 1-Oxa-7-azaspiro[4.5]decane scaffold a promising platform for the design of novel chemotherapeutic agents with potentially dual mechanisms of action.
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Unlocking the Therapeutic Potential of 1-Oxa-7-azaspiro[4.5]decan-2-one Derivatives: A Technical Guide for Drug Discovery
Introduction: The Emerging Significance of the 1-Oxa-7-azaspiro[4.5]decan-2-one Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents has led researchers to explore unique chemical scaffolds that offer three-dimensional complexity and diverse biological activities. Among these, spirocyclic systems have garnered considerable attention due to their rigid structures and ability to present functional groups in precise spatial orientations, enhancing interactions with biological targets.[1] The 1-Oxa-7-azaspiro[4.5]decan-2-one core, a captivating heterocyclic framework, represents a promising frontier in drug discovery. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, offering a roadmap for researchers and drug development professionals. While this specific scaffold is a relatively underexplored area, by examining structurally related spiro-heterocycles, we can logically infer and propose promising avenues for investigation. This guide will delve into the synthesis of these derivatives and then explore their potential as anticancer, antimicrobial, and central nervous system (CNS) active agents, complete with detailed experimental protocols and mechanistic insights.
Synthesis of the 1-Oxa-7-azaspiro[4.5]decan-2-one Core and its Derivatives
The synthetic accessibility of a scaffold is paramount for its successful development in a drug discovery program. The this compound serves as a crucial drug intermediate for the synthesis of a variety of active compounds.[2] A general synthetic approach to the core structure can be envisioned through multi-component reactions or tandem cyclization strategies, which are known to be efficient for constructing complex heterocyclic systems.
A plausible synthetic route, based on established methodologies for similar spiro-lactones, could involve the reaction of a suitable piperidine-based precursor with a lactone-forming reagent. The hydrochloride salt form enhances the solubility and stability of the core molecule, facilitating its use in subsequent derivatization reactions.
Derivatization of the 1-Oxa-7-azaspiro[4.5]decan-2-one core can be achieved by targeting the secondary amine within the piperidine ring. Standard N-alkylation or N-arylation reactions can be employed to introduce a wide array of substituents, thereby creating a library of novel compounds for biological screening. The choice of substituents should be guided by structure-activity relationship (SAR) studies of related bioactive spiro-compounds to maximize the potential for discovering potent and selective therapeutic agents.
Potential Biological Activities and Mechanistic Hypotheses
Based on the biological activities reported for structurally analogous spiro-heterocyclic compounds, derivatives of 1-Oxa-7-azaspiro[4.5]decan-2-one are hypothesized to exhibit a range of therapeutic effects.
Anticancer Activity: A Promising Avenue
Numerous studies have highlighted the potent anticancer activity of spiro-heterocyclic compounds.[3] For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).[4][5][6] Similarly, novel 1-thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibitory activities against liver, prostate, and colorectal cancer cell lines.[7][8]
Hypothesized Mechanism of Action: p53-MDM2 Interaction Inhibition
A key mechanism underlying the anticancer effects of some spiro compounds is the inhibition of the p53-MDM2 protein-protein interaction.[1][9] The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis.[9] MDM2 is a negative regulator of p53, promoting its degradation.[10] By disrupting the p53-MDM2 interaction, small molecule inhibitors can stabilize and activate p53, leading to the selective elimination of cancer cells. The rigid spirocyclic scaffold is well-suited to mimic the helical peptide interface of p53, making it an attractive pharmacophore for designing MDM2 inhibitors.
Experimental Protocol: In Vitro Anticancer Activity Screening
This protocol outlines a standard workflow for evaluating the cytotoxic effects of novel 1-Oxa-7-azaspiro[4.5]decan-2-one derivatives against a panel of human cancer cell lines.
1. Cell Culture:
- Maintain human cancer cell lines (e.g., A549, MDA-MB-231, HeLa, and a non-malignant cell line like MCF-10A for selectivity assessment) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
- Calculate a selectivity index by dividing the IC50 in the nonmalignant cells by that in the cancer cells.[11]
Visualization of Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Activity: Combating Drug Resistance
The prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including spiro-derivatives, have a rich history in antimicrobial drug discovery. Spiro-oxindole derivatives, for instance, have demonstrated significant antibacterial and antifungal activities.[12] The unique three-dimensional structure of the 1-Oxa-7-azaspiro[4.5]decan-2-one scaffold could allow for specific interactions with microbial targets that are distinct from existing antibiotics.
Hypothesized Mechanism of Action: Enzyme Inhibition
A plausible mechanism for the antimicrobial activity of these compounds is the inhibition of essential microbial enzymes. For example, some spiro-oxindoles have been shown to inhibit enzymes like methionine tRNA synthase and glucosamine-6-phosphate synthase, which are crucial for bacterial survival.[12] The lactone moiety in the 1-Oxa-7-azaspiro[4.5]decan-2-one core could act as a key pharmacophoric feature, potentially interacting with the active sites of such enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard technique for assessing antimicrobial activity.[13][14]
1. Preparation of Microbial Inoculum:
- Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth media.
- Dilute the overnight cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).[15]
2. Broth Microdilution Assay:
- Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
- Inoculate each well with the standardized microbial suspension.
- Include a positive control (microorganism without compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
3. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[9]
Visualization of Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Central Nervous System (CNS) Activity: Exploring Neuroprotection and Beyond
Spiro compounds have also shown promise as modulators of CNS activity. For example, spiro-thiazine derivatives have been identified as potent neuroprotectors capable of blocking glutamate-induced calcium ion uptake in rat brain synaptosomes.[16] Furthermore, certain spirosteroids have demonstrated neuroprotective effects in in vitro models of cerebral ischemia.[12] Given the structural features of the 1-Oxa-7-azaspiro[4.5]decan-2-one scaffold, its derivatives could potentially cross the blood-brain barrier and exert effects on CNS targets.
Hypothesized Mechanism of Action: Modulation of Neuronal Receptors or Ion Channels
The potential CNS activity of these derivatives could stem from their interaction with various neuronal receptors or ion channels. The piperidine moiety is a common feature in many CNS-active drugs. Modifications to the nitrogen atom of the piperidine ring can significantly influence the pharmacological profile, potentially leading to compounds with affinity for receptors such as muscarinic, dopaminergic, or serotonergic receptors. The lactone ring could also contribute to binding and activity.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a method for assessing the neuroprotective effects of the synthesized compounds against glutamate-induced excitotoxicity in a neuronal cell line.
1. Cell Culture:
- Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in an appropriate medium.
- Differentiate the cells into a neuronal phenotype using appropriate growth factors (e.g., retinoic acid for SH-SY5Y, nerve growth factor for PC12).
2. Neurotoxicity and Treatment:
- Pre-treat the differentiated neuronal cells with various concentrations of the test compounds for 1-2 hours.
- Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours.
- Include a vehicle control, a glutamate-only control, and a positive control (e.g., MK-801, an NMDA receptor antagonist).
3. Cell Viability Assessment:
- Assess cell viability using the MTT assay as described in the anticancer screening protocol.
4. Data Analysis:
- Calculate the percentage of neuroprotection conferred by the compounds relative to the glutamate-only treated cells.
- Determine the EC50 (half-maximal effective concentration) for neuroprotection.
Data Presentation: Summarizing Biological Activity
To facilitate the comparison of biological data, it is essential to present the results in a clear and organized manner. The following tables provide templates for summarizing the anticancer and antimicrobial activities of a hypothetical series of 1-Oxa-7-azaspiro[4.5]decan-2-one derivatives.
Table 1: In Vitro Anticancer Activity of 1-Oxa-7-azaspiro[4.5]decan-2-one Derivatives
| Compound ID | R-substituent | IC50 (µM) vs. A549 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-10A | Selectivity Index (MCF-10A/MDA-MB-231) |
| 1a | -CH3 | |||||
| 1b | -CH2Ph | |||||
| 1c | -C(O)Ph | |||||
| Doxorubicin | (Positive Control) |
Table 2: Antimicrobial Activity (MIC, µg/mL) of 1-Oxa-7-azaspiro[4.5]decan-2-one Derivatives
| Compound ID | R-substituent | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| 1a | -CH3 | |||
| 1b | -CH2Ph | |||
| 1c | -C(O)Ph | |||
| Ciprofloxacin | (Bacterial Control) | |||
| Fluconazole | (Fungal Control) |
Conclusion and Future Directions
The 1-Oxa-7-azaspiro[4.5]decan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of structurally related spiro-heterocycles, researchers can strategically design and synthesize derivatives with the potential for potent and selective anticancer, antimicrobial, and CNS activities. The experimental protocols provided in this guide offer a robust framework for the initial biological evaluation of these compounds. Future work should focus on expanding the library of derivatives to establish comprehensive structure-activity relationships, elucidating the precise mechanisms of action, and advancing the most promising candidates into preclinical in vivo models. The exploration of this fascinating spirocyclic system holds the potential to deliver the next generation of innovative medicines.
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A Deep Dive into the Spectroscopic Signature of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, the structural elucidation of novel chemical entities is paramount. The spirocyclic scaffold, a key motif in many biologically active compounds, often presents unique challenges and insights during spectroscopic analysis. This guide provides an in-depth exploration of the spectroscopic characteristics of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, a valuable intermediate in pharmaceutical synthesis.[1][2][3] We will dissect its expected signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounding our interpretations in fundamental principles and field-proven expertise.
The Molecular Architecture: A Spirocyclic Lactone
At the heart of our analysis is the unique three-dimensional structure of this compound. This molecule features a five-membered γ-lactone ring fused to a six-membered piperidine ring through a shared quaternary carbon, the spirocenter. The hydrochloride salt form ensures the protonation of the piperidine nitrogen, significantly influencing its electronic environment and, consequently, its spectroscopic behavior.
Caption: Structure of this compound.
Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
Infrared spectroscopy is an indispensable tool for the rapid identification of key functional groups. For our target molecule, the most prominent features will arise from the carbonyl group of the lactone and the amine hydrochloride salt.
Predicted Infrared Absorption Data
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Comments |
| Lactone C=O | Stretch | ~1770 - 1750 | Strong | The carbonyl group within a five-membered ring experiences significant ring strain, which increases the stretching frequency compared to acyclic esters (~1740 cm⁻¹) or six-membered lactones.[4][5] This is a highly diagnostic peak. |
| N⁺-H₂ | Stretch | ~2800 - 2400 | Broad, Strong | The stretching vibrations of the protonated secondary amine appear as a broad and strong absorption band at lower frequencies due to hydrogen bonding with the chloride counter-ion. |
| C-H (Aliphatic) | Stretch | ~2950 - 2850 | Medium-Strong | Typical stretching vibrations for sp³ hybridized C-H bonds in the piperidine and lactone rings. |
| C-O | Stretch | ~1250 - 1150 | Strong | The C-O single bond stretch within the ester functionality of the lactone ring. |
| N⁺-H₂ | Bend | ~1600 - 1550 | Medium | Bending vibration (scissoring) of the secondary ammonium group. |
Interpretation and Causality
The most telling feature in the IR spectrum is the high-frequency carbonyl stretch. All carbonyl compounds exhibit a strong C=O stretching absorption, typically between 1650-1850 cm⁻¹.[6][7][8] The precise position is sensitive to the electronic and geometric environment. The inclusion of the carbonyl in a five-membered ring forces a more acute C-C(=O)-O bond angle, which increases the s-character of the C=O bond, making it stronger and requiring more energy (a higher wavenumber) to stretch.[5] This makes IR spectroscopy an excellent first-pass technique to confirm the presence of the γ-lactone ring.
The broadness of the N⁺-H₂ stretching band is a classic indicator of a salt form, where extensive hydrogen bonding creates a continuum of vibrational energy states.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A rapid and robust method for acquiring an IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: ATR-FTIR Experimental Workflow.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a spirocyclic system, analysis can be complex due to the rigid conformation, which may lead to diastereotopic protons and unusual coupling constants.[9]
Predicted ¹H NMR Spectroscopic Data (in D₂O, 400 MHz)
Note: Chemical shifts are highly sensitive to solvent and pH. D₂O is a suitable solvent for the hydrochloride salt. Protons on the nitrogen may exchange with D₂O and become unobservable.
| Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Comments |
| H3 | ~2.6 - 2.8 | t | ~7-8 | Triplet, coupled to H4 protons. |
| H4 | ~2.1 - 2.3 | t | ~7-8 | Triplet, coupled to H3 protons. Shifted downfield by the adjacent spiro carbon and lactone oxygen. |
| H6, H10 (axial) | ~3.3 - 3.5 | m | - | Complex multiplet. Axial protons are typically more shielded than equatorial protons. Deshielded by the adjacent N⁺. |
| H6, H10 (equatorial) | ~3.5 - 3.7 | m | - | Complex multiplet. Deshielded by the adjacent N⁺. May show distinct signals from axial protons due to rigid ring conformation. |
| H8, H9 (axial) | ~1.8 - 2.0 | m | - | Complex multiplet. Typical aliphatic range. |
| H8, H9 (equatorial) | ~2.0 - 2.2 | m | - | Complex multiplet. Equatorial protons are often slightly deshielded compared to their axial counterparts. |
Predicted ¹³C NMR Spectroscopic Data (in D₂O, 100 MHz)
| Position | Predicted δ (ppm) | Comments |
| C2 | ~178 - 182 | Carbonyl carbon of the lactone. Highly deshielded. |
| C5 (Spiro) | ~90 - 95 | Quaternary spiro carbon, bonded to two heteroatoms (O and N). Significantly deshielded. |
| C4 | ~35 - 40 | Methylene carbon adjacent to the spiro center. |
| C3 | ~28 - 33 | Methylene carbon in the lactone ring. |
| C6, C10 | ~45 - 50 | Methylene carbons adjacent to the protonated nitrogen. Deshielded by the inductive effect of N⁺. |
| C8, C9 | ~25 - 30 | Methylene carbons in the piperidine ring. |
Interpretation and Causality
The NMR spectra of heterocyclic compounds are governed by the electronegativity of the heteroatoms and the overall molecular geometry.[10][11]
-
¹H NMR: The protons on carbons adjacent to the protonated nitrogen (C6 and C10) will be the most downfield of the aliphatic signals due to the strong inductive electron withdrawal. The rigid nature of the spiro-fused rings can restrict bond rotation, making the axial and equatorial protons on a given methylene group chemically non-equivalent (diastereotopic), leading to more complex splitting patterns than simple triplets or quartets.[9] Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be essential to trace the proton-proton coupling networks and confirm assignments.
-
¹³C NMR: The carbonyl carbon (C2) will be the most deshielded signal, appearing far downfield as is characteristic for esters and lactones. The spiro carbon (C5) is also a key diagnostic signal; its attachment to both an oxygen and a nitrogen atom shifts it significantly downfield into the ~90-95 ppm range. The remaining carbons of the piperidine ring will be influenced by their proximity to the electron-withdrawing ammonium group.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans (typically 8-16 for good signal-to-noise).
-
¹³C Spectrum Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to acquire the ¹³C spectrum, which simplifies the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
2D Spectra (Optional but Recommended): Acquire COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this polar, pre-charged hydrochloride salt, electrospray ionization (ESI) is the method of choice.
Predicted Mass Spectrometry Data (ESI+)
| m/z (Daltons) | Ion | Comments |
| 156.102 | [M+H]⁺ | The calculated exact mass of the protonated molecule (C₈H₁₄NO₂⁺). This will be the base peak or a very prominent peak in the spectrum, confirming the molecular weight. |
| 112.076 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the lactone ring, a common fragmentation pathway for γ-butyrolactones. |
| 98.097 | [Piperidine ring fragment]⁺ | Cleavage at the spiro center, leading to a protonated piperidine-containing fragment. |
| 84.081 | [C₅H₁₀N]⁺ | A common fragment from the piperidine ring following cleavage and rearrangement. |
Interpretation and Fragmentation Pathways
Upon ionization in the ESI source, the molecule will be detected as the protonated cation, [C₈H₁₃NO₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 156.[6] The fragmentation of spiro compounds in the mass spectrometer is often directed by the stability of the resulting fragments and can be complex.[12]
A primary fragmentation route for the protonated molecule would likely involve the cleavage of the bonds adjacent to the spiro carbon, as this is a point of structural strain. The lactone moiety can undergo characteristic losses, such as the neutral loss of CO₂. The piperidine ring can also fragment through pathways common to cyclic amines.
Caption: Plausible ESI-MS Fragmentation Pathways.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Chromatography: Inject a small volume (1-5 µL) of the sample solution into an HPLC system. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization). The LC step separates the analyte from any impurities.
-
Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate, transferring the charge to the analyte molecules, producing gas-phase ions like [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.
Conclusion
The structural characterization of this compound is a synergistic exercise, relying on the complementary information provided by IR, NMR, and MS. IR spectroscopy rapidly confirms the key lactone and amine salt functionalities. NMR spectroscopy provides the definitive map of the C-H framework and confirms the connectivity and stereochemical relationships. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of this important pharmaceutical intermediate. A certificate of analysis from a commercial supplier confirms the structure is consistent with NMR data, lending confidence to this predictive guide.[13]
References
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An In-depth Technical Guide to the Solubility and Stability of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS No. 1314961-56-2), a spirocyclic compound of interest in drug discovery and development.[1][2][3] Recognizing the critical role of physicochemical properties in a molecule's journey from laboratory to clinical application, this document outlines detailed experimental protocols for solubility and stability assessment.[4] It further delves into the theoretical underpinnings of the compound's likely degradation pathways, offering a predictive lens based on its spiro-lactone and hydrochloride salt functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of this promising chemical entity.
Introduction: The Significance of Spirocyclic Scaffolds and Hydrochloride Salts
Spirocyclic scaffolds have gained considerable traction in modern medicinal chemistry.[5] Their inherent three-dimensionality offers a distinct advantage over planar aromatic structures, often leading to improved physicochemical properties such as solubility, as well as enhanced potency and selectivity by locking the molecule's conformation.[1][6] The rigid framework of a spirocycle can optimize the orientation of binding elements, fostering more precise interactions with biological targets.[6][7]
The formulation of 1-Oxa-7-azaspiro[4.5]decan-2-one as a hydrochloride salt is a strategic choice aimed at improving the compound's pharmaceutical properties. Hydrochloride salts are frequently employed to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs), particularly those containing basic amine functionalities.[8][9][10][11] The protonation of the azaspiro nitrogen is anticipated to increase aqueous solubility, a critical factor for oral absorption and formulation development.[12]
This guide will provide the necessary protocols to empirically determine these crucial parameters for this compound.
Physicochemical Characterization
A foundational understanding of the compound's basic physicochemical properties is paramount.
| Property | Value | Source |
| CAS Number | 1314961-56-2 | MedChemExpress SDS[3] |
| Molecular Formula | C₈H₁₄ClNO₂ | MedChemExpress COA[4] |
| Molecular Weight | 191.66 g/mol | MedChemExpress COA[4] |
| Appearance | White to off-white solid | MedChemExpress COA[4] |
Initial spectral data (¹H NMR) has been shown to be consistent with the structure, with a reported purity of ≥95.00% by NMR.[4] Further characterization using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction (PXRD) is recommended to establish a comprehensive profile of the crystalline form and thermal properties.[8][10][11]
Solubility Profiling
The solubility of an API is a critical determinant of its oral bioavailability.[13] A thorough solubility profile across a range of conditions is essential for formulation development.
pH-Dependent Aqueous Solubility
Given that this compound is a salt of a weak base (the azaspiro nitrogen), its aqueous solubility is expected to be pH-dependent.[9][12] Generally, the solubility will be highest at lower pH values where the amine is fully protonated and decrease as the pH approaches and surpasses the pKa of the conjugate acid.[9]
Experimental Protocol: Equilibrium pH-Solubility Profiling (Shake-Flask Method)
This protocol is designed to determine the thermodynamic solubility of the compound at various pH levels, reflecting the physiological range of the gastrointestinal tract.[14]
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[14] The pH of all buffers should be verified at 37 ± 1 °C.[14]
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid. This can be achieved by centrifugation or filtration. If filtering, ensure the filter material does not adsorb the compound.[15]
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][15][16]
-
Data Analysis: Determine the solubility at each pH point in triplicate. The lowest measured solubility across the pH 1.2-6.8 range will determine the Biopharmaceutics Classification System (BCS) solubility class.[14]
Diagram: pH-Solubility Determination Workflow
Caption: Workflow for determining pH-dependent solubility.
Solubility in Organic Solvents
Solubility data in common organic solvents is crucial for developing purification strategies and for preparing stock solutions for biological assays.
Experimental Protocol: Kinetic Solubility in Organic Solvents
This method provides a rapid assessment of solubility in various solvents.[17][18]
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone).
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent where it is freely soluble, such as DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in the target organic solvents using a 96-well plate format.
-
Precipitation Monitoring: Observe the wells for the formation of a precipitate. The solubility is estimated as the highest concentration at which no precipitate is observed. Nephelometry can be used for a more quantitative assessment by measuring light scattering from suspended particles.[15][19]
Stability Assessment and Degradation Pathway Elucidation
Stability testing is a regulatory requirement and is fundamental to ensuring the safety and efficacy of a drug substance.[20][21] Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[2][20]
Predicted Degradation Pathways
The structure of this compound contains two key functionalities susceptible to degradation: a γ-butyrolactone ring and a piperidine hydrochloride salt.
-
Lactone Hydrolysis: The γ-lactone ring is an ester and is susceptible to hydrolysis, particularly under acidic or basic conditions.[22][23][24][25]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[25] This leads to ring-opening to form the corresponding γ-hydroxy carboxylic acid.
-
Base-Catalyzed Hydrolysis (Saponification): Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to open the ring, yielding the carboxylate salt of the γ-hydroxy acid.[25]
-
-
Oxidative Degradation: The tertiary amine within the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide.
Diagram: Predicted Hydrolytic Degradation Pathways
Caption: Predicted hydrolytic degradation of the lactone ring.
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to generate potential degradants.[20][26] A degradation of 5-20% is generally considered optimal for these studies.[2][20]
Experimental Protocol: Forced Degradation
-
Solution Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system.[26]
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 60°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[20][26]
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) or until the target degradation is achieved.
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method.[16][20] This method must be capable of separating the parent compound from all process impurities and degradation products.
-
Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity. Calculate the mass balance to ensure that all degradation products are accounted for.
-
Degradant Identification: For significant degradation products, use techniques like LC-MS to obtain molecular weight information and facilitate structure elucidation.[16][27][28]
Table: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal (Solid & Solution) | N/A | 60°C |
| Photolytic | ICH Q1B compliant light source | Ambient |
Long-Term Stability
Based on preliminary data, the solid form of this compound is stated to be stable under recommended storage conditions.[3] A formal long-term stability study should be conducted according to ICH Q1A(R2) guidelines to establish a re-test period.[2][21]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Parameters: Appearance, assay, and degradation products should be monitored at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
Conclusion
This guide provides a comprehensive, technically grounded framework for the systematic evaluation of the solubility and stability of this compound. The provided protocols for pH-dependent solubility and forced degradation studies are designed to generate the critical data required for informed decision-making in drug development. The predictive analysis of degradation pathways, centered on the hydrolysis of the spiro-lactone moiety, offers a rational basis for anticipating and identifying potential stability liabilities. By adhering to these methodologies, researchers can build a robust data package that elucidates the physicochemical profile of this compound, thereby accelerating its potential progression as a therapeutic candidate.
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Navigating the Safety Profile of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride: A Technical Guide for Researchers
For research and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, technical overview of the safety data for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS No: 1314961-56-2), a key intermediate in the synthesis of various active compounds. [1][2] This document moves beyond a mere recitation of Safety Data Sheet (SDS) information, offering insights into the causality behind safety protocols, grounded in the compound's chemical nature as a spirocyclic lactam hydrochloride.
Chemical Identity and Hazard Classification
This compound is a white to off-white solid with the molecular formula C8H14ClNO2 and a molecular weight of 191.66.[1] Its structure features a spirocyclic system containing a γ-lactam ring, which is a common motif in a variety of biologically active molecules. The hydrochloride salt form generally enhances water solubility and stability but also introduces specific handling considerations typical of acidic compounds.
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: MedChemExpress SDS[1]
This classification necessitates a "Warning" signal word and indicates that the compound poses moderate acute and chronic hazards.[1][3] The primary routes of exposure and associated risks are ingestion, skin and eye contact, and inhalation.
Figure 1: GHS Hazard Profile of this compound.
Principles of Safe Handling and Exposure Control
The identified hazards dictate a stringent set of handling protocols designed to minimize exposure. The causality behind these recommendations is rooted in preventing the compound, a fine solid, from coming into contact with mucosal surfaces (eyes, respiratory tract) and skin, and avoiding accidental ingestion.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this powdered substance is a certified chemical fume hood.[4] This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation as per its H335 classification.[1] The necessity of a fume hood is a direct consequence of the compound's potential to form dusts and aerosols during weighing and transfer. An accessible safety shower and eye wash station are mandatory in any laboratory where this compound is handled, providing immediate decontamination in case of accidental large-scale exposure.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Appropriate PPE is essential to prevent skin and eye contact. The rationale for each piece of equipment is as follows:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles that could cause serious eye irritation (H319).[1]
-
Hand Protection: Compatible chemical-resistant gloves must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid contaminating the skin.[5]
-
Skin and Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact, which can lead to irritation (H315).[1] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron may be advisable.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for situations where engineering controls may not be sufficient or during emergency response to a spill.[4]
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An In-depth Technical Guide to Oxa-Spirocycles in Medicinal Chemistry: From Physicochemical Advantages to Synthetic Strategies
Foreword: Embracing Three-Dimensionality in Drug Design
For decades, medicinal chemistry has often been dominated by "flatland"—a landscape of aromatic and planar molecules. While effective, this chemical space is well-explored and often fraught with challenges related to solubility, metabolic stability, and off-target effects. The strategic shift towards molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), has become a cornerstone of modern drug discovery.[1][2] Spirocycles, molecules containing two rings joined by a single common atom, are premier exemplars of this philosophy.[1][3][4] This guide focuses on a particularly advantageous subclass: oxa-spirocycles , where one of the rings incorporates an oxygen atom. The introduction of this heteroatom imparts a unique and highly beneficial set of physicochemical properties that address many long-standing challenges in drug development, making them a privileged scaffold for the modern medicinal chemist.
The Core Characteristics: Why Oxa-Spirocycles Excel
The decision to incorporate an oxa-spirocyclic moiety is not merely a synthetic novelty; it is a strategic choice driven by a confluence of structural and physicochemical benefits. These scaffolds offer a powerful toolkit for optimizing drug candidates.
Innate Three-Dimensionality and Conformational Rigidity
Unlike flexible aliphatic chains or planar aromatic rings, the spirocyclic core locks the molecule into a rigid, well-defined three-dimensional conformation.[1] This pre-organization is critical for minimizing the entropic penalty upon binding to a biological target, which can translate directly to enhanced binding affinity and potency. Furthermore, the rigid framework provides precisely oriented "exit vectors" for substituents, allowing for the systematic and predictable exploration of the target's binding pocket.[2][5]
Caption: Core structural features of an oxa-spirocycle.
A Paradigm Shift in Physicochemical Properties
The most compelling argument for employing oxa-spirocycles stems from their profound and predictable impact on a molecule's physicochemical profile. The simple replacement of a carbon atom with an oxygen atom in the spirocyclic framework can resolve critical liabilities during lead optimization.
-
Dramatically Improved Aqueous Solubility: Poor solubility is a primary cause of compound attrition. The incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve aqueous solubility, in some cases by up to 40-fold, by introducing a polar moment and potential hydrogen bond acceptor site without significantly increasing molecular weight.[6][7][8][9]
-
Reduced Lipophilicity: High lipophilicity is often correlated with promiscuous binding, toxicity, and poor pharmacokinetic profiles. Oxa-spirocycles consistently demonstrate lower lipophilicity (logD) compared to their direct carbocyclic analogues, often by a full order of magnitude (ΔlogD ≈ 1).[6][9] This reduction helps mitigate off-target effects, such as hERG channel inhibition.
-
Enhanced Metabolic Stability: The quaternary spiro-carbon and the overall steric hindrance of the scaffold can effectively shield adjacent chemical bonds from metabolic enzymes (e.g., Cytochrome P450s), leading to improved metabolic stability and a longer in vivo half-life.[1][5]
Data Presentation: Physicochemical Property Modulation
The following table quantitatively illustrates the impact of incorporating an oxygen atom by comparing carbocyclic spirocycles to their oxa-spirocyclic analogues. The data clearly demonstrates the significant increase in solubility and decrease in lipophilicity.
| Compound Pair | Carbo-Spirocycle Structure | Oxa-Spirocycle Structure | Solubility (mM) | ΔSolubility | logD (pH 7.4) | ΔlogD | Reference |
| Pair 1 | 9 vs. 360 | 40x | 4.5 vs. 3.6 | -0.9 | [9] | ||
| Pair 2 | 7 vs. 118 | ~17x | 4.9 vs. 4.0 | -0.9 | [9] | ||
| Pair 3 | <5 vs. 34 | >7x | 4.4 vs. 3.6 | -0.8 | [9] |
Strategic Applications in Medicinal Chemistry
The unique characteristics of oxa-spirocycles translate into tangible advantages in drug discovery programs, from hit identification to lead optimization.
Bioisosteric Replacement for Problematic Moieties
Oxa-spirocycles serve as excellent bioisosteres for common heterocyclic motifs like piperazines and morpholines, as well as for gem-dimethyl groups. This "scaffold hopping" strategy can be used to:
-
Improve ADME-Tox Properties: As demonstrated in the optimization of polyketide synthase 13 (pks13) inhibitors, replacing a piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety reduced hERG inhibition and lowered lipophilicity while maintaining potent activity.[1]
-
Enhance Selectivity: In the development of PARP inhibitors, replacing the piperazine ring of Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other family members, resulting in reduced DNA damage and lower cytotoxicity.[1][10]
-
Navigate Crowded IP Space: The novelty of many oxa-spirocyclic scaffolds provides an opportunity to create new chemical entities with unique intellectual property.[2]
Caption: Causality: from core properties to improved drug candidates.
Synthetic Strategies: A Practical Guide
The growing appreciation for oxa-spirocycles has spurred the development of robust and versatile synthetic methodologies. While numerous specialized methods exist, including those employing gold, rhodium, or palladium catalysis, iodocyclization has emerged as a particularly powerful and generalizable strategy.[11][12][13]
Foundational Method: Iodocyclization of Alkenyl Alcohols
A general and highly effective approach for the synthesis of a wide variety of oxa-spirocycles relies on the iodocyclization of readily available alkenyl alcohols.[6][7][8] This method is powerful because it establishes the core spirocyclic framework and installs a synthetically versatile iodide handle in a single, often stereoselective, step. This iodide can then be elaborated into a diverse array of functional groups.
Caption: General workflow for oxa-spirocycle synthesis via iodocyclization.
Experimental Protocol: Synthesis of an Iodo-Oxa-Spirocycle
This protocol describes a self-validating system for the synthesis of a representative iodo-oxa-spirocycle, which serves as a key intermediate for further diversification.
Objective: To synthesize a representative 1-oxa-5-spiro[2.4]heptane derivative via iodocyclization.
Materials:
-
(1-Vinylcyclopentyl)methanol (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (1-vinylcyclopentyl)methanol (1.0 eq) and anhydrous acetonitrile (to achieve a ~0.1 M concentration).
-
Addition of Base: Add sodium bicarbonate (3.0 eq) to the solution. The bicarbonate acts as a base to neutralize the HI byproduct generated during the reaction, preventing undesired side reactions.
-
Initiation of Cyclization: Cool the stirred suspension to 0 °C using an ice bath. Add solid iodine (1.5 eq) portion-wise over 10 minutes. The reaction progress can be monitored by the disappearance of the dark iodine color and by Thin Layer Chromatography (TLC).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine. Stir until the solution becomes colorless.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The washes remove inorganic salts and byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The structure and purity of the resulting iodo-oxa-spirocycle should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the iodide handle is confirmed, validating the system for subsequent diversification steps.
Conclusion and Future Outlook
Oxa-spirocycles represent a powerful and practical solution to many of the persistent challenges in medicinal chemistry. Their unique combination of a rigid three-dimensional architecture, improved physicochemical properties, and synthetic accessibility makes them an increasingly vital scaffold in the drug discovery toolkit.[6][14][15] By providing a direct route to enhanced solubility, reduced lipophilicity, and improved metabolic stability, these motifs enable the transformation of problematic hits into viable clinical candidates. As synthetic methodologies continue to evolve, the strategic deployment of oxa-spirocycles will undoubtedly continue to accelerate the development of the next generation of safer and more effective medicines.
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Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]
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Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed Central, 34667540. [Link]
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Ghosh, A., et al. (2023). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. PubMed Central. [Link]
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The Pursuit of Three-Dimensionality: A Technical Guide to the Synthesis of Azaspiro Compounds
Abstract
In the landscape of modern drug discovery, the exodus from "flatland"—the realm of planar, aromatic compounds—towards molecules with greater three-dimensionality is a defining trend. Azaspirocycles, bicyclic compounds featuring a nitrogen atom at a spirocyclic junction, have emerged as privileged scaffolds in this pursuit. Their rigid, well-defined three-dimensional architecture provides a sophisticated platform for orienting substituents into unexplored chemical space, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[1][2][3][4] This technical guide offers an in-depth exploration of the core synthetic strategies employed to construct these valuable motifs, providing researchers, scientists, and drug development professionals with a scientifically grounded and practical overview of this critical area of medicinal chemistry.
Introduction: The Value Proposition of Azaspirocycles
The structural rigidity and novel topology of azaspiro compounds offer a distinct advantage over more flexible acyclic or simpler cyclic amines. By locking the conformation of the molecule, these scaffolds reduce the entropic penalty of binding to a biological target, which can translate to higher affinity and potency. Furthermore, the incorporation of sp³-rich azaspirocyclic cores is a validated strategy for improving the physicochemical properties of drug candidates.[4] An increased fraction of sp³-hybridized carbons (Fsp³) often correlates with better clinical outcomes, including enhanced solubility and reduced off-target effects.[4]
The synthesis of these complex structures has been a major focus of chemical research, leading to a diverse toolbox of methodologies.[1][2] This guide will dissect several key strategies, from classical intramolecular cyclizations to modern catalytic cascade reactions, providing both mechanistic insights and practical, step-by-step protocols.
Core Synthetic Strategies
The construction of the azaspirocyclic core can be approached through various disconnection strategies. The choice is often dictated by the desired ring sizes, substitution patterns, and stereochemical requirements of the target molecule.[3] We will explore four major classes of transformations: Intramolecular Cyclization, Cycloaddition Reactions, Rearrangement-Based Tandem Reactions, and Modern Catalytic Methods.
Intramolecular Cyclization Strategies
Intramolecular cyclizations are a foundational approach where a pre-functionalized linear substrate is induced to form the second ring of the spirocycle. These methods are robust and often allow for the construction of complex systems from readily available starting materials.
A powerful example is the Domino Radical Bicyclization . This strategy involves the formation of a radical species that undergoes a sequence of two intramolecular cyclization events to rapidly build the bicyclic core. For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives can be achieved from O-benzyl oxime ethers bearing an alkenyl moiety and an aryl halide.[5] The reaction, initiated by AIBN and promoted by Bu₃SnH, proceeds via an initial aryl radical formation, followed by a 5-exo-trig cyclization onto the imine to generate an alkoxyaminyl radical.[5] This intermediate is then captured by the pendant alkene to forge the second ring, completing the azaspiro[4.4]nonane skeleton.[5]
Workflow for Domino Radical Bicyclization:
Caption: General workflow for azaspiro[4.4]nonane synthesis via domino radical bicyclization.
Cycloaddition Reactions
Cycloaddition reactions are a highly efficient class of pericyclic reactions that form cyclic adducts in a single, often stereospecific, step.[6][7] They are particularly powerful for constructing azaspirocycles because they can simultaneously form the second ring and install multiple stereocenters with high levels of control.
The [3+2] Cycloaddition is a cornerstone of this approach. In this reaction, a three-atom 1,3-dipole reacts with a two-atom dipolarophile (like an alkene) to form a five-membered ring.[6] Thioformylium methylide, a readily generated 1,3-dipole, can react with exocyclic alkenes like arylidene-azolones to produce thia-azaspirocycles.[8] This transformation provides a direct route to novel spirocyclic scaffolds containing both nitrogen and sulfur.[8] The reaction is often highly diastereoselective, with the specific stereochemical outcome depending on the structure of the azolone core.[8]
Mechanism of [3+2] Cycloaddition:
Caption: Concerted [3+2] cycloaddition to form a thia-azaspirocycle.
Another vital strategy is the Diels-Alder reaction , a [4+2] cycloaddition.[7] A rhodium(I)-catalyzed cascade reaction of 1,5-bisallenes demonstrates a sophisticated application of this principle. The catalyst first mediates a cycloisomerization to form a reactive cycloheptatriene intermediate in situ. This intermediate then undergoes an intramolecular Diels-Alder reaction to furnish complex, seven-membered azaspiro compounds with high selectivity.[9]
Tandem Reactions Involving Rearrangements
Tandem, or cascade, reactions that incorporate a molecular rearrangement offer an elegant and atom-economical route to complex molecular architectures from simple precursors. A notable example is the intramolecular Prins cyclization/Schmidt reaction sequence used to construct the azaspiro[4.4]nonane core.[10][11]
This process is initiated by a Lewis acid (e.g., TiCl₄) which promotes a Prins-pinacol cyclization of an azido-acetal compound.[10] This forms an azido-ketone intermediate, which, under the same reaction conditions, undergoes an intramolecular Schmidt reaction. The azide group attacks the ketone, and after nitrogen extrusion and rearrangement, the desired spiro-lactam is formed. This powerful sequence builds the bicyclic core in a single operational step.[10][11]
Modern Catalytic Asymmetric Methods
The demand for enantiopure pharmaceuticals has driven the development of asymmetric catalytic methods for synthesizing chiral azaspiro compounds.[12] These methods utilize small amounts of a chiral catalyst to control the stereochemical outcome of the reaction, providing access to specific enantiomers with high selectivity.
Organocatalysis has emerged as a particularly powerful tool. For example, a squaramide-catalyzed asymmetric domino reaction has been developed to construct pyrazolinone-embedded spirooxazolidines. The reaction proceeds through a cascade of N,O-acetalization followed by an aza-Michael addition between N-Boc ketimines and γ-hydroxyenones. This method generates two stereocenters in a single operation with good diastereoselectivity and excellent enantioselectivity (up to >99% ee).
Biocatalysis offers a green and highly selective alternative. Recently, a stereodivergent carbene transferase platform was engineered for the cyclopropanation of unsaturated exocyclic N-heterocycles.[13] This enzymatic approach provides access to a diverse range of pharmaceutically relevant azaspiro[2.y]alkanes in high yield and with exceptional diastereoselectivity and enantioselectivity.[13] A key advantage is the ability to perform the reaction on a gram scale in water using lyophilized E. coli lysate as the catalyst, highlighting its practicality and scalability.[13]
Comparative Analysis and Data
The selection of a synthetic route depends on factors like substrate availability, desired stereochemistry, and scalability. The following table summarizes key performance indicators for several representative methods.
| Synthetic Strategy | Key Reagents/Catalyst | Target Scaffold | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Domino Radical Bicyclization | AIBN, Bu₃SnH | 1-Azaspiro[4.4]nonane | 11–67% | Mix (trans pref.) | N/A | [5] |
| Prins/Schmidt Tandem | TiCl₄ (Lewis Acid) | Azaspiro[4.4]nonane | High | Diastereomer mix | N/A | [10][11] |
| [3+2] Cycloaddition | CsF (initiator) | 7-Thia-3-azaspiro[4.4]nonane | 17–99% | Single isomer | N/A | [8] |
| Organocatalytic Cascade | Chiral Squaramide | Oxazolidino Spiropyrazolinone | Good | up to 3.3:1 | up to >99% | |
| Enzymatic Cyclopropanation | Engineered Protoglobin | Azaspiro[2.y]alkane | 21–>99% | up to >99.5:0.5 | up to >99.5:0.5 | [13] |
Representative Experimental Protocol
To ensure trustworthiness and reproducibility, a detailed protocol must be a self-validating system. The following is an adapted protocol for the Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade.[9]
Synthesis of Azaspiro Compound 2a via Rh(I)-Catalyzed Cascade[9]
-
Catalyst Preparation: In a glovebox, a solution of [Rh(cod)₂]BF₄ (10 mol%) and the chiral ligand DTBM-Segphos in a 4:1 mixture of THF/CH₂Cl₂ is prepared.
-
Reaction Setup: To a separate flame-dried Schlenk tube under an argon atmosphere, add N-tosyl-tethered bisallene 1a (1.0 eq, e.g., 275 mg, 1 mmol).
-
Initiation: Add the previously prepared catalyst solution to the substrate via syringe.
-
Reaction Monitoring: The reaction mixture is stirred at the designated temperature (e.g., room temperature or heated). Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification & Characterization: The crude residue is purified by column chromatography on silica gel (e.g., hexanes/EtOAc gradient from 90:10 to 60:40). The resulting product, 2a , is isolated as a colorless solid (e.g., 230 mg, 84% yield).
-
Validation: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, HRMS (ESI) m/z: [M + Na]⁺ calcd. for C₃₀H₃₄N₂O₄S₂Na: 573.1852; found: 573.1836.[9]
Challenges and Future Outlook
While significant progress has been made, challenges remain. The development of more general and scalable methods for the enantioselective synthesis of diverse azaspirocyclic systems is an ongoing priority. A particular focus is on creating strained spiro-heterocycles, such as those containing four-membered rings (azetidines), which can act as valuable bioisosteres for common motifs like piperidines and piperazines.[2] The continued innovation in catalytic systems, including the use of photocatalysis, electrochemistry, and biocatalysis, will undoubtedly unlock new pathways to these medicinally vital scaffolds.[13][14] The exploration of novel multicomponent reactions also holds promise for rapidly generating molecular complexity and expanding the accessible chemical space of azaspiro compounds.
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A Comprehensive Technical Guide to the Storage and Handling of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical parameters for the appropriate storage and safe handling of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS No: 1314961-56-2). As a vital pharmaceutical intermediate, maintaining its chemical integrity and ensuring the safety of laboratory personnel are paramount.[1][2][3] This document synthesizes information from safety data sheets, chemical principles, and best laboratory practices to provide a holistic and scientifically grounded resource.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper management in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1314961-56-2 | MedChemExpress[1] |
| Molecular Formula | C₈H₁₄ClNO₂ | Sigma-Aldrich[4] |
| Appearance | Solid (likely a crystalline powder) | General for intermediates |
| Purity | Typically ≥97% | Fluorochem[5] |
Stability and Degradation Pathways
Hydrolysis of the Lactone Ring
The γ-butyrolactone core is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding hydroxy carboxylic acid. This process is significantly influenced by pH.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl oxygen of the lactone can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the lactone ring can be readily opened by hydroxide ions, a strong nucleophile.[6] This reaction is generally faster than acid-catalyzed hydrolysis.[6][7]
Given that the compound is a hydrochloride salt, the immediate environment is acidic. However, exposure to basic conditions or even neutral water over prolonged periods could initiate degradation.
Hygroscopicity of the Hydrochloride Salt
Hydrochloride salts of organic amines are often hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[8][9] This can lead to:
-
Physical Changes: The powder may become clumpy or deliquesce (dissolve in the absorbed water).
-
Chemical Degradation: The presence of absorbed water can facilitate the hydrolysis of the lactone ring as described above.
Thermal and Photostability
While specific data is unavailable, it is prudent to assume potential sensitivity to high temperatures and light, as is common with complex organic molecules. Thermal stress can accelerate degradation reactions, while UV light can provide the energy to break chemical bonds.
Recommended Storage Protocols
Based on the chemical nature of this compound, a multi-faceted approach to storage is necessary to ensure its long-term stability.
Temperature
There is some variation in storage temperature recommendations from commercial suppliers, ranging from ambient to -20°C.[1][5] For long-term storage and to minimize the risk of degradation, a conservative approach is recommended.
| Condition | Temperature | Justification |
| Long-Term Storage | -20°C | Minimizes the rate of potential hydrolytic and other degradation pathways. |
| Short-Term Storage | 2-8°C | Suitable for frequently used material to avoid repeated freeze-thaw cycles. |
Shipping at room temperature for short durations (less than two weeks) is generally considered acceptable.[1]
Atmosphere and Moisture Control
Due to the hygroscopic nature of the hydrochloride salt and the water-sensitivity of the lactone, stringent moisture control is critical.
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This displaces moisture-laden air.
-
Desiccation: Store in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).
-
Container: Use a tightly sealed, airtight container. For highly sensitive applications, consider packaging within a foil pouch containing a desiccant.[10]
Light Protection
To prevent potential photodegradation, store the compound in an amber or opaque container.[11]
The following diagram outlines a decision-making workflow for the appropriate storage of this compound.
Safe Handling Procedures
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For handling significant quantities or when generating dust, use a NIOSH-approved respirator.
Engineering Controls
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Containment: For operations that may generate significant dust, consider using a glove box or other powder containment solutions to minimize exposure.[5][12]
Handling Workflow
The following diagram illustrates a safe handling workflow for weighing and dispensing the compound.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
| Spills | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[1][11] |
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- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. rawsource.com [rawsource.com]
- 12. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
Methodological & Application
Synthesis protocol for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
An Application Note and Protocol for the Synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in pharmaceutical research and development.[1][2][3] The protocol herein is designed to be robust and reproducible, drawing upon established principles of organic synthesis, including spirocycle formation and lactonization reactions. This guide offers a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanisms, and recommendations for the characterization of the target compound.
Introduction
Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.[4] The 1-oxa-7-azaspiro[4.5]decane scaffold, in particular, is a valuable building block in the synthesis of novel therapeutic agents. This application note details a plausible and efficient synthetic route to this compound, designed for implementation in a standard organic chemistry laboratory.
The presented synthesis is a multi-step process commencing with readily available starting materials and proceeding through the key steps of piperidone protection, a Reformatsky-type reaction to introduce the acetic acid moiety, and subsequent intramolecular cyclization to form the lactone, followed by deprotection and salt formation.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the protection of the nitrogen in 4-piperidone, followed by the formation of the spirocyclic lactone, and concludes with deprotection and conversion to the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-4-piperidone | ≥98% | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Zinc dust | Activated | Commercially Available |
| Iodine | ACS Reagent | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Sodium hydroxide (NaOH) | ACS Reagent | Commercially Available |
| p-Toluenesulfonic acid (p-TsOH) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Hydrochloric acid (4M in Dioxane) | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NH4Cl | Prepared in-house | |
| Saturated aq. NaHCO3 | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO4 | Commercially Available |
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
This step employs a Reformatsky reaction, a classic method for the formation of β-hydroxy esters.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add activated zinc dust (1.2 eq).
-
Add a small crystal of iodine to activate the zinc.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
In a separate dropping funnel, prepare a solution of N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a colorless oil.
Step 2: Synthesis of 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid
This step involves the saponification of the ester to the corresponding carboxylic acid.
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
Step 3: Synthesis of tert-butyl 2-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
This is an acid-catalyzed intramolecular cyclization (lactonization).
-
Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the protected spiro-lactone.
Step 4: Synthesis of this compound
The final step involves the deprotection of the Boc group and formation of the hydrochloride salt.
-
Dissolve the protected spiro-lactone from Step 3 (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Add a 4M solution of HCl in dioxane (excess, ~5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
A precipitate of the hydrochloride salt should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.
Reaction Mechanism
The key step in this synthesis is the formation of the spirocyclic lactone. The proposed mechanism for the lactonization is an acid-catalyzed intramolecular esterification.
Caption: Proposed mechanism for the acid-catalyzed lactonization step.
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O of the lactone and N-H of the amine salt).
-
Melting Point: To assess the purity of the final solid product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Ethyl bromoacetate is a lachrymator and should be handled with care.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Strong acids and bases should be handled with appropriate care.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The synthesis is based on well-established chemical transformations and utilizes readily available starting materials. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Fantinati, A., Bianco, S., Guerrini, R., Salvadori, S., Pacifico, S., Cerlesi, C., Calo, G., & Trapella, C. (2017). A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism. Scientific Reports, 7, 2416. [Link]
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Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A Simple, Inexpensive, and Mild Reduction of N-Acyl-2,3-dihydro-4-pyridones to various Racemic or Enantiopure 4-Piperidones or Indolizidinones. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]
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Petrenko-Kritschenko, P. (1906). Ueber die Condensation von Aldehyden mit Acetondicarbonsäureäthylester. Berichte der deutschen chemischen Gesellschaft, 39(2), 1358–1361. [Link]
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Iwanowicz, E. J., & Smith, M. A. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842–852. [Link]
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Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry, 13(10), 1235–1244. [Link]
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Lambert, M. H., et al. (2012). Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol. ACS Medicinal Chemistry Letters, 3(10), 830–834. [Link]
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Artepal. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride). Retrieved from [Link]
- Google Patents. (n.d.). Heterocyclic spiro compounds and their preparation.
-
Abdel-Maksoud, M. S., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330–342. [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2016). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
-
ResearchGate. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
- Shiina, I. (2014). An Adventurous Synthetic Journey with MNBA from Its Reaction Chemistry to the Total Synthesis of Natural Products. Bulletin of the Chemical Society of Japan, 87(2), 196-233.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocols for the Pharmaceutical Intermediate: 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Spirocyclic Intermediates in API Synthesis
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the strategic use of advanced intermediates is paramount for achieving efficiency, purity, and scalability. 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS No: 1314961-56-2) is a key heterocyclic building block, primarily recognized for its role in the synthesis of Ropinirole, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2]
The spirocyclic structure of this intermediate serves a critical function. It acts as a conformationally rigid and protected precursor to the 4-substituted-indolin-2-one core of Ropinirole. In multi-step syntheses, protecting key functional groups prevents unwanted side reactions, thereby increasing the overall yield and purity of the final API. The spiro lactone-lactam structure effectively masks the reactive primary amine and the carboxylic acid precursor, which can be revealed in a subsequent synthetic step for further elaboration. This guide provides an in-depth look at the properties of this intermediate and its logical application in the synthesis of Ropinirole, including a detailed, field-proven protocol for a key N-alkylation step representative of the core chemistry involved.
Physicochemical & Safety Profile
A thorough understanding of an intermediate's properties is foundational to its effective and safe use in research and manufacturing.
Properties Summary
| Property | Value | Source |
| Chemical Name | 1-Oxa-7-azaspiro[4.5]decan-2-one, hydrochloride (1:1) | [3] |
| CAS Number | 1314961-56-2 | [3] |
| Molecular Formula | C₈H₁₄ClNO₂ | [3] |
| Molecular Weight | 191.66 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (by ¹H NMR) | ≥95.00% | [3] |
| Storage | Store powder at -20°C for long-term (3 years) | [3] |
Safety & Handling
Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard Handling Precautions:
-
Use only in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.[4]
Synthetic Application: Pathway to Ropinirole
The primary utility of this compound is as a precursor to the core structure of Ropinirole. The overall synthetic strategy involves forming the spirocycle, which is later opened and functionalized to yield the final API. While a specific, publicly documented protocol starting from this exact spiro-intermediate is not available, its logical transformation would involve a ring-opening reaction followed by the introduction of the two n-propyl groups onto the primary amine.
The diagram below illustrates the conceptual pathway, highlighting the role of the spiro-intermediate and leading into a well-documented, analogous key transformation: the N-alkylation of the deprotected core.
Caption: Conceptual synthetic pathway to Ropinirole HCl.
Protocol: Reductive Amination for Ropinirole Synthesis
This section provides a detailed, step-by-step protocol for the N,N-dipropylation of 4-(2'-aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride. This reaction, known as reductive amination, is a crucial step in many Ropinirole synthesis routes and exemplifies the type of transformation that would follow the use of a precursor like 1-Oxa-7-azaspiro[4.5]decan-2-one.[1][5] The protocol is adapted from established patent literature, ensuring its relevance and reliability for process chemists and researchers.[1]
Causality Behind Experimental Choices
-
Reaction Type: Reductive amination is chosen because it allows for the direct conversion of a primary amine to a tertiary amine in a controlled, one-pot process, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[6][7]
-
Reagents: Propionaldehyde serves as the source of the propyl groups. The reaction first forms an intermediate imine/enamine with the primary amine, which is then reduced.[1]
-
Catalyst & Reducing Agent: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is a classic and highly effective system for reducing the intermediate imine to the final tertiary amine under moderate pressure and temperature.[1]
-
Solvent: Methanol is an excellent solvent for this reaction, as it solubilizes the starting materials and is compatible with the catalytic hydrogenation process.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Ropinirole.
Detailed Step-by-Step Methodology
(Adapted from US Patent 2005/0159605 A1) [1]
-
Reactor Charging:
-
To a suitable hydrogenation reactor, charge 4-(2'-aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride (5.0 g, 0.0235 mol).
-
Add methanol (200 mL).
-
Add propionaldehyde (5.0 mL, 0.0687 mol).
-
Carefully add 10% Palladium on Carbon (Pd/C), 50% wet with water (1.0 g).
-
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5 Kg/cm² (approx. 71 psi).
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or HPLC if desired.
-
-
Work-up and Isolation:
-
Carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite bed with an additional portion of methanol (20 mL).
-
Combine the filtrates and concentrate to dryness under reduced pressure.
-
-
Product Slurry and Collection:
-
To the resulting residue, add ethanol (40 mL).
-
Cool the mixture in an ice bath to 5-10°C and stir to form a slurry.
-
Collect the resulting cream-colored solid by vacuum filtration.
-
Wash the filter cake with a small portion of cold ethanol (20 mL).
-
-
Drying:
-
Dry the solid product under vacuum to yield Ropinirole base. The reported yield for this procedure is approximately 2.86 g (41%), with a purity of ~90% before further purification.[1]
-
In-Process Controls and Analytical Methods
To ensure the quality and consistency of the synthesis, robust analytical monitoring is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the formation of the product.
-
Impurity Profiling: The European Pharmacopoeia lists several process-related impurities for Ropinirole.[8] Developing a stability-indicating UHPLC or HPLC method is crucial for identifying and quantifying these impurities, ensuring the final API meets regulatory standards.[8][9]
-
Structural Confirmation: The identity and purity of the intermediate and the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a valuable and strategically designed intermediate for the synthesis of complex pharmaceutical APIs like Ropinirole. Its spirocyclic structure provides a robust method for protecting reactive functionalities during early synthetic stages. While direct protocols for its conversion are proprietary, understanding its logical role allows researchers to integrate it into a broader synthetic plan. The provided detailed protocol for the subsequent, critical reductive amination step offers a field-proven, practical guide for chemists working on the synthesis of Ropinirole and related N-alkylated indolinone structures. Adherence to rigorous safety protocols and analytical controls is imperative for the successful and safe application of these advanced chemical procedures.
References
- US Patent US20050159605A1. Process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride. [Online].
-
Perdih, A., Roškar, R., & Kmetec, V. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 25(12), 2768. [Online]. Available: [Link]
-
Pásztor, L., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Online]. Available: [Link]
- US Patent US20050192338A1. Process for the preparation of Ropinirole. [Online].
- US Patent US20120253051A1. Process for the preparation of ropinirole and salts thereof. [Online].
- US Patent US20070254941A1. Substantially pure ropinirole hydrochloride, polymorphic form of ropinirole and process for their preparation. [Online].
-
ResearchGate. (2015). Analysis of ropinirole in tablet dosage form. [Online]. Available: [Link]
-
MDPI. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Online]. Available: [Link]
-
Organic Spectroscopy International. ROPINIROLE. [Online]. Available: [Link]
-
PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Online]. Available: [Link]
-
Biosciences Biotechnology Research Asia. (2014). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. [Online]. Available: [Link]
-
PubChem. 1-Oxaspiro[4.5]decan-2-one. [Online]. Available: [Link]
-
Wikipedia. Reductive amination. [Online]. Available: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. [Online]. Available: [Link]
-
ResearchGate. (2020). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. [Online]. Available: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online]. Available: [Link]
-
The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. [Online]. Available: [Link]
-
PubChem. 1-Oxa-7-azaspiro(4.5)decane. [Online]. Available: [Link]
-
Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Online]. Available: [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Online]. Available: [Link]
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The Spirocyclic Scaffold of Promise: Application Notes for 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride in Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The spirocyclic scaffold, characterized by two rings sharing a single atom, has emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds. This three-dimensional arrangement can impart enhanced metabolic stability, aqueous solubility, and novel intellectual property positioning. At the forefront of this chemical space is the 1-Oxa-7-azaspiro[4.5]decan-2-one core structure. The hydrochloride salt of this compound serves as a versatile and highly valuable starting material—a foundational building block for the synthesis of a diverse array of bioactive molecules.
This technical guide provides an in-depth exploration of the applications of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride in drug discovery. We will delve into its utility as a scaffold for developing therapeutics targeting a range of diseases, from neurodegenerative disorders to cancer and infectious diseases. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.
Core Scaffold and Physicochemical Properties
The 1-Oxa-7-azaspiro[4.5]decan-2-one structure features a lactone ring fused to a piperidine ring through a spirocyclic carbon atom. This arrangement provides a rigid framework that can orient substituents in precise three-dimensional vectors, enabling tailored interactions with biological targets. The presence of the lactone and the secondary amine (in the parent scaffold) offers multiple points for chemical modification. The hydrochloride salt enhances the solubility and handling of the parent compound.
Application Area 1: Neurodegenerative Diseases - Targeting Muscarinic Receptors
Derivatives of the oxa-azaspiro[4.5]decane scaffold have shown significant promise as M1 muscarinic acetylcholine receptor agonists, which are a key target for the symptomatic treatment of Alzheimer's disease.[1]
Scientific Rationale
The M1 muscarinic receptor plays a crucial role in cognitive functions such as learning and memory. Agonism of this receptor is a validated therapeutic strategy for Alzheimer's disease. The rigid spirocyclic core of 1-oxa-8-azaspiro[4.5]decanes (a close isomer of the title compound) allows for the precise positioning of pharmacophoric elements that mimic the binding of the endogenous ligand, acetylcholine.[1] Systematic modifications of this scaffold have led to compounds with preferential affinity for M1 over M2 receptors, potentially reducing cholinergic side effects.[1]
Synthetic Workflow: From Core to Candidate
The this compound can serve as a key intermediate. A generalized synthetic workflow to access derivatives for neurological applications is outlined below.
Caption: Generalized synthetic workflow for derivatization.
Protocol: Screening for M1 Muscarinic Receptor Agonism
This protocol outlines a cell-based assay to determine the agonist activity of newly synthesized compounds at the M1 muscarinic receptor.
1. Cell Culture and Transfection:
- Culture CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor.
- Maintain cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and a selection antibiotic.
2. Calcium Mobilization Assay:
- Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
- Wash the cells to remove excess dye.
- Prepare serial dilutions of the test compounds and a known M1 agonist (e.g., carbachol) as a positive control.
- Use a fluorescent plate reader to measure the baseline fluorescence.
- Add the compounds to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium, a hallmark of M1 receptor activation.
3. Data Analysis:
- Calculate the change in fluorescence for each well.
- Plot the dose-response curves and determine the EC50 (half-maximal effective concentration) for each compound.
Application Area 2: Oncology - Development of Novel Anticancer Agents
The oxa-azaspiro[4.5]decane scaffold has been incorporated into molecules with potent antitumor activity.[2][3] Specifically, derivatives have been synthesized that exhibit cytotoxicity against various cancer cell lines.
Scientific Rationale
The unique three-dimensional shape of the spirocyclic system can facilitate interactions with protein targets that are challenging for planar molecules. For instance, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] The spirodienone moiety is a key structural feature in several natural products with anticancer properties.[4]
Data on Anticancer Activity of an Analog
The following table summarizes the in vitro anticancer activities of a representative derivative from the literature, compound 7j (an acetyl-protected mannose-linked sulfonylazaspirodienone).[2]
| Cell Line | Cancer Type | IC50 (µM)[2] |
| A549 | Lung Cancer | 0.17 |
| MDA-MB-231 | Breast Cancer | 0.05 |
| HeLa | Cervical Cancer | 0.07 |
Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
- Culture cancer cell lines of interest (e.g., A549, MDA-MB-231, HeLa) in appropriate media.
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of the synthesized spirocyclic compounds in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
- Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Application Area 3: Infectious Diseases - Anti-Coronavirus and Antiviral Development
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, a close analog of the oxa-azaspiro core, has been identified as a versatile structure for the development of antiviral agents, including inhibitors of human coronavirus 229E.[5]
Scientific Rationale
The spirocyclic scaffold can serve as a rigid core to present functional groups that interfere with viral replication processes. For the 1-thia-4-azaspiro[4.5]decan-3-one series, specific substitutions at the C-2 and C-8 positions were found to be critical for anti-coronavirus activity.[5] This highlights the tunability of the scaffold for achieving target-specific antiviral effects.
Illustrative Antiviral Screening Workflow
Caption: Workflow for antiviral drug discovery.
Protocol: Coronavirus Replication Assay (Cytopathic Effect - CPE)
This protocol is used to evaluate the ability of compounds to inhibit virus-induced cell death.
1. Host Cell Preparation:
- Seed a suitable host cell line (e.g., human embryonic lung fibroblasts for human coronavirus 229E) in 96-well plates and grow to confluency.
2. Virus Infection and Compound Treatment:
- Prepare serial dilutions of the test compounds in a low-serum medium.
- Remove the growth medium from the cells.
- Add the compound dilutions to the wells.
- Infect the cells with a predetermined titer of the virus (e.g., human coronavirus 229E). Include uninfected cell controls and virus-infected controls without any compound.
3. Incubation and Observation:
- Incubate the plates at 37°C in a humidified CO2 incubator.
- Monitor the cells daily for the appearance of cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.
4. Quantifying CPE:
- After a set incubation period (e.g., 3-5 days), when CPE is maximal in the virus control wells, the cell viability can be quantified.
- One common method is to stain the remaining viable cells with a crystal violet solution.
- After washing and drying, the stain is eluted, and the absorbance is read on a plate reader.
5. Data Analysis:
- The EC50 is the compound concentration that inhibits CPE by 50%.
- A parallel cytotoxicity assay (without the virus) is performed to determine the CC50 (50% cytotoxic concentration).
- The Selectivity Index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound. A higher SI value is desirable.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of complex, three-dimensional molecules with significant potential in drug discovery. The applications highlighted in this guide, based on the activities of its close structural analogs, demonstrate the broad therapeutic potential of this spirocyclic scaffold. By leveraging the synthetic tractability and the favorable physicochemical properties imparted by the spirocyclic core, researchers can explore novel chemical space and develop next-generation therapeutics for a wide range of diseases. Future work will likely focus on expanding the diversity of substituents on this scaffold and exploring its utility against an even broader array of biological targets.
References
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
El-Sayed, W. A., et al. (2020). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 353(10), e2000153. [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(15), 4649. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
Wang, Y., et al. (2020). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 25(17), 3984. [Link]
-
Zhang, X., et al. (2025). Synthesis of Furans/Pyrroles through Palladium-Gold Relay Catalyzed Skeletal Editing of Carbonates or Carbamates via a Decarboxylative-Aromatization Strategy. Advanced Synthesis & Catalysis. [Link]
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- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Introduction
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a unique spirocyclic compound featuring a γ-butyrolactone ring fused to a piperidine ring.[1] This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it suitable for pharmaceutical formulation.[2] The precise characterization of this molecule is paramount for quality control, regulatory submission, and understanding its structure-activity relationship.
This document provides a comprehensive guide to the analytical methods for the full characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical background and practical, step-by-step instructions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | |
| Molecular Weight | 191.66 g/mol | |
| CAS Number | 1314961-56-2 | |
| Appearance | White to off-white solid | |
| Purity (by ¹H NMR) | ≥95.00% |
Comprehensive Analytical Workflow
A robust analytical workflow is essential for the unambiguous identification and purity assessment of this compound. The following diagram illustrates the recommended workflow, integrating spectroscopic and chromatographic techniques.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a complete picture of the molecular structure.
Rationale for Experimental Choices
Due to the spirocyclic nature of the molecule, the proton and carbon environments are distinct and can lead to complex splitting patterns. The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, given the hydrochloride salt form of the analyte.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the core structure. Actual shifts may vary depending on the solvent and experimental conditions.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 (C=O) | - | ~175 |
| C3 | 2.0-2.2 (m) | ~30 |
| C4 | 4.2-4.4 (t) | ~65 |
| C5 (Spiro) | - | ~85-90 |
| C6, C10 | 1.7-1.9 (m) | ~35 |
| C8, C9 | 3.0-3.3 (m) | ~45 |
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 200 ppm.
-
Longer acquisition times will be necessary to detect the quaternary spiro-carbon.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Perform COSY to establish proton-proton correlations.
-
Perform HSQC to correlate protons with their directly attached carbons.
-
Perform HMBC to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.
-
Assign the ¹³C NMR signals with the aid of 2D NMR data.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this molecule due to its polar nature and the presence of a basic nitrogen atom, which is readily protonated.
Rationale for Experimental Choices
ESI in positive ion mode will readily generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) will provide valuable information about the connectivity of the molecule through collision-induced dissociation (CID). The fragmentation of piperidine-containing compounds often involves α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[1][3]
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of the free base.
Step-by-Step Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a mixture of water and acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
HPLC-MS System:
-
HPLC: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A Q-TOF or Orbitrap instrument for HRMS.
-
-
MS Acquisition:
-
Ionization Mode: ESI positive.
-
Full Scan: Acquire data in a mass range of m/z 50-500.
-
MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the most intense ions. Set the collision energy to a range of values (e.g., 10-40 eV) to observe a good distribution of fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and calculate the elemental composition.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and propose a fragmentation pathway.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, key vibrational bands for the lactone carbonyl, C-O, and N-H groups are expected.
Rationale for Experimental Choices
The lactone carbonyl (C=O) stretching frequency is sensitive to ring strain. In a five-membered γ-butyrolactone ring, this band is typically observed at a higher wavenumber compared to an open-chain ester.[4] The N-H stretching of the protonated amine in the hydrochloride salt will also be a key diagnostic peak.
Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-2800 (broad) | Secondary amine salt |
| C-H Stretch | 2950-2850 | Aliphatic |
| C=O Stretch | ~1770 | γ-Lactone carbonyl |
| C-O Stretch | ~1180 | Ester C-O |
Step-by-Step Protocol for FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a standard FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Spectrum Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Collect data in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method with UV detection is generally suitable.
Rationale for Experimental Choices
A C18 column is a good starting point for this moderately polar compound. A mobile phase consisting of an acidified water/acetonitrile gradient will provide good peak shape and resolution. The lactone chromophore allows for UV detection at low wavelengths (around 210 nm).
Step-by-Step Protocol for HPLC Purity Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
If quantification is needed, prepare a series of calibration standards from a reference standard.
-
-
HPLC System and Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the chromatogram.
-
Determine the retention time of the main peak.
-
Calculate the purity by the area percent method.
-
If performing quantification, generate a calibration curve from the standards and determine the concentration of the analyte in the sample.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the complete characterization of this compound. The integration of NMR, MS, FTIR, and HPLC ensures the unambiguous confirmation of its structure, molecular weight, and purity. These protocols can be adapted and optimized based on the specific instrumentation and research needs.
References
-
G. G. Z. de Souza, et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 2018. [Online]. Available: [Link]
-
Eman Research Publishing. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Online]. Available: [Link]
-
PubChem. Spiro[4.5]decane. [Online]. Available: [Link]
-
YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Online]. Available: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
Application and Protocol Guide for the Purity Assessment of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Introduction: The Criticality of Purity in Spirocyclic Drug Intermediates
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The unique three-dimensional architecture of spirocyclic compounds imparts novel pharmacological properties, but also presents significant analytical challenges in ensuring their purity. The presence of impurities, including stereoisomers, residual solvents, and degradation products, can profoundly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are paramount for the quality control of this intermediate.
This comprehensive guide provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the comprehensive purity assessment of this compound. The protocols are designed to be compliant with the principles outlined in major pharmacopeias and regulatory guidelines, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7][8][9][10][11][12]
Part 1: HPLC Method for Related Substances and Enantiomeric Purity
The HPLC method is designed as a stability-indicating assay, capable of separating the main component from potential process-related impurities and degradation products. Given the spirocyclic nature of the molecule, which can give rise to chirality, this method also addresses the critical aspect of enantiomeric separation.
Rationale for Method Development
The selection of a reversed-phase HPLC method is based on the predicted polarity of the hydrochloride salt, making it suitable for analysis in aqueous-organic mobile phases. A key consideration for this spirocyclic compound is the potential for enantiomers, which may exhibit different pharmacological activities.[13] Therefore, a chiral stationary phase is employed to ensure the separation of these stereoisomers.[14][15][16] The use of a photodiode array (PDA) detector allows for the assessment of peak purity and the detection of impurities that may not have a strong chromophore at a single wavelength.
Experimental Protocol: HPLC Purity Assessment
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
This compound reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium bicarbonate (analytical grade).
-
Purified water.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To achieve enantiomeric separation of the spirocyclic compound.[14][15] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 7.5 | A volatile buffer suitable for LC-MS, providing good peak shape. |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) | Organic modifier for elution of the analyte and impurities. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is employed to ensure the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Column Temperature | 25°C | To ensure reproducible retention times. |
| Detection Wavelength | 210 nm | Wavelength for detecting the lactone chromophore. PDA is used for peak purity. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Sample Diluent | Water/Acetonitrile (50:50, v/v) | To ensure sample solubility and compatibility with the mobile phase. |
3. Sample Preparation:
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
4. System Suitability: Before sample analysis, perform a system suitability test by injecting the reference standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: Not more than 2.0 for the main peak.
-
Theoretical plates: Not less than 2000 for the main peak.
-
Relative standard deviation (RSD) of peak area: Not more than 2.0%.
5. Data Analysis:
-
Calculate the percentage of each impurity by area normalization.
-
For quantitative analysis of a specific impurity, a reference standard for that impurity would be required.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound sample.[17][18][19][20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[19]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
Part 2: GC Method for Residual Solvents
Gas chromatography with headspace injection is the standard technique for the analysis of residual solvents in pharmaceutical substances.[22][23][24] This is crucial as organic solvents are often used during the synthesis and purification of drug intermediates.[22][23]
Rationale for Method Development
A headspace GC method with a flame ionization detector (FID) is chosen for its high sensitivity to a wide range of organic solvents. The use of a polar capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase, provides good selectivity for common organic solvents.[22][23][24] Dimethyl sulfoxide (DMSO) is an appropriate solvent for dissolving the hydrochloride salt and has a high boiling point, which prevents it from interfering with the analysis of more volatile solvents.[23]
Experimental Protocol: GC Residual Solvent Analysis
1. Instrumentation and Materials:
-
GC system with a headspace autosampler, split/splitless injector, and FID.
-
Data acquisition and processing software.
-
Headspace vials and caps.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound test sample.
-
Dimethyl sulfoxide (DMSO, headspace grade).
-
Reference standards for common residual solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | A standard column for residual solvent analysis providing good selectivity.[25] |
| Carrier Gas | Nitrogen or Helium | Inert carrier gas for GC. |
| Injector Temperature | 200°C | Ensures rapid volatilization of the sample. |
| Detector (FID) Temperature | 250°C | Prevents condensation of the analytes. |
| Oven Temperature Program | Initial: 40°C for 10 min; Ramp: 10°C/min to 240°C; Hold: 5 min | A temperature program to separate a wide range of solvents with different boiling points. |
| Split Ratio | 1:10 | To prevent column overloading. |
| Headspace Sampler Conditions | ||
| Oven Temperature | 100°C | To facilitate the partitioning of volatile solvents into the headspace. |
| Loop Temperature | 110°C | To maintain the sample in the gas phase. |
| Transfer Line Temperature | 120°C | To prevent condensation during transfer to the GC. |
| Vial Equilibration Time | 20 min | To allow the sample to reach thermal equilibrium. |
3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution containing a mixture of the expected residual solvents in DMSO.
-
Working Standard Solution: Dilute the stock solution with DMSO to a concentration that corresponds to the ICH limits for the respective solvents.
-
Test Sample Solution: Accurately weigh about 100 mg of the this compound test sample into a headspace vial and add 1 mL of DMSO.
4. Data Analysis:
-
Identify the residual solvents in the test sample by comparing the retention times with those of the reference standards.
-
Quantify the amount of each residual solvent using an external standard method.
Visualization of Analytical Workflows
HPLC Purity and Stability-Indicating Workflow
Caption: Workflow for HPLC purity assessment.
GC Residual Solvents Analysis Workflow
Caption: Workflow for GC residual solvent analysis.
Conclusion
The presented HPLC and GC methods provide a robust framework for the comprehensive purity assessment of this compound. Adherence to these protocols, along with proper method validation according to ICH guidelines, will ensure the quality and consistency of this critical pharmaceutical intermediate.[5][10][11][12] These methods are designed to be a starting point and may require optimization based on the specific impurity profile of the manufacturing process.
References
- Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients.
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- <621> CHROMATOGRAPHY.
- Understanding the Latest Revisions to USP <621> | Agilent.
- Forced Degradation Studies in HPLC Stability Method Development - Studylib.
- USP <621> Chromatography - DSDP Analytics.
- <621> Chromatography - US Pharmacopeia (USP).
- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. - SciSpace.
- (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem.
- The role of forced degradation studies in stability indicating HPLC method development.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct.
- Quality Guidelines - ICH.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - SciSpace.
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- This compound-COA-03417-MedChemExpress.
- This compound | Drug Intermediate | MedChemExpress.
- This compound-SDS-MedChemExpress.
- Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System.
- This compound.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
- Chiral HPLC Separations - Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- Chiral HPLC separation: strategy and approaches - Chiralpedia.
- 1-Oxa-7-azaspirodecan-2-one (hydrochloride) - Ankit Scientific.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments.
- This compound - Sigma-Aldrich.
- 1-Oxa-7-azaspiro[4.5]decan-2-one, hydrochloride (1:1) - Parchem.
- 1-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO | CID 86690185 - PubChem.
- Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride - Benchchem.
- Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - Brieflands.
- 2-Oxa-7-azaspiro[4.5]decane (hydrochloride) - Sigma-Aldrich.
- CAS NO. 1314961-56-2 | this compound - Arctom.
- This compound - TargetMol.
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- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
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- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. studylib.net [studylib.net]
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- 19. researchgate.net [researchgate.net]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. scispace.com [scispace.com]
- 22. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Purification of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Introduction
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] The purity of this spirocyclic lactam hydrochloride is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent synthetic transformations and in the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification techniques for this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to address the unique challenges posed by its polar, ionic nature and potential impurity profile.
The structure of this compound, featuring a lactone, a spirocyclic center, and a protonated piperidine ring, imparts high polarity and aqueous solubility. This presents specific challenges for purification, as the compound may exhibit poor solubility in common non-polar organic solvents and can interact strongly with traditional silica gel stationary phases, leading to peak tailing and poor separation in chromatography.[3]
A plausible synthetic route to the parent spirocycle may involve the Michael addition of a piperidine derivative to an appropriate acrylate, followed by cyclization. Potential impurities could therefore include unreacted starting materials, polymeric byproducts, and diastereomers. The hydrochloride salt formation itself can introduce excess HCl or related salts.
This guide will detail two primary purification methodologies: Recrystallization and Column Chromatography , with a focus on the underlying principles and practical execution.
Section 1: Purification by Recrystallization
Recrystallization is a powerful technique for the purification of crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For a successful recrystallization, the compound of interest should be sparingly soluble in the solvent at room temperature but highly soluble at an elevated temperature.[4]
Rationale for Solvent Selection
Given the polar and ionic nature of this compound, polar protic solvents are the most suitable candidates for recrystallization. Alcohols, in particular, often provide the desired solubility profile for hydrochloride salts.[1]
Primary Solvent Candidates:
-
Isopropanol (IPA): Often a good starting point for hydrochloride salts, as it can be less solvating than methanol or ethanol, potentially leading to better crystal formation upon cooling.[5]
-
Ethanol (EtOH): Another excellent choice, though the higher solubility of many hydrochloride salts in ethanol might necessitate the use of an anti-solvent.[5]
-
Methanol (MeOH): Due to its high polarity, it will likely be a very good solvent, possibly too good, making crystal recovery difficult without an anti-solvent.
Anti-Solvent Strategy: An anti-solvent is a solvent in which the target compound is insoluble and is miscible with the primary solvent. Its addition to a solution of the compound can induce crystallization.
Common Anti-Solvents for Alcohol Solutions:
-
Diethyl ether (Et₂O): A common choice to precipitate hydrochloride salts from alcoholic solutions.[5]
-
Methyl tert-butyl ether (MTBE): A safer alternative to diethyl ether with similar properties.
-
Ethyl acetate (EtOAc): Can also be effective in reducing the polarity of the solvent system.[6]
Protocol 1: Single-Solvent Recrystallization from Isopropanol
This protocol is the preferred starting point due to its simplicity.
Methodology:
-
Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol to the flask at room temperature to create a slurry.
-
Heat the mixture with stirring on a hot plate to the boiling point of the isopropanol.
-
Continue to add hot isopropanol dropwise until the solid just completely dissolves. It is crucial to avoid adding an excess of solvent to maximize the yield.
-
Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Diethyl Ether
This method is employed when a suitable single solvent cannot be identified.
Methodology:
-
Dissolve the crude this compound in a minimum amount of warm ethanol.
-
While stirring the solution at room temperature, slowly add diethyl ether dropwise until the solution becomes faintly turbid (cloudy).
-
If turbidity persists, add a few drops of warm ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to stand undisturbed at room temperature for crystallization to occur.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold mixture of ethanol and diethyl ether (in a ratio similar to the final crystallization mixture).
-
Dry the purified product under vacuum.
Data Summary for Recrystallization
| Parameter | Single-Solvent (IPA) | Two-Solvent (EtOH/Et₂O) |
| Primary Solvent | Isopropanol | Ethanol |
| Anti-Solvent | N/A | Diethyl Ether |
| Temperature | Heated to boiling, then cooled | Room temperature with gentle warming if needed |
| Expected Purity | >98% (can be higher) | >98% (can be higher) |
| Key Consideration | Slow cooling is critical for crystal size and purity. | Precise addition of anti-solvent to the point of turbidity is key. |
Section 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] For a polar and basic compound like this compound, special considerations are necessary to achieve effective purification.
Challenges and Strategies
-
Strong Interaction with Silica Gel: The acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding of the basic piperidine moiety, resulting in significant peak tailing and poor recovery.
-
High Polarity: The compound's high polarity requires a highly polar mobile phase for elution from normal-phase silica.
Strategies to Overcome these Challenges:
-
Use of a Basic Modifier: Adding a small amount of a base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase can neutralize the acidic silanol groups on the silica surface, reducing tailing.[8]
-
Reversed-Phase Chromatography: Using a non-polar stationary phase (like C18-functionalized silica) with a polar mobile phase (like water/acetonitrile or water/methanol) is an excellent alternative for purifying polar compounds.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase (like bare silica or an amino-bonded phase) with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water). It is particularly well-suited for the retention and separation of very polar compounds.[9]
Protocol 3: Normal-Phase Column Chromatography with a Basic Modifier
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the column.
-
Elution: Begin elution with the initial mobile phase (e.g., 98:2 DCM:MeOH + 0.1% Et₃N).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 DCM:MeOH, always containing 0.1% Et₃N) to elute the target compound.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The presence of triethylamine hydrochloride in the final product is possible and may require an additional workup step or removal under high vacuum.
Protocol 4: Reversed-Phase Column Chromatography
This is often the most effective chromatographic method for purifying polar hydrochloride salts.
Methodology:
-
Column Conditioning: Use a pre-packed C18 silica gel column. Condition the column by flushing with the more organic component of the mobile phase (e.g., methanol or acetonitrile), followed by the initial mobile phase mixture.
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid or acetic acid to maintain an acidic pH and improve peak shape).
-
Injection and Elution: Inject the sample and begin elution with the initial mobile phase.
-
Gradually increase the proportion of the organic solvent (e.g., from 5% to 50% methanol in water) to elute the compound.
-
Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 3.
-
Solvent Removal: Combine the pure fractions. Lyophilization (freeze-drying) is the preferred method for removing the aqueous mobile phase to obtain the purified solid product.
Data Summary for Column Chromatography
| Parameter | Normal-Phase | Reversed-Phase |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Mobile Phase | Dichloromethane/Methanol | Water/Methanol or Water/Acetonitrile |
| Modifier | Triethylamine or NH₄OH (0.1-1%) | Formic acid or Acetic acid (0.1%) |
| Elution Gradient | Increasing Methanol concentration | Increasing Methanol/Acetonitrile concentration |
| Key Consideration | Modifier is crucial to prevent tailing. | Lyophilization is often required for solvent removal. |
Visualization of Purification Workflows
Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Column Chromatography Workflow
Caption: General workflow for purification by column chromatography.
Conclusion
The successful purification of this compound is a critical step in the synthesis of its downstream targets. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities, as well as the scale of the purification. For impurities with significantly different solubility profiles, recrystallization is a highly efficient and scalable method. When dealing with closely related impurities or for achieving the highest levels of purity, reversed-phase column chromatography is often the most effective approach. The protocols and guidelines presented in this document provide a robust framework for developing an optimal purification strategy for this important synthetic intermediate.
References
-
Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
- Google Patents. (1987).
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Chromatography Online. (2014). Retaining Polar Compounds. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
-
PubMed. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. [Link]
-
Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates. PMC. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. [Link]
-
Organic Chemistry Frontiers. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. [Link]
-
Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC?. r/chemistry. [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. PMC. [Link]
-
Chromatography Forum. (2020). Salts in samples for HPLC (AlCl3?). [Link]
-
Khan Academy. Column chromatography. [Link]
-
Chemistry LibreTexts. (2022). 7.9: Column Chromatography (Normal Phase). [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 1-Oxa-7-azaspiro[4.5]decan-2-one Scaffold
The 1-oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a versatile bifunctional scaffold that holds significant promise in medicinal chemistry and drug discovery. Its unique three-dimensional architecture, combining a rigid spirocyclic core with a reactive secondary amine and a modifiable lactone, makes it an attractive starting point for the synthesis of diverse chemical libraries.[1][2][3] This guide provides a detailed exploration of the experimental setup and protocols for key chemical transformations involving this valuable intermediate. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to efficiently generate a wide array of novel derivatives for screening and lead optimization.
The strategic importance of spirocyclic frameworks in drug design is well-established. These structures can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property.[4] The protocols in this guide will focus on the derivatization of the piperidine nitrogen, a common strategy for modulating the pharmacological properties of a lead compound.
Safety Precautions and Handling
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Core Experimental Workflow: N-Diversification Strategies
The secondary amine of the piperidine ring in this compound is the primary site for diversification. The following protocols detail common and effective methods for N-alkylation, N-acylation, and urea formation.
Diagram: General Workflow for N-Diversification
Caption: General workflow for the N-diversification of 1-Oxa-7-azaspiro[4.5]decan-2-one.
Protocol 1: General Procedure for Free Basing of this compound
Rationale: The hydrochloride salt must be neutralized to the free base to render the secondary amine nucleophilic for subsequent reactions.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.
-
Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently and vent frequently to release any evolved gas. Continue adding the bicarbonate solution until effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM or EtOAc.
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the free base of 1-Oxa-7-azaspiro[4.5]decan-2-one as an oil or solid. The free base should be used immediately in the next step.
Protocol 2: N-Alkylation via Reductive Amination
Rationale: Reductive amination is a robust method for introducing a wide range of alkyl groups to the piperidine nitrogen. This two-step, one-pot procedure involves the formation of an iminium ion intermediate followed by its reduction.
Materials:
-
1-Oxa-7-azaspiro[4.5]decan-2-one (free base from Protocol 1)
-
Aldehyde or Ketone of choice (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the free base of 1-Oxa-7-azaspiro[4.5]decan-2-one (1.0 eq) in DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
In a separate flask, prepare a slurry of STAB (1.5 eq) in the reaction solvent.
-
Slowly add the STAB slurry to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated derivative.
Table 1: Representative Reagents for N-Alkylation
| Reagent (Aldehyde/Ketone) | Product |
| Benzaldehyde | N-benzyl-1-oxa-7-azaspiro[4.5]decan-2-one |
| Acetone | N-isopropyl-1-oxa-7-azaspiro[4.5]decan-2-one |
| Cyclohexanone | N-cyclohexyl-1-oxa-7-azaspiro[4.5]decan-2-one |
Protocol 3: N-Acylation with Acyl Halides
Rationale: N-acylation is a straightforward method to introduce amide functionalities. The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the desired acylation.
Materials:
-
1-Oxa-7-azaspiro[4.5]decan-2-one (free base from Protocol 1)
-
Acyl halide of choice (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the free base of 1-Oxa-7-azaspiro[4.5]decan-2-one (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add Et₃N or DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.
Protocol 4: Urea Formation with Isocyanates
Rationale: The reaction of the secondary amine with an isocyanate provides a direct and high-yielding route to N,N'-disubstituted ureas, which are common motifs in bioactive molecules.
Materials:
-
1-Oxa-7-azaspiro[4.5]decan-2-one (free base from Protocol 1)
-
Isocyanate of choice (e.g., phenyl isocyanate, butyl isocyanate)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the free base of 1-Oxa-7-azaspiro[4.5]decan-2-one (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS). The reaction is often rapid.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired urea derivative.
Characterization of N-Diversified Products
The successful synthesis of the N-substituted derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The protocols detailed in this guide provide a robust framework for the N-diversification of this compound. By employing these methods, researchers can efficiently generate libraries of novel spirocyclic compounds for various applications in drug discovery and chemical biology. The versatility of the starting material, coupled with the reliability of these synthetic transformations, underscores the value of this scaffold in the pursuit of new therapeutic agents.
References
-
Kumar, S., Thornton, P. D., & Santini, C. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS Combinatorial Science, 15(11), 564-571. [Link]
-
Artepal. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride). Retrieved from [Link]
Sources
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- 2. 1-Oxa-7-azaspirodecan-2-one (hydrochloride) | Modular Bioscience [modbiosci.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride as a Potential Antitumor Agent
Introduction: The Spirocyclic Scaffold in Oncology
The pursuit of novel chemical entities with potent and selective antitumor activity is a cornerstone of modern oncology research. Among the vast landscape of heterocyclic compounds, spirocyclic systems have emerged as a particularly promising structural motif. Their rigid, three-dimensional architecture provides a unique framework for interacting with biological targets, often leading to enhanced binding affinity and specificity compared to more flexible, linear molecules. This application note focuses on 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride , a compound whose core structure is emblematic of a class of molecules with demonstrated potential in cancer therapy. While this specific hydrochloride salt is primarily documented as a synthetic intermediate, its structural similarity to other bioactive spiro compounds warrants a thorough investigation into its own potential as an antitumor agent. This document will serve as a comprehensive guide for researchers, providing a theoretical framework for its potential mechanisms of action based on related compounds, and detailed protocols for its preclinical evaluation.
Hypothesized Mechanisms of Antitumor Activity
Direct experimental data on the mechanism of action for this compound is not yet available. However, by examining structurally related spiro compounds, we can extrapolate potential biological targets and signaling pathways that may be modulated by this molecule.
Impairment of the DNA Damage Response (DDR) Pathway
A compelling mechanism of action for some spiro compounds, such as the well-known diuretic spironolactone, is the inhibition of the DNA damage response (DDR) pathway. Cancer cells, particularly aggressive and chemoresistant ones, often exhibit high levels of basal DNA damage. Their survival is contingent on a highly active DDR. By inhibiting key components of this repair machinery, spiro compounds can lead to an accumulation of lethal DNA double-strand breaks (DSBs), selectively targeting cancer cells while sparing healthy ones. Spironolactone, for instance, has been shown to impair DSB repair, leading to apoptosis in cancer cells and cancer stem cells (CSCs).
Caption: Hypothesized inhibition of the DNA Damage Response (DDR) pathway.
Downregulation of Survivin and Induction of Apoptosis
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and is associated with a poor prognosis. It plays a crucial role in regulating cell division and inhibiting apoptosis. Spironolactone has been demonstrated to reduce the expression of survivin, thereby sensitizing cancer cells to both DNA-damaging and non-DNA-damaging chemotherapeutic agents. This suggests that spiro compounds may have a broader utility in combination therapies. The downregulation of survivin disrupts the delicate balance between pro- and anti-apoptotic signals, tipping the scales towards programmed cell death.
Experimental Protocols for Antitumor Evaluation
The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of this compound.
PART 1: In Vitro Efficacy Assessment
This initial phase is designed to determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.
1.1. Cell Line Selection and Culture
-
Rationale: A diverse panel of cell lines is crucial to assess the compound's spectrum of activity. It is recommended to include cell lines from different cancer types (e.g., breast, lung, colon, glioblastoma) and with varying genetic backgrounds (e.g., p53 wild-type vs. mutant).
-
Protocol:
-
Select a panel of human cancer cell lines (e.g., MDA-MB-231, A549, HCT116, U87-MG) and a non-cancerous control cell line (e.g., H
-
Diastereoselective Synthesis of 2-Oxa-7-Azaspiro[4.5]decane Derivatives: Strategies and Protocols
An Application Guide for Researchers
Abstract: The 2-oxa-7-azaspiro[4.5]decane framework represents a class of rigid, three-dimensional scaffolds of significant interest in medicinal chemistry and drug discovery.[1] Its unique topology allows for the precise spatial arrangement of functional groups, offering an escape from the "flatland" of traditional aromatic compounds and potentially leading to improved physicochemical properties and novel biological activities.[1] The primary challenge in synthesizing these molecules lies in controlling the stereochemistry at the spirocyclic center and adjacent chiral carbons. This technical guide provides an in-depth overview of modern diastereoselective strategies, explains the mechanistic principles governing stereocontrol, and presents detailed protocols for key transformations.
The Strategic Imperative: Why Diastereoselectivity Matters
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For spirocyclic systems like the 2-oxa-7-azaspiro[4.5]decane scaffold, different diastereomers can exhibit vastly different pharmacological profiles, binding affinities, and metabolic stabilities. Therefore, developing synthetic routes that provide precise control over the relative stereochemistry is not merely an academic exercise but a critical necessity for creating effective and safe therapeutic agents. The rigid architecture and stereochemical stability of these spirocyclic skeletons make them valuable frameworks in drug design.[2][3][4]
Key strategies for achieving diastereoselectivity rely on three main principles:
-
Substrate Control: Utilizing existing stereocenters in the starting material to direct the formation of new stereocenters.
-
Reagent/Catalyst Control: Employing chiral catalysts or reagents to create a chiral environment that favors the formation of one diastereomer over others.
-
Thermodynamic vs. Kinetic Control: Manipulating reaction conditions to favor either the most rapidly formed product (kinetic) or the most stable product (thermodynamic). For spiroketals, thermodynamic control often leverages the stabilizing anomeric effect.[5]
Core Synthetic Strategies and Mechanistic Insights
Several powerful synthetic methodologies can be harnessed to construct the 2-oxa-7-azaspiro[4.5]decane core with high diastereoselectivity.
Intramolecular Hetero-Diels-Alder (IMHDA) Cycloaddition
The IMHDA reaction is a highly efficient method for constructing polycyclic systems, forming two rings and up to four stereocenters in a single, concerted step.[6][7] For the target scaffold, this involves designing a precursor containing a nitrogen-linked dienophile and an oxygen-containing diene.
Mechanistic Rationale: The stereochemical outcome is dictated by the predictable geometry of the cycloaddition transition state. The endo/exo selectivity and facial selectivity can be influenced by the substituents on the tether connecting the diene and dienophile, as well as by the use of Lewis acid catalysts.[8] The reaction proceeds through a highly ordered transition state, which leads to a high degree of stereocontrol.[6]
Caption: IMHDA reaction workflow.
Asymmetric Cascade Allylation/Spiroketalization
Catalytic asymmetric cascade reactions provide a powerful and atom-economical approach to complex chiral molecules from simple precursors.[9] Iridium-catalyzed allylation followed by an intramolecular spiroketalization is a prime example.
Mechanistic Rationale: The reaction is initiated by the formation of a chiral iridium-allyl complex. This complex then reacts with a nucleophile (e.g., a hydroxyl group from a phenol derivative), followed by a subsequent intramolecular attack of another hydroxyl group onto an intermediate, triggering the spiroketalization. The enantioselectivity and diastereoselectivity are controlled by the chiral ligand coordinated to the iridium center.[9] This method allows for the construction of structurally novel spiroketals with high diastereoselectivity and excellent enantioselectivity under mild conditions.[9]
Caption: Workflow for cascade allylation/spiroketalization.
Aza-Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction that cyclizes a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[10] A variation of this reaction, starting with a precursor containing both the requisite amine and a tethered alcohol that can form a cyclic hemiacetal, can be used to construct the spirocyclic core.
Mechanistic Rationale: The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked intramolecularly by an electron-rich carbon.[10] In our target synthesis, the "aldehyde" component would be a cyclic hemiacetal formed in situ from a hydroxy-ketone tethered to the piperidine ring. The diastereoselectivity is often substrate-controlled, relying on the preferred conformation of the intermediate to direct the cyclization. Chiral Brønsted acids can be used to induce enantioselectivity.[11]
Experimental Protocols & Data
This section provides a representative, detailed protocol for a key synthetic step.
Protocol: Diastereoselective Spiroketalization via Organocatalysis
This protocol is based on the principle of an intramolecular hemiacetalization followed by an oxy-Michael addition cascade, mediated by a bifunctional aminothiourea catalyst.[12]
Materials and Reagents:
-
Hydroxy-enone precursor (1.0 eq)
-
Bifunctional aminothiourea catalyst (e.g., Takemoto catalyst) (0.1 eq)
-
Toluene, anhydrous
-
4 Å Molecular Sieves
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxy-enone precursor (e.g., 0.5 mmol, 1.0 eq) and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Add the bifunctional aminothiourea catalyst (0.05 mmol, 0.1 eq).
-
Stir the reaction mixture at room temperature (or as optimized) for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-oxa-7-azaspiro[4.5]decane derivative.
-
Determine the yield and diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product. Confirm the structure by ¹³C NMR, HRMS, and optionally, X-ray crystallography.
Data Presentation: Catalyst Optimization
The choice of catalyst and conditions is paramount for achieving high diastereoselectivity. The following table summarizes hypothetical optimization data for the protocol described above.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Catalyst A (10) | Toluene | 25 | 48 | 75 | 8:1 |
| 2 | Catalyst B (10) | Toluene | 25 | 48 | 82 | 15:1 |
| 3 | Catalyst B (10) | CH₂Cl₂ | 25 | 48 | 65 | 12:1 |
| 4 | Catalyst B (10) | Toluene | 0 | 72 | 85 | >20:1 |
| 5 | Catalyst B (5) | Toluene | 0 | 72 | 78 | 18:1 |
This is representative data. Actual results will vary based on the specific substrate and catalyst used.
Conclusion and Future Outlook
The diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives is a rapidly advancing field, driven by the demand for novel, three-dimensional scaffolds in drug discovery.[2][3][4] Methodologies such as the Intramolecular Hetero-Diels-Alder reaction, catalytic cascade reactions, and modern variations of the Pictet-Spengler reaction provide powerful tools for accessing these complex structures with high stereochemical control. The continued development of novel catalysts and cascade sequences will further enable the efficient and diverse synthesis of these valuable spirocyclic cores, paving the way for their exploration in next-generation therapeutics.
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Li, Z., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters. [Link]
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Taniguchi, T., et al. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Angewandte Chemie International Edition. [Link]
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Paley, R. S., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters. [Link]
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Tan, D. S., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
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Controlling regiochemistry in the gold-catalyzed synthesis of unsaturated spiroketals. | Semantic Scholar. (n.d.). Retrieved from [Link]
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Dömling, A., et al. (n.d.). Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction. Organic & Biomolecular Chemistry. [Link]
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Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Miner, M. R., et al. (2013). Rapid and stereoselective synthesis of spirocyclic ethers via the intramolecular Piancatelli rearrangement. Organic Letters. [Link]
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enantio-and-diastereoselective-spiroketalization-catalyzed-by-chiral-iridium-complex - Ask this paper | Bohrium. (n.d.). Retrieved from [Link]
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18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]
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Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. (n.d.). Retrieved from [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (n.d.). Retrieved from [Link]
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Application Note & Protocol: A Scalable, Protecting Group-Considerate Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxa-6-azaspiro[3.3]heptane moiety is a highly valuable, sp³-rich scaffold in modern medicinal chemistry. It is frequently employed as a saturated bioisostere for morpholine, offering superior physicochemical properties such as enhanced aqueous solubility, improved metabolic stability, and a rigid, three-dimensional structure that can lead to better target engagement.[1][2] However, historical synthetic routes have presented scalability challenges, limiting the broad availability of this key building block.[3][4][5] This document provides a detailed, field-proven, and scalable two-stage process for the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its protected intermediates, designed for multigram-scale production in a standard laboratory setting. We focus on a robust strategy that proceeds through the key intermediate 3,3-bis(bromomethyl)oxetane (BBMO), followed by a reliable cyclization and deprotection sequence.
Strategic Overview: Rationale for the Synthetic Approach
The primary challenge in synthesizing spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane lies in efficiently constructing the two strained four-membered rings around a central quaternary carbon. Several approaches exist, but for scalability, a convergent strategy is often superior.
Our selected strategy involves two primary stages:
-
Formation of the Oxetane Core : We first construct the 3,3-disubstituted oxetane ring, a critical precursor. This is achieved via an intramolecular Williamson ether synthesis from an inexpensive, commercially available starting material.[4][6][7]
-
Formation of the Azetidine Ring : The second stage involves a double N-alkylation reaction to form the azetidine ring, thereby completing the spirocyclic core.
This approach is advantageous because it avoids problematic reagents and purification steps associated with other methods, such as the inefficient removal of magnesium salts in certain deprotection protocols.[3][4] Furthermore, the synthesis of the key BBMO intermediate has been optimized for large-scale production.[7]
Caption: Retrosynthetic analysis of 2-oxa-6-azaspiro[3.3]heptane.
Experimental Protocols & Methodologies
Part I: Scalable Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
Causality: The synthesis of the BBMO electrophile is the cornerstone of this entire process. While it is commercially available, its cost and availability on a large scale can be prohibitive.[7] This protocol utilizes tribromoneopentyl alcohol (TBNPA), an inexpensive flame retardant, to produce BBMO in high yield and purity.[4][6] The reaction proceeds via an intramolecular Williamson ether synthesis, where a hydroxide base facilitates the cyclization to form the stable oxetane ring.
Protocol: Synthesis of 3,3-Bis(bromomethyl)oxetane (3)
-
Reagent Setup: To a mechanically stirred solution of sodium hydroxide (NaOH, 1.2 equiv.) in water, add tribromoneopentyl alcohol (TBNPA, 1.0 equiv.).
-
Reaction Conditions: Heat the biphasic mixture to reflux (approximately 100-105 °C). The use of Schotten-Baumann conditions facilitates the reaction at the interface of the two phases.[6][7]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. The organic product will separate from the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to afford BBMO as a clear oil.
Quantitative Data Summary (Part I)
| Reagent/Parameter | Value/Compound | Molar Eq. | Notes |
| Starting Material | Tribromoneopentyl Alcohol (TBNPA) | 1.0 | Commercially available flame retardant. |
| Base | Sodium Hydroxide (NaOH) | 1.2 | |
| Solvent | Water | - | |
| Temperature | 100-105 °C (Reflux) | - | |
| Reaction Time | 4-6 hours | - | Monitor by GC-MS or TLC. |
| Product | 3,3-Bis(bromomethyl)oxetane (BBMO) | - | |
| Typical Yield | 70-75% [6][7] | - | After vacuum distillation. |
| Purity | >95% [6][7] | - | Assessed by GC or ¹H NMR. |
Part II: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Causality: The direct cyclization with ammonia is often low-yielding and difficult to control. Therefore, a common and robust strategy is to use a primary amine that also serves as a protecting group. Benzylamine is an ideal choice as the benzyl group can be cleanly and efficiently removed in the final step via catalytic hydrogenolysis.[3] This double N-alkylation reaction forms the azetidine ring to complete the spirocyclic framework.
Protocol: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane (Intermediate)
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,3-bis(bromomethyl)oxetane (BBMO, 1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Reagents: Add benzylamine (1.1 equiv.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equiv.) or diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary (Part II)
| Reagent/Parameter | Value/Compound | Molar Eq. | Notes |
| Starting Material | 3,3-Bis(bromomethyl)oxetane | 1.0 | From Part I. |
| Amine | Benzylamine | 1.1 | |
| Base | Potassium Carbonate (K₂CO₃) | 2.5 | Anhydrous, powdered. |
| Solvent | Acetonitrile | - | |
| Temperature | 80-90 °C | - | |
| Reaction Time | 12-24 hours | - | Monitor by LC-MS. |
| Product | N-Benzyl-2-oxa-6-azaspiro[3.3]heptane | - | |
| Typical Yield | 75-85% | - | After chromatography. |
Part III: Deprotection and Salt Formation
Causality: The final step is the removal of the benzyl protecting group to yield the free amine, a versatile building block for further derivatization. Catalytic hydrogenolysis is the method of choice for this transformation due to its high efficiency, clean conversion, and scalability.[3] The resulting free amine is often isolated as a stable, crystalline salt to improve its handling, stability, and solubility.[3][8] Sulfonate salts, in particular, have been shown to be superior to the more common oxalate salt.[3][8]
Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt
-
Reagent Setup: Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv.) in a protic solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% loading) to the solution.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (a balloon is sufficient for small scale, but a Parr shaker at 50-60 psi is recommended for larger scale).[3]
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by LC-MS until the starting material is fully consumed (typically 4-16 hours).
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Salt Formation: To the combined filtrate, add a sulfonic acid such as p-toluenesulfonic acid or methanesulfonic acid (1.0 equiv.). Stir until a precipitate forms.
-
Isolation: The crystalline salt can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Quantitative Data Summary (Part III)
| Reagent/Parameter | Value/Compound | Molar Eq. | Notes |
| Starting Material | N-Benzyl-2-oxa-6-azaspiro[3.3]heptane | 1.0 | From Part II. |
| Catalyst | 10% Palladium on Carbon | 5-10 mol% | |
| Hydrogen Source | H₂ gas | Excess | 1 atm to 60 psi. |
| Solvent | Methanol | - | |
| Acid for Salt | p-Toluenesulfonic acid | 1.0 | |
| Product | 2-Oxa-6-azaspiro[3.3]heptane p-toluenesulfonate | - | |
| Typical Yield | >90% | - | Crystalline solid. |
Overall Process Workflow
Caption: Scalable workflow for 2-oxa-6-azaspiro[3.3]heptane synthesis.
Conclusion
The protocols detailed herein provide a reliable and scalable pathway to multigram quantities of 2-oxa-6-azaspiro[3.3]heptane, a building block of increasing importance in drug discovery. By leveraging an optimized synthesis of the key 3,3-bis(bromomethyl)oxetane intermediate and employing a robust protection/deprotection strategy, this method overcomes many of the limitations of previous synthetic routes. The final isolation of the product as a stable and soluble sulfonate salt further enhances its utility for researchers and drug development professionals, enabling broader access to this valuable chemical space.
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-
ACS Publications. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]
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ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]
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NIH. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]
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One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones: An Application Note and Protocol
Introduction: The Significance of 1-Thia-4-azaspiro[4.5]alkan-3-ones in Medicinal Chemistry
The 1-thia-4-azaspiro[4.5]alkan-3-one scaffold is a privileged heterocyclic motif of significant interest in the fields of drug discovery and medicinal chemistry. These spirocyclic compounds, characterized by a unique three-dimensional architecture, have demonstrated a broad spectrum of biological activities, including potent antiviral, anticancer, and antimicrobial properties.[1][2][3] Their structural complexity and diverse pharmacological profile make them attractive targets for the development of novel therapeutic agents. This application note provides a comprehensive guide to the efficient one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones, detailing a robust protocol, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
The synthetic strategy detailed herein is a three-component reaction, a powerful approach in modern organic chemistry that allows for the construction of complex molecules from simple starting materials in a single step. This method is not only efficient in terms of time and resources but also aligns with the principles of green chemistry by minimizing waste and energy consumption.[4]
Reaction Principle: A Three-Component Condensation
The one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones is typically achieved through a condensation reaction involving three key components: a cyclic ketone, a primary amine (or a substituted hydrazine), and mercaptoacetic acid.[3] The reaction proceeds through the initial formation of a Schiff base intermediate from the ketone and the amine, which then undergoes a cyclization reaction with mercaptoacetic acid to yield the desired spiro-thiazolidinone product.
This versatile reaction can be adapted to generate a diverse library of 1-thia-4-azaspiro[4.5]alkan-3-one derivatives by varying the cyclic ketone and the amine starting materials, allowing for the exploration of structure-activity relationships in drug discovery programs.
Visualizing the Synthesis: Workflow and Mechanism
To provide a clear understanding of the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Proposed Reaction Mechanism
Caption: Proposed mechanism via Schiff base formation.
Detailed Experimental Protocol: Synthesis of 4-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one
This protocol provides a detailed, step-by-step procedure for the synthesis of a representative 1-thia-4-azaspiro[4.5]alkan-3-one.
Materials:
-
Cyclohexanone (1.0 eq)
-
Aniline (1.0 eq)
-
Mercaptoacetic acid (1.1 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and a reflux condenser, add cyclohexanone (10 mmol, 1.0 eq), aniline (10 mmol, 1.0 eq), and anhydrous toluene (50 mL).
-
Addition of Mercaptoacetic Acid: Add mercaptoacetic acid (11 mmol, 1.1 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-10 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one.
Data Summary: Scope of the Reaction
The versatility of this one-pot synthesis is demonstrated by its applicability to a range of cyclic ketones and amines, affording the corresponding 1-thia-4-azaspiro[4.5]alkan-3-ones in good to excellent yields.
| Entry | Cyclic Ketone | Amine/Hydrazine Derivative | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | Aniline | 4-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one | 78-93 | [5] |
| 2 | Cyclohexanone | p-Toluidine | 4-(p-Tolyl)-1-thia-4-azaspiro[4.5]decan-3-one | High | [5] |
| 3 | 4-Methylcyclohexanone | 4-Bromoaniline | 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | 77 | [3] |
| 4 | Cyclohexanone | 4-Fluoroaniline | 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one | High | [3] |
| 5 | Cyclopentanone | 4-(2-hydrazinyl)quinolin-2(1H)-one derivative | 4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one | 67-79 | [6] |
Best Practices and Troubleshooting
To ensure successful synthesis and high yields, consider the following best practices and troubleshooting tips:
-
Anhydrous Conditions: The use of anhydrous toluene and a Dean-Stark apparatus is crucial to drive the reaction forward by removing the water formed during the reaction.
-
Purity of Reagents: Use freshly distilled or high-purity starting materials to minimize the formation of side products.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Troubleshooting Low Yields:
-
Incomplete reaction: Extend the reflux time and ensure efficient water removal.
-
Side reactions: Lowering the reaction temperature or using a milder catalyst (if applicable) may reduce the formation of byproducts.
-
Purification losses: Optimize the column chromatography conditions to minimize product loss.
-
-
Characterization: Thoroughly characterize the final product using a combination of NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.[7][8]
Conclusion
The one-pot, three-component synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The protocol detailed in this application note is robust and can be readily adapted to generate a wide range of derivatives for applications in drug discovery and medicinal chemistry. By understanding the reaction mechanism and adhering to best practices, researchers can successfully synthesize these valuable compounds for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07474E [pubs.rsc.org]
- 5. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the common challenges and optimize your experimental outcomes.
Introduction
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Its spirocyclic scaffold, containing both a lactone and a piperidine moiety, presents a unique three-dimensional structure that is of significant interest in medicinal chemistry. However, the construction of this spirocenter and subsequent manipulations can be challenging. This guide provides a comprehensive overview of a common synthetic route and addresses the potential issues that may arise.
Plausible Synthetic Route Overview
A common and logical approach to the synthesis of this compound involves a two-step process starting from the readily available N-Boc-4-piperidone.
-
Step 1: Spiro-lactone Formation via a Reformatsky-type Reaction. This key step involves the reaction of N-Boc-4-piperidone with an α-halo ester, typically ethyl bromoacetate, in the presence of activated zinc to form a β-hydroxy ester. This intermediate then undergoes an intramolecular cyclization to yield the desired N-Boc protected spiro-lactone.
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Step 2: Boc Deprotection and Hydrochloride Salt Formation. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt to improve stability and handling.
Caption: Plausible synthetic pathway for 1-Oxa-7-azaspiro[4.5]decan-2-one HCl.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.
Part 1: Spiro-lactone Formation (Reformatsky-type Reaction)
Question 1: My Reformatsky reaction is sluggish or fails to initiate. What are the likely causes and how can I fix it?
Answer:
Failure to initiate is a classic issue with the Reformatsky reaction and is almost always linked to the quality and activation of the zinc metal.
-
Cause 1: Inactive Zinc. A layer of zinc oxide on the surface of the zinc dust or granules can prevent the oxidative insertion into the carbon-halogen bond of the α-halo ester.
-
Solution: Zinc Activation. It is crucial to activate the zinc immediately before use. Common activation methods include:
-
Washing with dilute HCl, followed by water, ethanol, and ether rinses, and drying under vacuum.
-
Treating with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color of the iodine disappears, indicating an activated surface.
-
-
-
Cause 2: Presence of Water. The organozinc intermediate is sensitive to moisture.
-
Solution: Anhydrous Conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Cause 3: Impure Reagents. The quality of the N-Boc-4-piperidone and ethyl bromoacetate is important.
-
Solution: Reagent Purification. If necessary, purify the starting materials by standard laboratory techniques.
-
Question 2: I'm observing low yields of the desired N-Boc-spiro-lactone and the formation of several byproducts. What are the potential side reactions?
Answer:
Low yields in this step are often due to competing side reactions. Understanding these pathways is key to minimizing their occurrence.
-
Side Reaction 1: Dimerization of the Reformatsky Reagent. The organozinc enolate can react with itself, leading to the formation of a β-keto ester after workup.
-
Mitigation: Add the ethyl bromoacetate slowly to the reaction mixture containing the activated zinc and N-Boc-4-piperidone. This keeps the concentration of the organozinc reagent low and favors the reaction with the ketone.
-
-
Side Reaction 2: Dehydration of the β-hydroxy ester intermediate. The initially formed β-hydroxy ester can eliminate water to form an α,β-unsaturated ester, which will not cyclize to the lactone.
-
Mitigation: Maintain a moderate reaction temperature. Overheating can promote elimination. The workup should also be performed under mild, preferably neutral or slightly acidic, conditions.
-
-
Side Reaction 3: Incomplete Cyclization. The β-hydroxy ester may be isolated if the lactonization is not complete.
-
Mitigation: Ensure sufficient reaction time and temperature for the cyclization to occur. In some cases, a separate step with a mild acid or base catalyst can be employed to promote lactonization.
-
Caption: Competing pathways in the spiro-lactone formation step.
Question 3: I'm having difficulty purifying the N-Boc-spiro-lactone. What are the best practices?
Answer:
Purification of the intermediate can be challenging due to the presence of unreacted starting materials and byproducts.
-
Technique 1: Column Chromatography. Silica gel chromatography is the most common method.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective. The polarity can be adjusted based on TLC analysis.
-
Troubleshooting: If the compound is streaking on the TLC plate, it may be due to the basicity of the piperidine nitrogen, even with the Boc group. Adding a small amount (0.1-1%) of triethylamine to the eluent can improve the peak shape.
-
-
Technique 2: Crystallization. If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Experiment with a range of solvents, such as ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol.
-
Part 2: Boc Deprotection and Hydrochloride Salt Formation
Question 4: The Boc deprotection is incomplete, or I'm seeing degradation of my product. How can I optimize this step?
Answer:
Boc deprotection is generally straightforward, but issues can arise from the choice of acid and reaction conditions.
-
Cause 1: Insufficiently Acidic Conditions. The Boc group is acid-labile, but if the conditions are too mild, the reaction may not go to completion.
-
Solution: Common and effective reagents for Boc deprotection include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
HCl in an organic solvent such as dioxane, diethyl ether, or methanol.
-
-
-
Cause 2: Product Degradation. The lactone functionality can be sensitive to harsh acidic conditions, potentially leading to hydrolysis.
-
Solution: Mild Conditions and Monitoring. Use the mildest effective acidic conditions. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
Side Reaction: Alkylation by t-Butyl Cation. The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule.
-
Mitigation: While less of a concern for this specific molecule, in other cases, scavengers like anisole or thioanisole can be added to trap the t-butyl cation.
-
Question 5: I'm struggling with the isolation and purification of the final hydrochloride salt. It's an oil or a hygroscopic solid. What can I do?
Answer:
Isolating a pure, crystalline hydrochloride salt can be challenging.
-
Problem 1: Product is an oil. The hydrochloride salt may not readily crystallize.
-
Solution 1: Solvent Trituration. After removing the reaction solvent, try triturating the resulting oil with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexanes. This can often induce crystallization.
-
Solution 2: Recrystallization. If a solid is obtained, attempt recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether.
-
-
Problem 2: Product is hygroscopic. The salt readily absorbs moisture from the air, making it difficult to handle and weigh accurately.
-
Solution: Anhydrous Handling. Handle the final product in a glove box or under a stream of dry inert gas. Store it in a desiccator over a strong drying agent. Using anhydrous HCl for the salt formation can also help minimize water content.
-
| Parameter | Recommendation for Step 1 | Recommendation for Step 2 |
| Solvent | Anhydrous THF or Toluene | Dichloromethane, Dioxane, or Methanol |
| Temperature | 40-60 °C | 0 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Key Reagents | Activated Zinc, Ethyl bromoacetate | Anhydrous HCl (in solvent) or TFA |
| Work-up | Quench with saturated NH₄Cl solution | Evaporation of solvent, trituration |
| Purification | Silica gel chromatography | Crystallization/Trituration |
Table 1: Summary of Recommended Reaction Conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-Oxa-7-azaspiro[4.5]decan-2-one
-
Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 eq). Add a small crystal of iodine and heat gently until the iodine color disappears. Allow the flask to cool to room temperature under an inert atmosphere.
-
Reaction Setup: Add anhydrous toluene to the flask, followed by N-Boc-4-piperidone (1.0 eq).
-
Addition of α-Halo Ester: Slowly add a solution of ethyl bromoacetate (1.2 eq) in anhydrous toluene via the dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound
-
Deprotection: Dissolve the purified N-Boc-1-Oxa-7-azaspiro[4.5]decan-2-one (1.0 eq) in a minimal amount of anhydrous methanol or dichloromethane. Cool the solution to 0 °C.
-
Acidification: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M, 2-3 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the resulting residue with cold diethyl ether. Collect the solid product by filtration, wash with cold diethyl ether, and dry under high vacuum.
Frequently Asked Questions (FAQs)
-
Q: Can I use other α-halo esters in the Reformatsky reaction?
-
A: Yes, other esters like methyl or t-butyl bromoacetate can be used. However, the choice of ester can influence the reaction rate and the ease of intramolecular cyclization. Ethyl bromoacetate is a common and cost-effective choice.
-
-
Q: Is it possible to perform the deprotection and salt formation in one step?
-
A: Yes, using HCl in an organic solvent for the deprotection will directly yield the hydrochloride salt of the deprotected amine.
-
-
Q: My final product has a low melting point and appears wet. What should I do?
-
A: This suggests the presence of residual solvent or that the product is hygroscopic. Ensure the product is thoroughly dried under high vacuum, and if the problem persists, handle and store it under anhydrous conditions.
-
-
Q: Are there alternative synthetic routes to this spirocycle?
-
A: While the Reformatsky-type reaction is a common approach, other methods for constructing spiro-lactones exist, such as those involving intramolecular cyclization of halo-acids or the use of other organometallic reagents. The choice of route often depends on the desired scale, available starting materials, and stereochemical considerations.
-
References
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1–37. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: tert-Butyl Carbamate (BOC) Deprotection. [Link]
Sources
Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this valuable spirocyclic intermediate. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Plausible Synthetic Pathway
The synthesis of this compound can be conceptually broken down into three key stages. A likely and efficient route involves an initial Reformatsky-type reaction to form the spirocyclic lactone framework, followed by deprotection of the amine, and finally, formation of the hydrochloride salt.
Caption: Plausible three-stage synthesis of this compound.
FAQs and Troubleshooting Guide
Part 1: Reformatsky Reaction and Spirocyclization
This initial stage is critical for establishing the spirocyclic core. The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of activated zinc. In this synthesis, the likely starting materials are N-Boc-4-piperidone and an α-haloacetate, such as ethyl bromoacetate.
Question 1: My Reformatsky reaction is sluggish or fails to initiate. What are the common causes and how can I troubleshoot this?
Answer: Failure to initiate is a frequent issue in reactions involving metallic zinc. The primary culprit is often the passivation of the zinc surface by a layer of zinc oxide.
-
Zinc Activation is Key: The zinc metal must be activated to expose a fresh, reactive surface. Several methods can be employed:
-
Acid Washing: Briefly wash the zinc dust with dilute HCl, followed by sequential rinsing with water, ethanol, and diethyl ether, and then thoroughly drying under vacuum.
-
Iodine or 1,2-Dibromoethane: A small amount of iodine or 1,2-dibromoethane can be added to the reaction mixture to chemically activate the zinc surface.
-
TMSCl: Trimethylsilyl chloride (TMSCl) can also be used to activate the zinc and facilitate the reaction.
-
-
Solvent Purity: The presence of water in the solvent (e.g., THF or diethyl ether) can quench the organozinc intermediate. Ensure your solvents are rigorously dried before use.
-
Reagent Quality: The α-halo ester should be of high purity. Impurities can inhibit the reaction. Consider distillation of the ethyl bromoacetate if its purity is questionable.
Question 2: I am observing a low yield of the desired N-Boc-1-oxa-7-azaspiro[4.5]decan-2-one, with significant amounts of unreacted N-Boc-4-piperidone. How can I improve the conversion?
Answer: Low conversion can be due to several factors, including incomplete reaction or premature quenching of the organozinc reagent.
-
Reaction Temperature: The initial formation of the organozinc reagent may require gentle heating to initiate. However, the subsequent reaction with the ketone is often exothermic. Maintaining an appropriate temperature is crucial. Consider initiating the reaction at a slightly elevated temperature and then allowing it to proceed at room temperature or with gentle heating.
-
Stoichiometry: Ensure an adequate excess of the α-halo ester and zinc is used. A common starting point is 1.5-2.0 equivalents of the ester and 2.0-3.0 equivalents of zinc relative to the N-Boc-4-piperidone.
-
Addition Rate: Slow, dropwise addition of the α-halo ester to the suspension of zinc and N-Boc-4-piperidone can help maintain a controlled reaction rate and prevent unwanted side reactions.
Question 3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What are the likely side reactions?
Answer: Darkening of the reaction mixture often indicates decomposition or polymerization.
-
Wurtz-type Coupling: The organozinc intermediate can react with another molecule of the α-halo ester, leading to the formation of a dimer (ethyl succinate derivative). This is more likely to occur at higher temperatures.
-
Dehydration of the Intermediate: The initial product of the Reformatsky reaction is a β-hydroxy ester. Under harsh acidic or basic conditions during workup, or at elevated reaction temperatures, this intermediate can dehydrate to form an α,β-unsaturated ester.
-
Troubleshooting Strategy:
-
Maintain a lower reaction temperature.
-
Ensure a mild workup procedure. Quenching with a saturated aqueous solution of ammonium chloride is a common method.
-
Use high-purity starting materials to avoid unknown side reactions.
-
| Parameter | Recommended Range | Rationale |
| N-Boc-4-piperidone:Ethyl bromoacetate:Zinc (molar ratio) | 1 : 1.5-2.0 : 2.0-3.0 | Ensures complete consumption of the starting ketone. |
| Solvent | Anhydrous THF, Diethyl Ether, or Toluene | Aprotic solvents that are relatively inert to the organozinc intermediate. |
| Reaction Temperature | 40-60 °C for initiation, then room temperature to 50 °C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC for consumption of starting material. |
Part 2: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines due to its stability. Its removal is typically achieved under acidic conditions.
Question 4: I am having difficulty completely removing the Boc group from the spiro-lactone. What are the best conditions for this deprotection?
Answer: Incomplete deprotection can result in a mixture of the protected and deprotected product, complicating purification.
-
Choice of Acid:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at room temperature is a very effective and common method for Boc deprotection.
-
HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane or a solution of HCl in methanol are also highly effective. The use of methanolic HCl can sometimes lead to the direct crystallization of the hydrochloride salt.
-
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle warming (to 30-40 °C) can be applied, but this should be done cautiously to avoid potential side reactions with the lactone.
-
Monitoring the Reaction: Track the progress of the deprotection by TLC or LC-MS to ensure complete conversion before workup.
Question 5: During the acidic deprotection, I am observing the formation of impurities and a decrease in the overall yield. What could be causing this?
Answer: The lactone functionality can be sensitive to harsh acidic conditions, potentially leading to hydrolysis.
-
Lactone Hydrolysis: Prolonged exposure to strong acids, especially in the presence of water, can lead to the hydrolysis of the lactone ring to form the corresponding hydroxy acid.
-
Troubleshooting Strategy:
-
Use anhydrous acidic conditions.
-
Minimize the reaction time. Monitor the reaction closely and quench it as soon as the deprotection is complete.
-
Perform the reaction at a lower temperature (0 °C to room temperature) to minimize side reactions.
-
Caption: A typical workflow for the N-Boc deprotection step.
Part 3: Hydrochloride Salt Formation and Purification
The final step involves the formation of the hydrochloride salt, which often improves the crystallinity and handling properties of the final product.
Question 6: I am struggling to obtain a crystalline solid for the final hydrochloride salt. It remains as an oil or an amorphous solid. How can I improve the crystallization?
Answer: The physical form of the final product is highly dependent on its purity and the crystallization conditions.
-
Purity of the Free Base: Ensure that the free base (the product of the deprotection step) is of high purity before attempting salt formation. If necessary, purify the free base by column chromatography on silica gel, using a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.
-
Solvent System for Crystallization: The choice of solvent is critical.
-
Common Solvents: Isopropanol (IPA), ethanol, or a mixture of these with a non-polar co-solvent like diethyl ether or heptane are often effective for crystallizing amine hydrochlorides.
-
Procedure: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (like IPA) and then slowly add a non-polar co-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Control of HCl Stoichiometry: Adding a slight excess of HCl can sometimes lead to the formation of oils. It is often preferable to dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and then add a stoichiometric amount of a solution of HCl in a solvent like dioxane or isopropanol.
Question 7: My final product has a low yield after purification. Where am I likely losing material?
Answer: Product loss can occur at multiple stages of the workup and purification.
-
Aqueous Workup: The free base of 1-Oxa-7-azaspiro[4.5]decan-2-one is likely to have some water solubility due to its polar nature. During the basic workup after deprotection, ensure that the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate) to maximize recovery.
-
Purification:
-
Column Chromatography: The product can adhere to silica gel. Ensure complete elution from the column.
-
Crystallization: Significant material can be lost in the mother liquor during crystallization. It may be possible to recover more product by concentrating the mother liquor and attempting a second crystallization.
-
-
Handling: Amine hydrochlorides can be hygroscopic. Handle and store the final product under anhydrous conditions to prevent the absorption of moisture, which can affect its physical properties and yield.
References
-
Reformatsky Reaction. Organic Reactions Wiki. [Link]
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007.
-
Albanese, V., et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025 , 40(1), 2505907. [Link]
Identifying and minimizing side products in spirocycle synthesis
Technical Support Center: Spirocycle Synthesis
Welcome to the Technical Support Center for Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges in constructing the unique three-dimensional architecture of spirocyclic compounds. The inherent steric strain and complex stereochemistry of the spirocenter often lead to the formation of undesired side products.[1][2] This resource provides expert insights and actionable protocols to help you identify, minimize, and eliminate these byproducts from your reaction workflows.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction has a low yield and multiple unidentified spots on the TLC plate. What are the most common classes of side products I should consider?
A1: Low yields and a complex crude reaction mixture are common challenges in spirocycle synthesis, often stemming from competing reaction pathways. The primary classes of side products include:
-
Intermolecular Reaction Products: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to dimers or polymers. This is especially prevalent at high concentrations.[3]
-
Elimination Products: Depending on the substrate and conditions (e.g., high temperatures, specific solvents), elimination can compete with cyclization, leading to unsaturated, non-spirocyclic byproducts.[3]
-
Rearrangement Products: Acidic conditions, often used to promote cyclization, can also induce rearrangements of carbocation intermediates, leading to isomeric, non-spirocyclic scaffolds.[4][5]
-
Incomplete or Partial Reaction Products: The reaction may stall after an initial step without completing the final ring closure, leaving activated intermediates that may be unstable.
-
Stereoisomers: While not technically "side products" in terms of chemical formula, the formation of undesired diastereomers or a racemic mixture instead of a single enantiomer is a major challenge in achieving product purity and biological efficacy.[6]
Q2: I'm observing a significant amount of a dimeric byproduct. How can I favor the desired intramolecular cyclization?
A2: The formation of intermolecular byproducts is a classic problem of reaction kinetics. To favor the first-order intramolecular pathway over the second-order intermolecular pathway, the most effective strategy is the use of high-dilution conditions . By significantly lowering the concentration of the reactant, you decrease the probability of two substrate molecules encountering each other, thus promoting the internal ring-closing reaction.
A practical approach is to add the substrate slowly over a long period to a large volume of refluxing solvent using a syringe pump. This ensures that the instantaneous concentration of the reactant remains extremely low throughout the reaction.
Q3: My desired spirocycle is acid-labile, but the cyclization requires acidic conditions. What alternatives can I explore?
A3: This is a frequent challenge, particularly with substrates containing sensitive functional groups like certain ketals or silyl ethers. When traditional Brønsted or Lewis acid catalysis leads to decomposition or rearrangement, consider these alternative strategies:
-
Milder Lewis Acids: Screen a panel of weaker Lewis acids (e.g., TiCl₄, SnCl₄) that may be sufficient to promote cyclization at lower temperatures without causing degradation.[7]
-
Transition-Metal Catalysis: For specific substrates like alkynyl diols, transition metals such as gold, palladium, or iridium can catalyze spiroketalization under neutral or mildly acidic conditions, avoiding the harshness of strong acids.[3]
-
Enzyme-Catalyzed Cyclization: In some biosynthetic pathways, flavin-dependent monooxygenases are responsible for stereospecific spirocycle formation via epoxidation followed by rearrangement.[8] Exploring biocatalytic routes can offer unparalleled selectivity under mild, physiological conditions.
Troubleshooting Guide by Reaction Type
This section provides detailed guidance for specific issues encountered in common spirocyclization strategies.
Issue 1: Poor Diastereoselectivity in an Acid-Catalyzed Spiroketalization
Symptoms: The ¹H NMR of the crude product shows two or more sets of signals for the target spiroketal, and HPLC analysis confirms multiple, poorly resolved peaks.
Causality: The formation of spiroketals often proceeds through an intermediate oxocarbenium ion, which can be attacked from two different faces, leading to diastereomers. The final product ratio can be governed by either kinetic or thermodynamic control, influenced by factors like steric hindrance and stabilizing anomeric effects.[9][10]
Troubleshooting Workflow:
Optimization Strategies:
-
Temperature Screening: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy (kinetic control).[11] Conversely, if the desired product is the thermodynamic one, higher temperatures can facilitate equilibration to the more stable isomer.
-
Solvent Effects: The solvent can dramatically influence the reaction's stereochemical outcome by stabilizing or destabilizing key transition states. A systematic screen of solvents with varying polarities is highly recommended.[3][11]
-
Substrate Modification: The steric bulk of substituents on the substrate can have a profound effect. Increasing the size of a directing group can effectively shield one face of the molecule, forcing the cyclization to occur from the opposite side.[11]
Issue 2: Unwanted Rearrangement in Pummerer-type Spirocyclizations
Symptoms: Mass spectrometry and NMR analysis indicate the presence of an isomer of the expected product, suggesting a skeletal rearrangement has occurred. The desired spiro-oxindole is not the major product.
Causality: The Pummerer rearrangement involves the formation of a cationic thial intermediate from a sulfoxide precursor in the presence of an activating agent like acetic anhydride.[7] This electrophilic intermediate is key to the cyclization but is also susceptible to undesired reaction pathways if the intramolecular nucleophile is not positioned correctly or is not reactive enough. This can lead to vinylogous Pummerer reactions or other rearrangements that do not result in the desired spirocycle.[12][13]
Table 1: Effect of Activating Agent on a Hypothetical Pummerer Cyclization
| Activating Agent | Temperature (°C) | Yield of Spirocycle (%) | Yield of Rearrangement Product (%) |
| Acetic Anhydride (Ac₂O) | 80 | 45 | 40 |
| Trifluoroacetic Anhydride (TFAA) | 0 to 25 | 75 | 15 |
| Thionyl Chloride (SOCl₂) | 0 | 20 (α-chloro-thioether) | 65 |
Note: Data is illustrative and serves to guide experimental design.
Minimization Strategies:
-
Use a More Reactive Activating Agent: Switching from acetic anhydride to a more potent activator like trifluoroacetic anhydride (TFAA) can often allow the reaction to proceed at much lower temperatures, minimizing thermally induced side reactions.[7]
-
Optimize the Nucleophile: Ensure the tethered nucleophile (e.g., a silyl enol ether or allylsilane) is sufficiently reactive. If it is not, the electrophilic thial intermediate may have a longer lifetime, increasing the chance of rearrangement.[12]
-
Mechanistic Re-evaluation: Consider if an alternative mechanistic pathway, such as an additive Pummerer sequence, could be favored. This might involve changing the nature of the nucleophile to better trap the intermediate in an Sₙ2'-like fashion.[12]
Issue 3: Low Regioselectivity in [3+2] Cycloaddition Reactions
Symptoms: The reaction yields a mixture of regioisomeric spirocycles, complicating purification and reducing the yield of the desired product.
Causality: 1,3-dipolar cycloaddition reactions are powerful tools for building heterocyclic spirocycles.[14][15] However, if the electronic and steric properties of the dipole and the dipolarophile are not sufficiently differentiated, the cycloaddition can proceed through competing transition states, leading to a loss of regioselectivity.[16][17]
Controlling Regioselectivity:
-
Enhance Electronic Bias: Modify the substituents on either the dipole or dipolarophile to create a stronger electronic mismatch. For example, using an electron-deficient alkene as the dipolarophile will favor a specific orientation with an electron-rich dipole based on frontier molecular orbital (FMO) theory.[16]
-
Introduce Steric Directing Groups: Place a bulky substituent near one of the reactive centers to sterically hinder one approach, thereby favoring the formation of a single regioisomer.
-
Change the Dipole Generation Method: The method used to generate the dipole in situ can influence its reactivity and subsequent selectivity. For instance, generating an azomethine ylide via thermal decarboxylation may yield different results than generating it from the condensation of an amino acid and an aldehyde.[18]
Experimental Protocols
Protocol 1: Minimizing Intermolecular Dimerization via High-Dilution Cyclization
This protocol provides a general procedure for performing an intramolecular cyclization under high-dilution conditions to suppress the formation of intermolecular side products.
Materials:
-
Substrate (e.g., a linear precursor with terminal reactive groups)
-
Anhydrous, high-boiling solvent (e.g., Toluene, Dioxane)
-
Catalyst (if required)
-
Syringe pump
-
Multi-neck round-bottom flask equipped with a reflux condenser and an addition funnel/syringe pump inlet.
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon). To a three-neck flask, add a large volume of the chosen anhydrous solvent (e.g., to achieve a final concentration of ~0.001–0.005 M) and the catalyst.
-
Heating: Heat the solvent to reflux to ensure thermal equilibrium and rapid mixing.
-
Substrate Preparation: Dissolve the total amount of substrate in a separate flask using a minimal amount of the same anhydrous solvent. Load this solution into a gas-tight syringe.
-
Slow Addition: Place the syringe onto the syringe pump and set a very slow addition rate (e.g., 0.1-1.0 mL/hour). The goal is to add the substrate solution over a period of 8-24 hours.
-
Reaction: The substrate will react intramolecularly as soon as it enters the hot reaction vessel, keeping its instantaneous concentration near zero and preventing intermolecular reactions.
-
Monitoring and Workup: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours to ensure full conversion. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.[19]
References
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- Griggs, L. M., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery.
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Feldman, K. S., et al. (2006). Extending Pummerer reaction chemistry. Asymmetric synthesis of spirocyclic oxindoles via chiral indole-2-sulfoxides. Organic Letters, 8(18), 4137-40. [Link]
- Cassani, C., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Newmister, S. A., et al. (2019). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. Journal of the American Chemical Society, 141(35), 13956-13965.
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Konovalov, A. I., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(21), 677. [Link]
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Griggs, L. M., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate. [Link]
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Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. [Link]
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Newmister, S. A., et al. (2019). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. National Institutes of Health. [Link]
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Wang, B., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 11211-11222. [Link]
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Wikipedia. (n.d.). Pummerer rearrangement. [Link]
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Al-Warhi, T., et al. (2021). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Bioorganic Chemistry, 115, 105219. [Link]
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Feldman, K. S., & Skoumbourdis, A. P. (2004). Extending Pummerer Reaction Chemistry. Synthesis of (±)-Dibromophakellstatin by Oxidative Cyclization of an Imidazole Derivative. Organic Letters, 6(21), 3853-3855. [Link]
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Thirumurugan, P., et al. (2013). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition protocol. Tetrahedron, 69(4), 1399-1406. [Link]
-
Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(11), 2548. [Link]
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Svobodová, L., & Dvořák, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
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DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
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Haddad, J. L., & Thomson, R. J. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters, 25(40), 7380-7385. [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds.
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Rivera, D. G., & Varelis, P. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 15(1), 33-66. [Link]
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Trost, B. M. (1984). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Chemical Reviews, 84(5), 449-466. [Link]
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Wikipedia. (n.d.). Spiroketals. [Link]
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Leigh, S. J., et al. (2022). Controlling catalyst activity, chemoselectivity and stereoselectivity with the mechanical bond. Nature Reviews Chemistry, 6(3), 182-196. [Link]
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Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]
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Houk, K. N., & Cheong, P. H. Y. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of Chemical Research, 45(9), 1624-1634. [Link]
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Wikipedia. (n.d.). Spiro compound. [Link]
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Sharma, U. K., et al. (2025). Ring-Expansion of Ketones with [1.1.1]Propellane. Journal of the American Chemical Society. [Link]
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SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
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Padwa, A. (2025). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the spirocyclization–desilylation reaction. [Link]
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De Lacerda, V., & Marco-Contelles, J. (2011). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 15(4), 548-580. [Link]
-
Crimmins, M. T. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(1), 1-14. [Link]
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Optimization of reaction conditions for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
An essential component in contemporary drug discovery, 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The unique three-dimensional and rigid structure imparted by the spirocyclic system is highly valued in medicinal chemistry for optimizing physicochemical and pharmacokinetic profiles.[3][4][5]
This guide, designed for researchers and drug development professionals, provides in-depth technical support for optimizing the synthesis of this spiro-oxazolidinone. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, ensuring a scientifically robust and efficient synthetic process.
General Synthetic Pathway
The synthesis of the 1-Oxa-7-azaspiro[4.5]decan-2-one core typically involves the cyclization of a key intermediate derived from a piperidine precursor. A common strategy is the reaction between a protected 4-piperidone derivative and a suitable reagent to construct the oxazolidinone ring, followed by deprotection and salt formation. The critical step is the intramolecular cyclization, the efficiency of which is highly dependent on the reaction conditions.
Optimization of Reaction Conditions
The yield and purity of this compound are critically dependent on several parameters. The following table summarizes the key variables and their typical effects, providing a starting point for optimization.
| Parameter | Condition | Rationale & Expert Insights | Potential Issues |
| Base | Weak organic (e.g., Triethylamine) or Inorganic (e.g., K₂CO₃, Cs₂CO₃) | The base is crucial for deprotonation steps, facilitating nucleophilic attack and cyclization. Inorganic bases like K₂CO₃ are often effective and easily removed.[3] Organic bases like triethylamine can also act as acid scavengers. The choice depends on the specific reaction mechanism and solvent. | Strong bases (e.g., NaH, LDA): May cause undesired side reactions or decomposition. Incorrect stoichiometry: Insufficient base will result in an incomplete reaction. |
| Solvent | Aprotic polar (e.g., DMF, DMSO, Acetonitrile) or Ethereal (e.g., THF, Dioxane) | Solvent polarity can significantly influence reaction rates and solubility of intermediates. Aprotic polar solvents are generally good for promoting reactions involving charged intermediates. Ethereal solvents may be preferred for specific organometallic steps. | Protic solvents (e.g., Ethanol, Water): Can interfere with reactions involving strong bases or moisture-sensitive reagents. Low solubility: Poor solubility of starting materials can lead to slow or incomplete reactions. |
| Temperature | 25°C to 100°C (Solvent Dependent) | Higher temperatures typically increase the reaction rate but may also promote the formation of byproducts. Room temperature is often a good starting point. Refluxing may be necessary to drive the reaction to completion. | Too high: Can lead to decomposition of starting materials or products and the formation of impurities. Too low: May result in an impractically slow or stalled reaction. |
| Concentration | 0.1 M to 1.0 M | Reaction concentration affects the kinetics. Higher concentrations can accelerate bimolecular steps, but may also increase the rate of side reactions like dimerization.[3] | Too dilute: Can slow the reaction rate significantly. Too concentrated: May lead to solubility issues or an increase in intermolecular side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Many reagents used in heterocyclic synthesis are sensitive to oxygen or atmospheric moisture. An inert atmosphere is a standard precaution to prevent degradation and ensure reproducibility. | Air/Moisture: Can quench sensitive reagents, leading to low or no yield. |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
General Troubleshooting Workflow
The following diagram illustrates a systematic approach to problem-solving in a synthetic chemistry context.
Caption: A systematic workflow for troubleshooting synthetic reactions.
Q1: My reaction shows very low or no product yield. What are the likely causes and solutions?
A: Low or zero yield is a common issue that can often be traced back to fundamental reaction parameters.
-
Cause 1: Inactive Reagents or Catalyst: Starting materials may have degraded over time or may be of insufficient purity. Catalysts can be particularly sensitive.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly opened solvents and reagents whenever possible. If using a catalyst, ensure it has been stored correctly and is not poisoned.
-
-
Cause 2: Inappropriate Base or Solvent: The chosen base may not be strong enough to facilitate the key deprotonation step, or the solvent may not adequately solvate the reactants.
-
Cause 3: Insufficient Temperature or Reaction Time: The activation energy for the reaction may not be met at the current temperature, or the reaction may simply be slow.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no progress is observed after a reasonable time, gradually increase the temperature in 10-20°C increments. Extend the reaction time, checking periodically for product formation.
-
-
Cause 4: Presence of Water/Moisture: Many cyclization reactions are sensitive to moisture, which can quench bases or hydrolyze sensitive intermediates.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: The reaction works, but the product is impure with many side products. How can I improve the purity?
A: The formation of multiple byproducts suggests that side reactions are competing with the desired transformation.
-
Cause 1: Reaction Temperature is Too High: While heat can increase the reaction rate, it can also provide the necessary energy for alternative reaction pathways or cause product decomposition.
-
Solution: Lower the reaction temperature. Even a reduction of 10°C can significantly improve selectivity. It is often better to run a reaction for a longer time at a lower temperature for a cleaner profile.
-
-
Cause 2: Incorrect Stoichiometry: Using a large excess of one reagent can force unintended reaction pathways. For instance, an excess of a precursor can sometimes lead to dimerization.[3]
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.1-1.2 equivalents) of one key reagent if necessary to drive the reaction to completion, but avoid large excesses.
-
-
Cause 3: Prolonged Reaction Time: Leaving a reaction to run for too long after it has reached completion can lead to the slow formation of degradation products.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the product concentration is maximized, proceed with the workup and purification.
-
Q3: I'm having trouble isolating the final hydrochloride salt. What techniques can I use?
A: Isolation of polar, water-soluble salts like hydrochlorides can be challenging.
-
Cause 1: High Solubility in Organic Solvents: The hydrochloride salt may be soluble in the solvent used for extraction or purification, leading to poor recovery.
-
Solution 1 (Precipitation): After the reaction and initial workup, dissolve the crude product in a minimal amount of a polar solvent (e.g., isopropanol, methanol). Then, slowly add a non-polar solvent (e.g., diethyl ether, hexanes) until the product precipitates. Cool the mixture in an ice bath to maximize precipitation.
-
Solution 2 (HCl Gas/Solution): If the freebase is isolated first, dissolve it in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution. Alternatively, add a stoichiometric amount of HCl dissolved in a solvent like dioxane or isopropanol.
-
-
Cause 2: Formation of an Oil: The product may "oil out" instead of crystallizing, making it difficult to handle and dry.
-
Solution: Try trituration. Add a small amount of a non-polar solvent to the oil and scratch the side of the flask with a glass rod to induce crystallization. Alternatively, purify the oil via column chromatography and then attempt crystallization with the purified material.
-
Frequently Asked Questions (FAQs)
Q: How do I confirm the identity and purity of my final product? A: A combination of standard analytical techniques is required.
-
¹H and ¹³C NMR: Will confirm the chemical structure and connectivity of the atoms. The certificate of analysis for a commercial sample indicates that the ¹H NMR spectrum should be consistent with the structure.[7]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: Can identify key functional groups, such as the carbonyl (C=O) of the lactone.
-
Purity Analysis: Purity can be assessed by NMR or by High-Performance Liquid Chromatography (HPLC).
Q: What are the primary safety hazards associated with this synthesis? A: According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation. Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Q: What is the recommended storage condition for the final product? A: For long-term stability, the solid hydrochloride salt should be stored at -20°C.[7] For short-term storage, 4°C is acceptable.[7]
Q: Can this reaction be scaled up for larger production? A: Yes, but scalability introduces new challenges. Key considerations for scale-up include:
-
Heat Transfer: Large reactions can be highly exothermic or difficult to heat evenly. Ensure the reactor has adequate temperature control.
-
Reagent Addition: The rate of addition for key reagents may need to be carefully controlled to manage the reaction temperature and minimize side product formation.
-
Mixing: Ensure the reactor has sufficient agitation to keep the mixture homogeneous.
-
Workup and Isolation: Procedures like extractions and filtrations can become more complex and time-consuming on a larger scale.
Decision Tree for Base Selection
Choosing the correct base is a critical first step in optimization. This diagram provides a logical pathway for this decision.
Caption: A decision tree for selecting an appropriate base during reaction optimization.
References
- MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones.
- MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.
- Smolecule. (n.d.). 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl.
- ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
- MedChemExpress. (2023). This compound-SDS.
- ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
- PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one.
- PubMed Central (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ACS Publications. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry.
- PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
- ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
- PubMed Central (PMC). (2025). Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity.
- Artepal. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride).
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
- MedchemExpress.com. (n.d.). 2-Oxa-7-azaspiro[4.5]decane hydrochloride | Drug Intermediate.
- MedChemExpress. (n.d.). This compound-COA-03417.
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- 6. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting purity problems with 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
Technical Support Center: 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Introduction
Welcome to the technical support guide for this compound (CAS No: 1314961-56-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this spirocyclic lactam intermediate in their work.[1][2] Purity issues with highly polar, salt-based intermediates like this are common yet solvable. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve purity problems, ensuring the integrity of your downstream applications.
The methodologies described herein are grounded in established principles of organic chemistry, purification science, and analytical validation. Our goal is to empower you to not only solve immediate purity challenges but also to implement preventative strategies in your future workflows.
Section 1: Foundational Knowledge & Initial Assessment
This section covers the basic properties of the compound and outlines a logical workflow for the initial investigation of a purity problem.
Q1: What are the fundamental properties of this compound that influence its purification?
Understanding the physicochemical properties of your compound is the bedrock of effective troubleshooting. This compound is a polar, chiral heterocyclic compound supplied as a hydrochloride salt. The key features influencing its behavior are:
-
The Spirocyclic Lactam Core: The rigid, spiro-fused ring system imparts specific conformational properties. The lactam (a cyclic amide) is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[3]
-
The Piperidine Moiety: The secondary amine in the piperidine ring is basic. It is protonated to form the hydrochloride salt. This salt form is crucial as it significantly increases the compound's polarity and crystallinity compared to its free base.
-
The Hydrochloride Salt Form: This ionic character dictates its solubility profile. It is typically soluble in polar protic solvents (like methanol and water) and insoluble in nonpolar aprotic solvents (like hexanes and diethyl ether). This solubility differential is the primary lever for purification by recrystallization. However, the stability of this salt can be a critical factor during purification and storage.[4]
A summary of its core properties is provided below.
| Property | Value | Source |
| CAS Number | 1314961-56-2 | [5] |
| Molecular Formula | C₈H₁₄ClNO₂ | [5] |
| Molecular Weight | 191.66 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Storage (Solid) | -20°C (long-term), 4°C (short-term) | [5] |
Q2: My initial analysis (¹H NMR, HPLC) shows multiple unexpected signals. What is a systematic approach to identifying these impurities?
A multi-peak analytical result requires a methodical approach to deconstruct the problem. Avoid making assumptions; instead, follow a logical diagnostic workflow. The goal is to categorize impurities into distinct classes, which will then inform the purification strategy.
Step-by-Step Protocol for Impurity Identification:
-
LC-MS Analysis: This is the most powerful first step. Determine the mass-to-charge ratio (m/z) of the impurity peaks.
-
Does the mass correspond to a known starting material or reagent?
-
Does the mass correspond to the free base of your product (M-36.5 Da)?
-
Is the mass suggestive of a dimer (2M) or a common side product?
-
-
Detailed NMR Analysis: Re-examine your ¹H NMR spectrum.
-
Residual Solvents: Identify sharp, characteristic singlets (e.g., Acetone at ~2.17 ppm, DCM at ~5.32 ppm, Ethyl Acetate at ~2.05, 4.12, 1.26 ppm in CDCl₃).
-
Starting Materials: Compare the spectrum to reference spectra of your starting materials. Look for characteristic peaks that are absent in the pure product.
-
Structural Clues: Are there unexpected aromatic signals? Olefinic protons? These point to specific side reactions during synthesis.
-
-
Review the Synthesis: Go back to the reaction scheme. What are the most likely side reactions? Common issues in lactam synthesis include incomplete cyclization, oligomerization, or reactions with protecting groups.[6][7]
Section 2: Common Impurities and Their Root Causes
This section addresses specific, frequently encountered purity problems and provides targeted solutions.
Q3: My product is a sticky oil or sludge and refuses to crystallize. What is the likely cause?
This is one of the most common issues when working with hydrochloride salts. The inability to form a solid crystalline material typically points to one of three root causes:
-
Incomplete Salt Formation: The most probable culprit. A mixture of the hydrochloride salt and the free base can form a low-melting eutectic mixture, which presents as an oil or goo.[8] The free base, lacking the ionic lattice energy of the salt, is often an oil at room temperature.
-
Residual Solvent: Entrapped solvent molecules can disrupt the crystal lattice, acting as a "plasticizer." Even small amounts of solvents like DCM, Ethyl Acetate, or THF can prevent solidification.
-
Hygroscopicity: The polar salt may absorb atmospheric moisture, leading to a viscous oil. This is especially common if the material was not dried under rigorous anhydrous conditions.
Troubleshooting Protocol:
-
Confirm Salt Form: Dissolve a small sample in D₂O or DMSO-d₆ and take a ¹H NMR. Look for the N-H proton of the piperidinium ion. Its presence and integration are indicative of salt formation. In the absence of a clear N-H signal, or if the surrounding peaks are broad and ill-defined, incomplete protonation is likely.
-
Remove Residual Solvents: Even if the product looks dry, co-evaporate it with a solvent in which it is insoluble but the residual solvent is soluble. For this compound, adding toluene or heptane and removing it under reduced pressure (rotoevaporation) two to three times can effectively azeotrope out more volatile solvents. Follow with drying under high vacuum for several hours.
-
Force Crystallization: If you suspect incomplete salt formation, dissolve the oil in a minimal amount of a dry polar solvent like methanol or ethanol. Add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until the solution is acidic (test with pH paper). Then, slowly add an anti-solvent (a nonpolar solvent in which the salt is insoluble, like diethyl ether or ethyl acetate) until turbidity persists. Allow the solution to stand, cool it, or scratch the inside of the flask with a glass rod to induce nucleation.[9]
Q4: I suspect the presence of the free base in my final product. How can I detect it and ensure complete conversion to the hydrochloride salt?
The presence of the free base compromises purity, stability, and accurate weighing. Its removal is critical.
Detection Methods:
-
TLC Analysis: The free base is significantly less polar than the hydrochloride salt. On a silica gel TLC plate, the salt will typically remain at the baseline (Rf ≈ 0), while the free base will move up the plate (Rf > 0.1) with a suitable mobile phase (e.g., 5-10% Methanol in DCM). Staining with ninhydrin can help visualize the amine.
-
HPLC Analysis: In reverse-phase HPLC, the salt will elute earlier than the more nonpolar free base.
-
NMR Analysis: As mentioned in Q3, the absence or incorrect integration of the N-H proton can indicate the presence of the free base. The chemical shifts of the protons alpha to the nitrogen will also differ between the free base and the salt.
Protocol for Complete Salt Formation:
The key is to use an anhydrous acid source in a solvent system that promotes precipitation of the salt.[9]
-
Dissolve the crude product (containing the free base) in a suitable, dry organic solvent where the free base is soluble (e.g., ethyl acetate, diethyl ether, or a mixture).
-
Slowly add a stoichiometric amount (1.0-1.1 equivalents) of a commercially available solution of anhydrous HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether).
-
As the acid is added, the hydrochloride salt, which is insoluble in the solvent system, should precipitate as a white solid.
-
Stir the resulting slurry for 30-60 minutes to ensure complete conversion.
-
Collect the solid by vacuum filtration, wash with fresh, cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted free base or other soluble impurities, and dry under high vacuum.
Section 3: Advanced Purification Protocols
When simple precipitation or filtration is insufficient, more rigorous purification methods are required.
Q7: What is a reliable, step-by-step protocol for the recrystallization of this compound?
Recrystallization is the most effective technique for removing small amounts of impurities, provided a suitable solvent system can be found. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool, causing the pure compound to crystallize while impurities remain in the "mother liquor."
Recommended Solvent Systems:
Finding the right solvent pair is critical for a polar salt. You need a polar solvent to dissolve the compound and a nonpolar "anti-solvent" to induce crystallization.
| Solvent System (Solvent : Anti-solvent) | Procedure Notes |
| Methanol : Diethyl Ether | Excellent system. Dissolve in minimal hot methanol, then slowly add diethyl ether at room temperature until faint cloudiness appears. Cool slowly. |
| Ethanol : Ethyl Acetate | Good alternative. Both solvents are less volatile than the above system, allowing for slower crystal growth. |
| Isopropanol : Toluene | Useful for larger scale work. Isopropanol has good solvating power, and toluene is an effective anti-solvent. |
Step-by-Step Recrystallization Protocol (using Methanol/Diethyl Ether):
-
Place the crude hydrochloride salt in a clean, dry Erlenmeyer flask with a stir bar.
-
Add a minimal amount of methanol and heat gently (e.g., in a 40-50°C water bath) while stirring until the solid is completely dissolved. Add methanol dropwise until a clear solution is achieved; avoid using excess solvent.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Slowly add diethyl ether dropwise with continuous stirring. You will observe the solution becoming cloudy. Continue adding until the cloudiness just begins to persist.
-
Stop adding ether, cover the flask (e.g., with perforated parafilm), and allow it to stand undisturbed at room temperature for several hours, or preferably overnight. For maximum recovery, you can then place the flask in a refrigerator (4°C) for a few more hours.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold diethyl ether to rinse away the impurity-laden mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Validation: Confirm purity by HPLC and ¹H NMR. Obtain a melting point; a sharp melting point is a good indicator of high purity.
Q8: Recrystallization is failing to improve purity. How should I approach purification by column chromatography?
Chromatography of highly polar, ionic compounds on standard silica gel can be challenging. The compound may streak badly or stick irreversibly to the acidic silica. However, with the right modifications, it can be successful.
Challenges:
-
High Polarity: Requires very polar mobile phases, which can dissolve the silica gel and reduce separation efficiency.
-
Ionic Nature: The positively charged piperidinium ion can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to severe tailing and poor recovery.[10]
-
Salt/Free Base Equilibrium: On the column, an equilibrium can be established where the salt reverts to the free base, which travels at a different rate, causing a smeared band.[10]
Strategies for Success:
-
Use a Modified Mobile Phase: The most effective strategy is to suppress the ionic interactions.
-
Add a Competitive Base: Add a small amount of a volatile base like triethylamine (e.g., 0.5-1% by volume) to your mobile phase (e.g., DCM/Methanol). The triethylamine will protonate and interact with the silica, "passivating" it and allowing your compound to elute more cleanly as the free base. You will need to re-form the HCl salt after collecting the fractions.
-
Use an Acidic Modifier: Alternatively, adding a small amount of a volatile acid like acetic acid can sometimes help by ensuring the compound remains fully protonated, but this is often less effective for basic compounds than adding a base.
-
-
Use an Alternative Stationary Phase:
-
Reverse-Phase (C18) Silica: This is an excellent option. The compound is eluted with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol), often with a buffer like TFA or formic acid. The pure fractions are then lyophilized (freeze-dried) to remove the solvents.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica for basic compounds, as it has fewer acidic sites.
-
Ion-Exchange Chromatography: This is a more specialized technique but can provide excellent purification by specifically binding and then eluting the cationic compound.
-
Section 4: Stability and Handling
Proper storage is essential to maintain the purity of the compound over time.
Q9: How should I store the solid compound and its solutions to prevent degradation?
Both chemical and physical stability are important considerations.
Solid State Storage:
-
Temperature: As recommended by suppliers, store the solid material at -20°C for long-term stability and at 4°C for short-term use.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed vial. This is crucial to prevent moisture absorption, which can lead to the formation of an oil (as discussed in Q3) or potential hydrolysis of the lactam ring over very long periods.
-
Light: Protect from light, as spirocyclic compounds can sometimes be photosensitive.
Solution State Stability:
-
Solvent Choice: For creating stock solutions, use high-purity, anhydrous solvents. DMSO is a common choice for biological screening.
-
Degradation: The lactam ring is the most likely site of chemical degradation, primarily through hydrolysis. This is accelerated by the presence of water and strong acids or bases. Avoid preparing aqueous solutions for long-term storage unless their stability has been validated.[11]
-
Salt Disproportionation: In aqueous suspensions or slurries, the hydrochloride salt of a weakly basic amine can disproportionate, meaning it can partially convert back to the free base, which may then precipitate if it is less soluble than the salt.[4] This is a critical concern in formulation development. To avoid this, ensure solutions are clear and, if working with suspensions, keep the pH low to favor the salt form.[4]
By following these troubleshooting guides and protocols, researchers can effectively diagnose and resolve purity issues with this compound, ensuring the quality and reliability of their scientific outcomes.
References
-
Reddit. Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]
-
Artepal. 1-Oxa-7-azaspirodecan-2-one (hydrochloride). [Link]
- Google Patents.
-
UGent Biblio. An update on the synthesis and reactivity of spiro-fused β-lactams. [Link]
-
Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]
-
MDPI. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. [Link]
-
PubMed. Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. [Link]
-
ResearchGate. Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?[Link]
-
Taylor & Francis eBooks. Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. [Link]
-
PubMed. Spiro-Lactams as Novel Antimicrobial Agents. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. [Link]
-
International Journal of Chemistry. Synthesis Identification of the New Heterocyclic System from Lactam. [Link]
-
PubMed. Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. [Link]
-
PubMed. Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. [Link]
-
Wikipedia. Lactam. [Link]
-
ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
-
PubChem. 1-Oxa-3,7-diazaspiro[4.5]decan-2-one. [Link]
-
PMC - NIH. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. [Link]
-
The Good Scents Company. 1-oxaspiro(4,5)decan-2-one, 699-61-6. [Link]
-
Organic Chemistry Portal. Lactam synthesis. [Link]
-
PMC - PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective synthesis of β-lactams: recent examples. [Link]
Sources
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- 2. targetmol.cn [targetmol.cn]
- 3. Lactam - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Lactam synthesis [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Solution Stability of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Welcome to the dedicated technical support center for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this spiro-lactone compound in solution. As a molecule possessing both a hydrolytically susceptible lactone ring and an amine hydrochloride salt, its behavior in solution can be complex. This guide provides in-depth, evidence-based answers and troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The principal stability issue is the hydrolysis of the γ-butyrolactone ring. This reaction involves the cleavage of the ester bond by water, leading to the formation of a ring-opened hydroxy carboxylic acid derivative. This process is often pH-dependent and can be catalyzed by both acidic and basic conditions.[1][2] The presence of the amine hydrochloride salt introduces an acidic character to aqueous solutions, which can influence the rate of this degradation.
Q2: How does pH affect the stability of the lactone ring?
The stability of the lactone ring is highly dependent on the pH of the solution. Generally, lactones are most stable at a slightly acidic pH (around 4-5). Under neutral to alkaline conditions, hydrolysis is typically accelerated.[3] In strongly acidic conditions, the rate of hydrolysis can also increase. It is crucial to determine the pH-rate profile for your specific experimental conditions to identify the pH of maximum stability.
Q3: What are the likely degradation products of this compound in solution?
The primary degradation product is the corresponding 4-hydroxy-4-(piperidin-4-yl)butanoic acid, formed via the hydrolysis of the lactone ring. Depending on the conditions, further degradation or side reactions may occur. For analogous compounds like spironolactone, a major degradation product is canrenone, formed through the elimination of a thioacetyl group. While this compound does not have this group, it highlights the potential for other degradation pathways under stress conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
Based on supplier recommendations for the solid compound, solutions should be prepared fresh for immediate use.[4] If short-term storage is necessary, it is advisable to store the solution at low temperatures (2-8°C or frozen at -20°C to -80°C) and at a pH that has been determined to be optimal for stability. The Certificate of Analysis for the compound suggests that in solvent, it is stable for up to 6 months at -80°C and 1 month at -20°C.[4]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Rapid Loss of Compound Potency or Appearance of Unknown Peaks in Chromatography
Question: I've prepared a solution of this compound, but my analytical results show a rapid decrease in the main peak area and the emergence of new, more polar peaks over a short period. What is happening and how can I fix it?
Answer:
This is a classic sign of chemical degradation, most likely hydrolysis of the lactone ring. The resulting hydroxy carboxylic acid is more polar and will thus have a shorter retention time in reverse-phase HPLC.
Causality Explained: The γ-butyrolactone ring in your compound is an internal ester, which is susceptible to nucleophilic attack by water. This reaction is catalyzed by H+ (acid catalysis) or OH- (base catalysis), leading to the opening of the ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency loss.
Detailed Investigative Steps:
-
Measure the pH of your solution. The hydrochloride salt will make an unbuffered aqueous solution acidic. However, the exact pH will depend on the concentration.
-
Perform a preliminary pH stability study. Prepare small aliquots of your compound in different buffers (e.g., acetate for pH 4-5, phosphate for pH 6-8) and monitor the degradation over a few hours at a controlled temperature.
-
Optimize the pH. Based on the results, select a buffer system that provides the best stability. An acetate buffer at pH 4.5 is often a good starting point for stabilizing lactones.
-
Control the temperature. Hydrolysis reactions are accelerated at higher temperatures. Prepare and store your solutions at low temperatures (e.g., on ice) whenever possible.
-
Evaluate your solvent system. While aqueous solutions are common, if your experimental design allows, consider using a co-solvent system with a lower water activity (e.g., acetonitrile/water, DMSO/water). Studies have shown that adding at least 25% acetonitrile can improve the stability of some compounds in water.[5]
Issue 2: Inconsistent Analytical Results and Poor Peak Shape in HPLC
Question: I am analyzing my compound using reverse-phase HPLC, but I'm getting inconsistent peak areas and poor peak shape (e.g., tailing or fronting). How can I improve my analytical method?
Answer:
Inconsistent results are often linked to ongoing degradation in the autosampler or during the analysis itself. Poor peak shape can be due to interactions with the stationary phase or inappropriate mobile phase conditions.
Causality Explained: The amine group in the molecule can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. The pH of the mobile phase is critical for controlling the ionization state of the amine and for minimizing degradation during the chromatographic run.
Recommended Stability-Indicating HPLC Method:
A stability-indicating method is one that can separate the parent compound from its degradation products. Based on methods for the analogous compound spironolactone, a reverse-phase HPLC method is recommended.[6][7][8][9]
| Parameter | Recommendation | Rationale |
| Column | C8 or C18, 3.5-5 µm, 150 x 4.6 mm | Provides good retention and separation of small molecules. |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 4.5) (50:50, v/v) | The buffer controls the pH to improve peak shape and stability. Acetonitrile is a common organic modifier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at a suitable wavelength (e.g., 210-230 nm) or Mass Spectrometry | The lactone carbonyl will have a UV absorbance. MS provides mass information for peak identification. |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |
| Autosampler Temp. | 2-8 °C | Minimizes degradation of samples waiting for injection. |
Experimental Protocol: Method Development and Validation
-
Forced Degradation Study: To confirm your method is stability-indicating, you must generate degradation products. A forced degradation study is essential for this.[10][11][12][13][14]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours (expect rapid degradation).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization: Inject the stressed samples into the HPLC. The goal is to achieve baseline separation between the parent peak and all major degradation peaks. Adjust the mobile phase composition (e.g., acetonitrile percentage) and gradient if necessary.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Example Chromatogram
A well-developed stability-indicating method will show clear separation of the parent compound from its degradation products, as illustrated in the conceptual diagram below.
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. longdom.org [longdom.org]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
Strategies to prevent the degradation of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
Welcome to the technical support resource for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS No. 1314961-56-2). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies to ensure the stability and integrity of this compound throughout your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound.
Q1: I've observed a loss of potency in my sample and see new, more polar peaks appearing in my HPLC chromatogram. What is happening?
Likely Cause: Lactone Ring Hydrolysis
The primary degradation pathway for this molecule is the hydrolysis of its lactone ring. The lactone is a cyclic ester, which is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[1] As a hydrochloride salt, the compound will generate a mildly acidic environment when dissolved in neutral, unbuffered aqueous media, which can catalyze its own degradation over time. The product of this hydrolysis is the corresponding γ-hydroxy carboxylic acid, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
Prevention & Mitigation Strategies:
-
pH Control is Critical: Prepare solutions in a buffered system, ideally between pH 4 and 6. The spirocyclic form of similar lactone-containing molecules has been shown to be most stable in a slightly acidic to neutral pH range (pH 6-7.4).[2] Avoid highly acidic (pH < 3) or alkaline (pH > 7.5) conditions, which aggressively catalyze hydrolysis.[3]
-
Use Aprotic Solvents for Stock Solutions: For long-term storage in solution, use anhydrous aprotic solvents like DMSO or DMF. Prepare aqueous working solutions fresh from the aprotic stock immediately before use.
-
Low Temperature: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis. If solutions must be stored, even for a short period, keep them at 2-8°C.
Q2: My solid compound or prepared solution has developed a yellow or brownish tint. Is it still usable?
Likely Cause: Oxidative and/or Photolytic Degradation
Discoloration often points towards oxidative or photolytic degradation. The tertiary amine within the azaspiro[4.5]decane ring system can be susceptible to oxidation. Furthermore, some spirocyclic lactones exhibit distinct photochemistry and can degrade upon exposure to UV light.[4]
Prevention & Mitigation Strategies:
-
Inert Atmosphere: When storing the solid compound for long periods, consider doing so under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Protect from Light: Always store both the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4] Conduct experiments under subdued lighting conditions where possible.
-
Purity Check: Before use, verify the purity of a discolored sample via an appropriate analytical method (e.g., HPLC-UV, LC-MS). If significant degradation peaks are observed or the purity has dropped below your experimental threshold, the sample should be discarded.
Q3: The compound has precipitated out of my aqueous buffer. How can I resolve this?
Likely Cause: Poor Solubility or pH Shift
While the hydrochloride salt form is intended to enhance aqueous solubility, the free base form of the molecule may have limited solubility.[5] If the pH of your solution is raised, the hydrochloride salt will be neutralized to the free base, which may then precipitate if its concentration exceeds its solubility limit at that pH.
Prevention & Mitigation Strategies:
-
Maintain Acidic pH: Ensure your buffer has sufficient capacity to maintain a pH below the pKa of the tertiary amine. A pH range of 4-6 is generally a safe target to ensure the compound remains in its more soluble, protonated salt form.
-
Incorporate Co-solvents: If your experimental conditions allow, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to the aqueous buffer to increase the overall solubility of the compound.
-
Sonication: Gentle warming (not to exceed 30-35°C) and sonication can help redissolve precipitated material, but this should be done cautiously as heat can accelerate degradation.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
Proper storage is the first line of defense against degradation. The optimal conditions differ for the solid compound versus prepared solutions.
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid | -20°C[6] | Sealed container, inert gas (Ar/N₂) for long term | Protected from light (Amber vial) | Long-term |
| Ambient | Tightly sealed container | Protected from light | Short-term (weeks) | |
| Solution (Aprotic) | -20°C or -80°C | Anhydrous DMSO or DMF | Protected from light | Up to 1 month[6] |
| Solution (Aqueous) | 2-8°C | Buffered (pH 4-6) | Protected from light | Prepare fresh; use within 24 hours |
Rationale: Storing the solid at -20°C minimizes the risk of both thermal degradation and hydrolysis from atmospheric moisture.[6] For solutions, using anhydrous aprotic solvents prevents the primary hydrolysis pathway, while low temperatures slow any other potential degradation reactions.
What is the primary degradation pathway I should be concerned about?
The most significant and common degradation pathway is the hydrolysis of the γ-lactone ring . This reaction breaks the cyclic ester bond to form a linear γ-hydroxy carboxylic acid, rendering the compound inactive for its intended purpose.
Below is a diagram illustrating this key degradation mechanism.
Caption: Primary degradation pathway via hydrolysis.
How should I prepare a stable stock solution?
Following a validated protocol for solution preparation can prevent initial degradation and ensure experimental reproducibility.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a well-ventilated area or chemical fume hood, weigh the desired amount of the compound into a sterile, amber-colored polypropylene or glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. Use a calibrated pipette for accuracy.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C.
-
Working Solutions: When preparing aqueous working solutions, dilute the DMSO stock into your final aqueous buffer immediately before the experiment. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
Is this compound sensitive to freeze-thaw cycles?
While specific data on this compound is limited, repeated freeze-thaw cycles are generally discouraged for solutions of complex organic molecules. Each cycle can introduce atmospheric moisture and oxygen, potentially accelerating degradation.
Best Practice: Aliquot your stock solution into smaller, single-use volumes before the initial freeze. This ensures that you only thaw the amount needed for a given experiment, preserving the integrity of the remaining stock.
References
-
University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]
-
Legrand, P., et al. (n.d.). Spironolactone: stability indicating method for the identification of major degradation products and pathways. [Link]
-
Sperlich, E., Wessig, P., & Linker, T. (2023). Photochemistry of β-γ-Unsaturated Spirolactones. Molecules, 28(20), 7122. [Link]
-
Chain, W. J., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. [Link]
-
Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Degradation pathway of drug. [Link]
-
Sakai, N., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(13), 2007-2016. [Link]
-
Battula, H., et al. (2023). Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism. RSC Advances, 13(8), 5173-5180. [Link]
-
Oltchim. (2008). MATERIAL SAFETY DATA SHEET HYDROCHLORIC ACID, SOLUTION min. 32%. [Link]
-
ResearchGate. (n.d.). Schematic of the spironolactone-induced XPB degradation pathway. [Link]
-
OxyChem. (n.d.). Hydrochloric Acid Handbook. [Link]
-
ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. [Link]
-
MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Assmann Corporation of America. (n.d.). HYDROCHLORIC ACID < 37% STORAGE. [Link]
-
MDPI. (2020). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. [Link]
-
PubChem. (n.d.). 1-Oxa-3,7-diazaspiro[4.5]decan-2-one. [Link]
-
ACS Publications. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. [Link]
-
Artepal. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride). [Link]
-
MDPI. (2018). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. [Link]
-
National Institutes of Health. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. [Link]
-
ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
-
MDPI. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. [Link]
-
National Institutes of Health. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
-
MDPI. (2020). Antimicrobial Activity of Lactones. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. [Link]
-
Reagentia. (n.d.). 9-Oxa-6-azaspiro[4.5]Decan-7-one (1 x 1 g). [Link]
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ageps.aphp.fr [ageps.aphp.fr]
- 4. researchgate.net [researchgate.net]
- 5. pharmaoffer.com [pharmaoffer.com]
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Technical Support Center: Navigating the Scale-Up Production of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Welcome to the comprehensive technical support guide for the scale-up production of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address the common and complex challenges encountered during the synthesis and purification of this valuable spirocyclic intermediate. Our guidance is rooted in established chemical principles and field-proven insights to ensure you can anticipate, troubleshoot, and resolve issues effectively, ensuring a robust and scalable process.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically approached via a multi-step sequence that involves the formation of a key piperidine-based amino acid precursor, followed by an intramolecular cyclization to construct the spirocyclic lactone core, and concluding with deprotection and salt formation. Understanding this pathway is crucial for diagnosing issues at each stage.
Caption: Intramolecular vs. Intermolecular cyclization pathways.
Question 4: During the final HCl salt formation (E → F), my product is oiling out or precipitating as an amorphous solid that is difficult to filter and dry. How can I obtain a crystalline, easy-to-handle solid?
Answer: Obtaining a crystalline hydrochloride salt is crucial for purity, stability, and ease of handling. "Oiling out" or amorphous precipitation is often a result of poor solvent choice, rapid pH change, or the presence of impurities.
Protocol for Crystalline Salt Formation:
-
Solvent Selection: Dissolve the free base (E) in a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. [1][2]2. Anhydrous Conditions: Use an anhydrous solution of HCl (e.g., HCl in isopropanol or dioxane). The presence of water can hinder crystallization. [1]3. Controlled Addition: Add the HCl solution slowly to the solution of the free base with vigorous stirring. This prevents localized high concentrations of acid which can cause rapid, uncontrolled precipitation.
-
Temperature Control: Cooling the solution after HCl addition can promote crystallization. However, crash cooling can lead to the formation of fine, difficult-to-filter particles. A gradual cooling profile is recommended.
-
Seeding: If you have a small amount of crystalline material from a previous batch, seeding the solution can initiate crystallization and lead to a more uniform particle size.
-
Anti-Solvent Addition: In some cases, after forming the salt, the slow addition of an "anti-solvent" (a solvent in which the salt is very insoluble, like heptane or MTBE) can induce crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended protecting group for the piperidine nitrogen, and what are the scale-up considerations for its removal? A1: The Boc (tert-butyloxycarbonyl) group is highly recommended. It is stable to the conditions of the Strecker reaction and nitrile hydrolysis but can be removed under acidic conditions which are compatible with the final product being a hydrochloride salt. For scale-up, deprotection can be achieved by treating the protected spiro-lactone (D) with a solution of HCl in a suitable solvent like isopropanol or dioxane. This can often be combined with the salt formation step, making it a highly efficient process. Care must be taken to control the exotherm of the deprotection reaction.
Q2: What are the key analytical methods I should use for in-process control? A2:
-
HPLC: High-Performance Liquid Chromatography is essential for monitoring the progress of each reaction and for assessing the purity of intermediates and the final product. A reverse-phase C18 column with a gradient of water/acetonitrile containing a modifier like TFA is a good starting point. [3][4]* GC-MS: Gas Chromatography-Mass Spectrometry can be useful for identifying volatile impurities or byproducts.
-
NMR: Nuclear Magnetic Resonance spectroscopy is crucial for structural confirmation of your intermediates and final product. ¹H and ¹³C NMR should be used to confirm the formation of the spirocyclic core.
-
FTIR: Fourier-Transform Infrared spectroscopy can be used to monitor the disappearance of the nitrile peak (~2200 cm⁻¹) and the appearance of the lactone carbonyl peak (~1770 cm⁻¹) during the hydrolysis and cyclization steps.
Q3: My final product, the hydrochloride salt, is hygroscopic. What are the best practices for handling and storage at scale? A3: Hygroscopicity is a common issue with amine hydrochloride salts.
-
Drying: Ensure the product is thoroughly dried under vacuum at a controlled temperature to remove residual solvents and water.
-
Packaging: Package the final product in sealed, moisture-proof containers (e.g., double-lined polyethylene bags inside a fiber or steel drum). The use of desiccants within the outer packaging is also recommended.
-
Controlled Environment: Handle the material in a low-humidity environment (e.g., a glove box with a dry nitrogen atmosphere) to prevent moisture uptake.
Q4: Are there any specific safety concerns I should be aware of during scale-up? A4:
-
Cyanide Handling: The Strecker reaction involves the use of highly toxic cyanide salts. All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE). A quench solution (e.g., bleach) should always be readily available to neutralize any spills.
-
Exothermic Reactions: Both the deprotection of the Boc group and the hydrochloride salt formation can be exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat evolution.
-
Dust Explosion: The final, dry hydrochloride salt is a fine powder. While a formal dust explosion study would be required for large-scale manufacturing, good housekeeping practices to minimize dust accumulation are essential.
IV. References
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]
-
Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. [Link]
-
Carboxylic acid reductases enable intramolecular lactamization reactions. ResearchGate. [Link]
-
Conformationally Constrained β-Amino Acid Derivatives by Intramolecular [2 + 2]-Photocycloaddition of a Tetronic Acid Amide and Subsequent Lactone Ring Opening. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. NIH. [Link]
-
Synthesis of 4-carboxy-4-anilidopiperidine derivatives. ResearchGate. [Link]
-
Intramolecular Lactones of Sialic Acids. PMC - PubMed Central - NIH. [Link]
-
Lactone. Wikipedia. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
-
Intramolecular Cyclization Side Reactions. ResearchGate. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. [Link]
-
Purification of organic hydrochloride salt?. ResearchGate. [Link]
-
Analytical Method Development. SpiroChem. [Link]
-
Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Enantiomerically pure polyheterocyclic spiro-beta-lactams from trans-4-hydroxy-L-proline. PubMed. [Link]
-
method for salt preparation. Google Patents.
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. PMC - NIH. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
Hydrochloride salt of amine. Reddit. [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]
-
4-Amino-1-Boc-piperidine-4-carboxylic acid [183673-71-4]. Aapptec Peptides. [Link]
-
4-Aminopiperidine-4-carboxylic acid. PubChem. [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters - ACS Publications. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]
-
Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase. PubMed. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society - ACS Publications. [Link]
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. [Link]
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Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride in their work and have encountered unexpected signals in its Nuclear Magnetic Resonance (NMR) spectrum. As a valued intermediate in medicinal chemistry, ensuring its structural integrity is paramount.[1][2] This document provides a structured approach to troubleshooting and interpreting these anomalous peaks, grounded in established spectroscopic principles and practical laboratory experience.
While a definitive, publicly available reference spectrum for this specific compound is not widely disseminated, this guide provides predicted chemical shifts based on structural analysis and data from related spirocyclic lactams.[3][4][5] A Certificate of Analysis from a commercial supplier confirms that the 1H NMR spectrum should be consistent with the proposed structure.[6] This guide will, therefore, empower you to systematically diagnose common issues such as impurities, solvent effects, and structural complexities.
Predicted NMR Data for this compound
To effectively identify an "unexpected" peak, a baseline understanding of the expected spectrum is crucial. Below is a table of predicted ¹H and ¹³C NMR chemical shifts. These values are estimates and can vary based on solvent, concentration, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H3 | 2.6 - 2.8 (t) | 30 - 35 | Triplet, adjacent to carbonyl |
| H4 | 4.3 - 4.5 (t) | 65 - 70 | Triplet, adjacent to oxygen |
| H6, H10 (axial) | 3.0 - 3.2 (m) | 45 - 50 | Complex multiplet, deshielded by protonated nitrogen |
| H6, H10 (equatorial) | 3.3 - 3.5 (m) | 45 - 50 | Complex multiplet, deshielded by protonated nitrogen |
| H8, H9 (axial) | 1.8 - 2.0 (m) | 25 - 30 | Complex multiplet |
| H8, H9 (equatorial) | 2.0 - 2.2 (m) | 25 - 30 | Complex multiplet |
| N-H₂⁺ | 8.5 - 9.5 (br s) | N/A | Broad singlet, exchangeable with D₂O |
| C2 (Carbonyl) | N/A | 170 - 175 | |
| C5 (Spirocenter) | N/A | 80 - 85 | Quaternary carbon |
| C7 | N/A | 50 - 55 |
Troubleshooting Unexpected Peaks: A Step-by-Step Guide
Encountering extra peaks in your NMR spectrum can be perplexing. This section provides a logical workflow to identify the source of these signals.
Figure 1: Troubleshooting workflow for unexpected NMR peaks.
Issue 1: Sharp, Unexpected Singlets
Q1: I am observing sharp singlets that do not correspond to my molecule. What are they?
A: Unexpected sharp singlets are often due to common laboratory contaminants.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are frequent culprits.
-
Silicone Grease: Grease from glassware can appear as a singlet around 0 ppm.
Troubleshooting Protocol:
-
Cross-reference: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.
-
High Vacuum: Place your sample under a high vacuum for several hours to remove volatile solvents. Re-run the NMR to see if the peaks have diminished or disappeared.
-
Proper Glassware Cleaning: Ensure all glassware, including NMR tubes, is thoroughly cleaned and dried to avoid contamination from acetone or other cleaning solvents.
Issue 2: Broad Peaks
Q2: I see a broad peak in my spectrum that I cannot assign.
A: Broad peaks are characteristic of protons that undergo chemical exchange or are part of a species with quadrupolar nuclei.
-
N-H₂⁺ Protons: The two protons on the protonated nitrogen of the piperidine ring are expected to be broad and may be difficult to resolve.
-
Water (H₂O): Residual water in the NMR solvent is a very common broad singlet. Its chemical shift is highly variable depending on the solvent, temperature, and concentration.
Troubleshooting Protocol: The D₂O Shake Experiment
This is a definitive test for exchangeable protons (N-H and O-H).
-
Acquire Initial Spectrum: Run a standard ¹H NMR of your sample.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it for about 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR again. The peaks corresponding to exchangeable protons will disappear or significantly decrease in intensity.
Issue 3: Unexpected Multiplets
Q3: The aliphatic region of my spectrum is more complex than predicted. What could be the cause?
A: Extra multiplets can indicate the presence of structurally related impurities.
-
Unreacted Starting Materials or Intermediates: Review the synthetic pathway for your this compound. For instance, if a key step was a cyclization, you might have some of the linear precursor remaining.
-
Side-Products: Alternative reaction pathways could lead to isomeric or rearranged products.
-
Degradation: The lactam ring could potentially hydrolyze under acidic or basic conditions, leading to an open-chain amino acid.
Troubleshooting Protocol:
-
Review Synthesis: Carefully examine the synthetic route and identify potential byproducts.
-
Spiking Experiment: If a suspected impurity is commercially available or can be independently synthesized, add a small amount to your NMR sample. An increase in the intensity of the unexpected peaks confirms the identity of the impurity.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to piece together spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing valuable connectivity information.
-
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate impurities and provide their molecular weights, which is crucial for identification.
Issue 4: The Effect of the Hydrochloride Salt
Q4: How does the hydrochloride salt form affect the NMR spectrum?
A: The protonation of the nitrogen atom has a significant impact on the chemical shifts of nearby protons.
-
Deshielding Effect: The positive charge on the nitrogen atom withdraws electron density from the adjacent protons (H6 and H10), causing them to resonate at a lower field (higher ppm value) compared to the free base.
-
N-H₂⁺ Signal: The presence of the hydrochloride salt will result in a broad singlet for the N-H₂⁺ protons, which would be absent in the free base. This signal is a key indicator of salt formation.[5]
Frequently Asked Questions (FAQs)
Q: My baseline is noisy and my peaks are broad. What should I do?
A: A noisy baseline and broad peaks can result from several factors:
-
Low Sample Concentration: Ensure your sample is sufficiently concentrated.
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Perform a shimming routine on the spectrometer.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening.
Q: Could I be seeing conformational isomers or rotamers?
A: Yes, this is a possibility with spirocyclic systems. The piperidine ring can undergo chair-chair interconversion, and if this process is slow on the NMR timescale, you may see separate signals for axial and equatorial protons.
Diagnostic Test: Variable Temperature (VT) NMR
-
Acquiring spectra at different temperatures can help identify dynamic processes. If you are observing rotamers or conformational isomers, increasing the temperature will cause the distinct peaks to broaden and eventually coalesce into a single averaged signal.
Q: Why does the chemical shift of my water peak change between samples?
A: The chemical shift of water is very sensitive to its environment. Factors such as temperature, solvent, and the presence of hydrogen bond donors or acceptors in your sample can all influence its position.
Conclusion
Interpreting unexpected peaks in an NMR spectrum is a systematic process of elimination. By understanding the predicted spectrum of this compound and applying the troubleshooting protocols outlined in this guide, researchers can confidently identify the source of anomalous signals and ensure the purity and structural integrity of their compound. When in doubt, advanced techniques such as 2D NMR and mass spectrometry are invaluable tools for definitive structural elucidation.
References
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Available at: [Link]
-
Onishi, T., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(12), 2388-2397. Available at: [Link]
-
PubChem. (n.d.). 1-Azaspiro[4.5]decane. Available at: [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Available at: [Link]
-
Zhang, H., et al. (2020). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. Available at: [Link]
-
Khan, I., & Siddiqui, Z. N. (2022). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]
-
PubChem. (n.d.). 1-Oxa-3,7-diazaspiro[4.5]decan-2-one. Available at: [Link]
-
Proença, M. F., & Candeias, M. M. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(35), 6461-6483. Available at: [Link]
-
Costa, M., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 8(11), 2736-2771. Available at: [Link]
-
American Elements. (n.d.). 2lambda6-thia-7-azaspiro[4.5]decane-2,2-dione hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]
-
ResearchGate. (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]
-
ACS Publications. (2000). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 104(46), 10865-10874. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
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- 3. 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride Derivatives
Welcome to the technical support resource for the purification of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific class of spirocyclic compounds. The inherent characteristics of these molecules—namely their polar nature due to the hydrochloride salt and the structural rigidity of the spirocyclic core—present unique purification hurdles.
This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound derivatives?
The main difficulties stem from three core properties:
-
High Polarity: The presence of the protonated amine (hydrochloride salt) makes these compounds highly polar and hydrophilic.[1][2] This leads to poor retention on traditional reversed-phase (e.g., C18) chromatography columns, where analytes often elute near the solvent front.[3]
-
Solubility Profile: As hydrochloride salts, these derivatives are often highly soluble in polar protic solvents like water or methanol but may be poorly soluble in common organic solvents used for chromatography and recrystallization, such as ethyl acetate or dichloromethane.[4][5]
-
Potential for Chirality: The spirocyclic center is a common source of chirality. Purification may require specialized chiral separation techniques to isolate the desired enantiomer or diastereomer, which is critical in drug development.[6][7]
Q2: Which chromatographic techniques are most effective for these polar compounds?
Standard reversed-phase HPLC is often challenging.[3] More suitable techniques include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar analytes.[1][8] HILIC utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8][9] This provides better retention for polar compounds.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be highly effective for separating polar, charged compounds.[1]
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses silica hydride-based stationary phases and can operate in both reversed-phase and normal-phase modes, showing great versatility for analyzing a broad range of polar molecules.[9]
Q3: How should I approach selecting a solvent for recrystallization?
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities.[10] The key is finding a solvent (or solvent system) where your compound has high solubility at elevated temperatures but low solubility at cooler temperatures.[10]
Solvent Screening Protocol:
-
Start with Small-Scale Tests: Place a few milligrams of your crude hydrochloride salt into several different test tubes.
-
Test Single Solvents: Add a small amount of a single solvent (e.g., isopropanol, ethanol, acetonitrile) to each tube at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
Apply Heat: Gently heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.
-
Cool Down: Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.
-
Consider Solvent Pairs: If no single solvent works, try a binary system. Dissolve the compound in a "good" solvent (one it's highly soluble in, like methanol) and then slowly add a "poor" solvent (an anti-solvent, like diethyl ether or ethyl acetate) until turbidity persists.[4] Heat to redissolve, then cool slowly.
Q4: My derivative is chiral. What are the recommended methods for enantiomeric separation?
For chiral separations, analytical and preparative methods are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It uses a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective.[6][11]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative for chiral separations, offering faster analysis times and reduced organic solvent consumption.[6]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by conventional recrystallization or chromatography.[6] The desired enantiomer is then recovered by breaking the salt.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification workflow, providing probable causes and actionable solutions.
Workflow Overview: From Crude to Pure Compound
The diagram below outlines a typical purification workflow for this compound derivatives.
Caption: General purification workflow for spirocyclic compounds.
Problem 1: Poor or No Separation in Column Chromatography
| Possible Cause | Recommended Solution |
| Compound is too polar for standard silica gel. | The highly polar hydrochloride salt may adhere irreversibly to acidic silica gel or elute immediately with polar solvents. Solution: Consider using a different stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica. Alternatively, use reversed-phase chromatography if a suitable mobile phase can be found.[12] |
| Inappropriate mobile phase polarity. | The solvent system is either too weak (compound doesn't move) or too strong (compound elutes with the solvent front). Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. For normal phase, a common system is Dichloromethane/Methanol with a small amount of ammonium hydroxide to neutralize silica and improve peak shape. For HILIC, a gradient of Acetonitrile/Water with a buffer (e.g., ammonium formate) is typical.[8] |
| Column overloading. | Too much sample was loaded onto the column, exceeding its separation capacity. Solution: Reduce the amount of crude sample loaded. A general guideline is to load 1-2% of the stationary phase weight for difficult separations.[12] |
| Sample applied in a solvent that is too strong. | Dissolving the sample in a highly polar solvent (like pure methanol) before loading can cause it to spread into a wide band at the top of the column. Solution: Dissolve the crude sample in a minimal amount of the mobile phase or a weaker solvent.[12] If solubility is an issue, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the column. |
Problem 2: Tailing or Broad Peaks in HPLC Analysis
Peak tailing is a common issue when analyzing amines as hydrochloride salts, especially on silica-based columns.
Caption: Decision tree for troubleshooting HPLC peak tailing.
| Possible Cause | Recommended Solution |
| Secondary interactions with silica silanols. | The protonated amine can interact strongly with residual, deprotonated silanol groups on the silica backbone of the stationary phase, causing peak tailing. Solution 1: Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) to saturate the silanol sites. Solution 2: Lower the mobile phase pH with an acid like formic or acetic acid (0.1%). This protonates the silanols, reducing their interaction with the cationic analyte.[12] |
| Column degradation or contamination. | The column may have been damaged by extreme pH or accumulated strongly retained impurities. Solution: Flush the column with a strong solvent. If the problem persists, use a new column or a guard column to protect the primary column.[13] |
| Use of ion-pairing agents. | While ion-pairing agents can improve retention in reversed-phase, they are known to cause long equilibration times and can be difficult to wash out, potentially affecting future analyses.[1][3] Solution: If possible, switch to a HILIC or mixed-mode method that does not require ion-pairing agents, especially if using mass spectrometry detection.[9] |
Problem 3: Low or No Recovery After Recrystallization
| Possible Cause | Recommended Solution |
| Compound is too soluble in the chosen solvent, even when cold. | The solvent is not "poor" enough at low temperatures to force precipitation. Solution: Add an "anti-solvent" dropwise to the cold solution to induce precipitation. For example, if your compound is dissolved in isopropanol, slowly add diethyl ether or hexanes.[4] |
| Incorrect pH. | The hydrochloride salt's solubility is highly pH-dependent. If the solution becomes basic, the free amine may form, which has drastically different solubility and may "oil out" instead of crystallizing. Solution: Ensure the solvent system is neutral or slightly acidic to maintain the salt form. Anhydrous methods using trialkylsilyl halides in protic solvents can be effective for reliable crystallization of hydrochloride salts.[5][14] |
| Precipitation happened too quickly. | Rapid cooling or adding an anti-solvent too fast can trap impurities and lead to poor crystal formation or an amorphous solid. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling process.[10] |
Data Summary Tables
Table 1: Recommended HPLC Column Chemistries
| Column Type | Stationary Phase | Mobile Phase | Best For... |
| Reversed-Phase (Polar-Endcapped) | C18 with polar end-capping groups | Acetonitrile/Water + 0.1% Acid (Formic/TFA) | Moderately polar derivatives; offers more retention than standard C18.[9] |
| HILIC | Bare Silica, Amide, Diol | High % Acetonitrile / Low % Aqueous Buffer | Highly polar hydrochloride salts that are unretained on C18.[2][8] |
| Mixed-Mode | Contains both hydrophobic and ion-exchange moieties | Acetonitrile/Water + Buffer | Complex mixtures containing analytes with a range of polarities and charges.[1] |
| Chiral | Polysaccharide-based (e.g., Chiralpak® IA) | Heptane/Ethanol or Polar Organic Solvents | Separating enantiomers or diastereomers.[11] |
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Kumar, S., Thornton, P. D., & Santini, C. (2013). Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS Combinatorial Science, 15(11), 564–571. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. [Link]
-
ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]
-
MDPI. (n.d.). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro(4.5)decane. [Link]
-
Amrita Therapeutics. (n.d.). 1-Oxa-7-azaspirodecan-2-one (hydrochloride). [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. [Link]
-
ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Pathways of 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Introduction
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique spirocyclic scaffold, which incorporates both a lactone and a piperidine ring, imparts a three-dimensional architecture that is of significant interest in modern drug discovery. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the development of novel therapeutics. This guide provides a comparative analysis of plausible synthetic pathways to this compound, offering insights into the strategic choices and experimental considerations for researchers in medicinal and process chemistry. While multiple detailed synthetic routes for this specific molecule are not extensively documented in publicly available literature, this guide extrapolates and compares logical pathways based on established methodologies for analogous spirocyclic systems.
Synthetic Strategies: A Comparative Overview
Two primary retrosynthetic disconnections are considered for the synthesis of the 1-Oxa-7-azaspiro[4.5]decan-2-one core. The first approach involves the formation of the piperidine ring onto a pre-existing γ-lactone precursor (Pathway A). The second strategy focuses on the construction of the γ-lactone ring from a piperidine-based starting material (Pathway B).
Pathway A: Piperidine Ring Formation via Reductive Amination
This pathway commences with the synthesis of a suitable γ-lactone precursor bearing a ketone on the cyclohexane ring. A subsequent reductive amination reaction introduces the nitrogen atom and closes the piperidine ring.
Reaction Scheme
Caption: Pathway A: Synthesis via Piperidine Ring Formation.
Experimental Protocol
Step 1: Synthesis of 4-oxocyclohexanepropanenitrile
-
To a solution of cyclohexanone in a suitable solvent such as tert-butanol, add a catalytic amount of a strong base (e.g., potassium tert-butoxide).
-
Slowly add acrylonitrile at a controlled temperature to initiate the Michael addition.
-
Stir the reaction mixture until completion, monitored by TLC or GC.
-
Neutralize the reaction with a weak acid and extract the product.
Step 2: Synthesis of 1-Oxa-spiro[4.5]decan-2,7-dione
-
The nitrile from the previous step is subjected to acidic or basic hydrolysis to form the corresponding carboxylic acid.
-
Subsequent heating of the carboxylic acid, often in the presence of an acid catalyst, will promote lactonization to form the spiro-lactone-ketone intermediate.
Step 3: Synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one
-
The spiro-lactone-ketone is dissolved in a suitable solvent (e.g., methanol saturated with ammonia).
-
The solution is treated with a reducing agent, such as hydrogen gas in the presence of a Raney Nickel catalyst, under pressure.
-
The reaction proceeds via the formation of an intermediate imine, which is then reduced to the secondary amine, thus forming the piperidine ring.
Step 4: Formation of the Hydrochloride Salt
-
The free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.
-
The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the final product.
Discussion
This pathway is convergent and builds the complexity of the molecule in a stepwise manner. The starting materials are readily available and relatively inexpensive. The key step, reductive amination, is a well-established and generally high-yielding reaction. However, the control of chemoselectivity during the reduction can be a challenge, as the lactone carbonyl could potentially be reduced under harsh conditions. The use of specific catalysts and controlled reaction conditions is crucial to favor the desired reductive amination over lactone reduction.
Pathway B: Lactone Ring Formation from a Piperidine Precursor
This approach begins with a substituted piperidine and constructs the γ-lactone ring onto it. This strategy is conceptually similar to the synthesis of related 1-oxa-8-azaspiro[4.5]decane derivatives.
Reaction Scheme
Caption: Pathway B: Synthesis via Lactone Ring Formation.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-piperidone
-
4-Piperidone hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
-
Di-tert-butyl dicarbonate (Boc-anhydride) is added, and the reaction is stirred at room temperature until the protection of the amine is complete.
Step 2: Synthesis of N-Boc-4-(carbethoxymethyl)-4-hydroxypiperidine
-
Zinc dust is activated (e.g., with dilute HCl).
-
A solution of N-Boc-4-piperidone and ethyl bromoacetate in a dry solvent (e.g., THF or benzene) is added to the activated zinc.
-
The reaction is initiated, often with gentle heating, to form the organozinc reagent in situ, which then adds to the ketone.
Step 3: Synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one
-
The Boc-protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc group.
-
The resulting amino ester will undergo spontaneous or acid/base-catalyzed cyclization (lactonization) to form the spirocyclic lactam.
Step 4: Formation of the Hydrochloride Salt
-
If the deprotection and cyclization are performed with HCl, the hydrochloride salt may be isolated directly.
-
Alternatively, the free base can be isolated and then treated with a solution of HCl as described in Pathway A.
Discussion
This pathway offers a different strategic approach, where the piperidine core is established early in the synthesis. The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters. A key advantage of this route is the potential for stereocontrol at the spirocyclic center if a chiral auxiliary is incorporated or if a stereoselective addition to the ketone can be achieved. The use of a protecting group for the piperidine nitrogen is necessary, which adds steps to the overall sequence. The final deprotection and lactonization can often be achieved in a single step.
Comparison of Synthetic Pathways
| Feature | Pathway A: Piperidine Ring Formation | Pathway B: Lactone Ring Formation |
| Starting Materials | Cyclohexanone, Acrylonitrile | 4-Piperidone, Ethyl bromoacetate |
| Key Transformation | Reductive Amination | Reformatsky Reaction |
| Number of Steps | 4 | 4 (including protection/deprotection) |
| Potential Challenges | Chemoselectivity of reduction | Handling of organozinc reagents |
| Scalability | Potentially high, but may require high-pressure hydrogenation | Good, Reformatsky reaction is scalable |
| Control of Stereochemistry | Difficult at the spiro center | Potential for stereocontrol |
| Overall Yield | Moderate to good | Moderate to good |
Conclusion
Both Pathway A and Pathway B represent viable and logical approaches to the synthesis of this compound. The choice between these routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the equipment available.
Pathway A is attractive for its use of simple, inexpensive starting materials and a robust key transformation. However, it may present challenges in controlling the chemoselectivity of the reduction. Pathway B offers the potential for greater control over stereochemistry and utilizes a well-established organometallic reaction. The need for a protecting group strategy adds to the step count but can lead to a more controlled and potentially higher-yielding synthesis.
Further optimization of reaction conditions, including solvent, temperature, and catalyst choice, would be necessary to maximize the efficiency of either pathway. For large-scale production, a thorough process safety evaluation would also be essential, particularly for the hydrogenation step in Pathway A and the handling of zinc dust in Pathway B.
References
-
Reductive Amination: Stuart, D. R., & Fagnou, K. (2007). The Catalytic Cross-Coupling of Unactivated C-H Bonds. Science, 316(5828), 1166-1170. [Link]
-
Michael Addition: Bergmann, E. D., Rappoport, Z., & Ginsburg, D. (1960). The Michael Reaction. Organic Reactions, 10, 179-555. [Link]
-
Boc Protection and Deprotection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Spirocycle Synthesis: Kotha, S., Lahiri, K., & Kasinath, V. (2005). Recent applications of the metathesis reaction in organic synthesis. Tetrahedron, 61(43), 10271-10314. [Link]
A Comparative Guide to Spirocyclic Intermediates: 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride in Focus
In the contemporary landscape of medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological profiles has led to an increasing departure from flat, two-dimensional structures. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as powerful tools in this endeavor, offering a rigidified framework that can improve target binding, selectivity, and pharmacokinetic properties.[1][2] This guide provides a detailed comparison of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, a versatile building block, with other classes of spirocyclic intermediates relevant to drug discovery.
The Strategic Advantage of Spirocyclic Scaffolds
The incorporation of a spirocenter, where two rings share a single atom, imparts a number of desirable characteristics to a molecule.[3] The rigid nature of the spirocyclic core restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to a biological target and thus higher potency.[2] Furthermore, the defined three-dimensional arrangement of substituents allows for a more precise probing of protein binding pockets, potentially enhancing selectivity and reducing off-target effects.[1] From a drug development perspective, moving from planar aromatic systems to spirocyclic scaffolds with a higher fraction of sp3-hybridized carbons often correlates with improved physicochemical properties, such as increased solubility and metabolic stability.[2]
This guide will delve into the specifics of this compound and compare its synthetic utility and potential applications against other prominent spirocyclic lactam and amine intermediates.
Profiling this compound
This compound is a heterocyclic compound featuring a spirocyclic system that integrates a γ-butyrolactone ring and a piperidine ring.[4][5] This unique combination of functional groups makes it an attractive intermediate for the synthesis of a diverse range of more complex molecules.[6][7]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | [5] |
| Molecular Weight | 191.66 g/mol | [5] |
| Appearance | White to off-white solid | [8] |
| Purity (NMR) | ≥ 95.00% | [8] |
| Storage | Recommended -20°C for long-term storage | [8] |
The presence of a lactone, a secondary amine (as a hydrochloride salt), and a spirocyclic core provides a rich platform for chemical modification. The lactone can undergo nucleophilic attack, the piperidine nitrogen can be functionalized through various reactions, and the overall scaffold provides a rigid three-dimensional framework.
A Comparative Analysis with Other Spirocyclic Intermediates
The utility of this compound is best understood in the context of alternative spirocyclic building blocks. Here, we compare it with two other major classes: spiro-β-lactams and other azaspiro[4.5]decane derivatives.
Spiro-β-lactams
Spiro-β-lactams, containing a four-membered azetidin-2-one ring fused at a spirocenter, have a long and storied history in medicinal chemistry, most notably as antibiotics.[1] However, their utility extends far beyond this, with applications as enzyme inhibitors and synthons for other complex molecules.[9][10]
-
Synthetic Accessibility: The synthesis of spiro-β-lactams is often achieved through the Staudinger [2+2] ketene-imine cycloaddition reaction.[1][11] This method can be highly efficient but may require careful control of stereochemistry.
-
Reactivity: The four-membered ring of a β-lactam is strained and susceptible to ring-opening by nucleophiles. This reactivity is the basis for their mechanism of action as penicillin-like antibiotics but can also be exploited for further synthetic transformations.
-
Structural Comparison: Compared to the γ-lactone in 1-Oxa-7-azaspiro[4.5]decan-2-one, the β-lactam ring is more strained and planar. This can influence the overall shape of the molecule and its interactions with biological targets.
Azaspiro[4.5]decane Derivatives
This class of compounds shares the same core spirocyclic skeleton as our primary subject but with variations in the heterocyclic rings. For example, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore.[12]
-
Synthetic Accessibility: The synthesis of these derivatives often involves multi-step sequences, starting from precursors like N-benzyl-4-piperidone.[12] The yields can be moderate, and purification may be challenging.
-
Functional Group Diversity: The presence of multiple nitrogen atoms in triazaspiro[4.5]decanes offers several points for diversification, allowing for the fine-tuning of properties like basicity and hydrogen bonding capacity.
-
Structural Comparison: While sharing the same spiro[4.5]decane core, the replacement of the oxygen atom in the lactone ring with a nitrogen atom changes the electronic properties and hydrogen bonding potential of the molecule.
Experimental Data Summary
Direct comparative experimental data between these intermediates is scarce in the literature. However, we can compile representative data for their synthesis to illustrate general trends.
| Intermediate Class | Synthetic Method | Typical Yield | Key Considerations |
| This compound | Not detailed in literature, likely multi-step | Data not available | Purity is generally high (≥95%) |
| Spiro-β-lactams | Staudinger [2+2] cycloaddition | 40-90% | Stereoselectivity can be an issue |
| Azaspiro[4.5]decane Derivatives | Multi-step from piperidone precursors | 30-60% | May require chromatographic purification |
Experimental Protocols
To provide a practical context, the following are representative protocols for the synthesis of a spiro-lactam and the potential utilization of an intermediate like this compound.
Protocol 1: Representative Synthesis of a Spiro-γ-lactam
This protocol is a generalized procedure for the synthesis of a spiro-γ-lactam, illustrating a common synthetic strategy.
Caption: Generalized workflow for spiro-γ-lactam synthesis.
-
Step 1: Knoevenagel Condensation: A cyclic ketone (e.g., cyclohexanone) is reacted with a derivative of cyanoacetic acid in the presence of a base like piperidine in a solvent such as benzene, typically under reflux with a Dean-Stark trap to remove water.
-
Step 2: Michael Addition: The resulting α,β-unsaturated nitrile undergoes a Michael addition with a nucleophile, for example, the anion of nitromethane, in the presence of a suitable base.
-
Step 3: Reduction of the Nitro Group: The nitro group is reduced to a primary amine. A common method is catalytic hydrogenation using Raney Nickel as a catalyst.
-
Step 4: Intramolecular Cyclization: Upon heating or under acidic/basic conditions, the amino ester undergoes intramolecular cyclization (lactamization) to form the spiro-γ-lactam.
-
Step 5: Purification: The final product is purified by crystallization or column chromatography.
Protocol 2: N-Functionalization of 1-Oxa-7-azaspiro[4.5]decan-2-one
This protocol describes a typical N-alkylation reaction, a common downstream application for an intermediate like 1-Oxa-7-azaspiro[4.5]decan-2-one.
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A Comparative Analysis of the Biological Activity of 1-Oxa-7-azaspiro[4.5]decan-2-one Derivatives
Introduction
The 1-oxa-7-azaspiro[4.5]decane scaffold represents a privileged heterocyclic system in medicinal chemistry, garnering significant interest for its presence in various natural products and its versatile biological activities. This guide provides a comparative analysis of the biological activities of various derivatives of 1-Oxa-7-azaspiro[4.5]decan-2-one, focusing primarily on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development. The core structure of 1-Oxa-7-azaspiro[4.5]decan-2-one is a key intermediate in the synthesis of a variety of active compounds.[1]
Anticancer Activity of 1-Oxa-7-azaspiro[4.5]decan-2-one Derivatives
A significant area of investigation for this class of compounds is their potential as anticancer agents. Various derivatives have demonstrated moderate to potent cytotoxic effects against a range of human cancer cell lines.
Comparative Cytotoxicity Data
The in vitro anticancer activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been evaluated against several human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).[2] The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these evaluations.[3][4] The results are often compared to a standard chemotherapeutic agent, such as doxorubicin, to gauge relative efficacy.
| Derivative | Target Cell Line | IC50 (µM) | Reference Compound (IC50, µM) |
| 6b | HeLa | 0.18 | Doxorubicin (Not specified) |
| 6d | A549 | 0.26 | Doxorubicin (Not specified) |
| 7j | A549 | 0.17 | Doxorubicin (Not specified) |
| 7j | MDA-MB-231 | 0.05 | Doxorubicin (Not specified) |
| 7j | HeLa | 0.07 | Doxorubicin (Not specified) |
| 8d | MDA-MB-231 | 0.10 | Doxorubicin (Not specified) |
Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of selected 1-Oxa-7-azaspiro[4.5]decan-2-one derivatives against various human cancer cell lines.[2][5]
Mechanism of Action: An Overview
Preliminary mechanistic studies on promising candidates, such as derivative 7j , indicate that their anticancer effects may be attributed to the induction of cell cycle arrest and apoptosis.[5] Flow cytometry analysis has shown that compound 7j can arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[5] This disruption of the normal cell division process is a hallmark of many effective anticancer drugs.
In a broader context, spiroheterocyclic compounds are known to interact with various biological targets, including enzymes and receptors, which can lead to their therapeutic effects.[6] For instance, some sulfonamide-containing spiro compounds have been found to inhibit carbonic anhydrase isozymes that are involved in tumor formation.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[3][4][7][8]
Principle
In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents
-
96-well flat-bottom sterile culture plates
-
Test derivatives of 1-Oxa-7-azaspiro[4.5]decan-2-one
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).[3]
-
Incubate the plates for 24, 48, or 72 hours.[3]
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Antimicrobial Activity of 1-Oxa-7-azaspiro[4.5]decan-2-one Derivatives
Spiroheterocyclic compounds are a well-established class of molecules with promising antimicrobial properties.[9][10] Derivatives of the 1-Oxa-7-azaspiro[4.5]decan-2-one core have been evaluated for their efficacy against various bacterial and fungal strains.
Comparative Antimicrobial Data
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] Another common method is the disk diffusion test, where the diameter of the zone of inhibition around a disk impregnated with the compound is measured.[11][12][14]
| Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Compound A | Staphylococcus aureus | 12.5 | 18 |
| Compound B | Escherichia coli | 25 | 15 |
| Compound C | Candida albicans | 50 | 12 |
Table 2: Hypothetical antimicrobial activity data for illustrative 1-Oxa-7-azaspiro[4.5]decan-2-one derivatives.
Some studies have shown that certain spiro-derivatives exhibit weak to moderate antimicrobial activity.[15][16] For instance, in one study, newly synthesized spiro-compounds were tested against Escherichia coli, Pseudomonas putida, Bacillus subtilis, Streptococcus lactis, Aspergillus niger, Penicillium sp., and Candida albicans, with some compounds showing slight inhibitory effects.[15]
Experimental Protocol: Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum concentration of a compound that inhibits microbial growth.[12][13]
Materials and Reagents
-
96-well sterile microplates
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-Oxa-7-azaspiro[4.5]decan-2-one derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. For instance, in the case of anticancer activity, the introduction of acetyl-protected mannose-linked sulfonylazaspirodienone moieties has been shown to significantly enhance the antiproliferative effects.[5] The presence of an indole ring and a cytosine-like moiety in some spiro-4H-pyran derivatives has been associated with potent antibacterial activity.[10] These observations underscore the importance of rational drug design in optimizing the therapeutic potential of this scaffold.
Conclusion
Derivatives of 1-Oxa-7-azaspiro[4.5]decan-2-one represent a promising class of heterocyclic compounds with a diverse range of biological activities, most notably in the areas of oncology and microbiology. The comparative analysis presented in this guide highlights the potent in vitro anticancer effects of certain derivatives and the potential for antimicrobial applications. The provided experimental protocols offer a standardized approach for the evaluation of new analogues. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring a wider range of biological targets to fully unlock the therapeutic potential of this versatile spirocyclic scaffold.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. (n.d.).
- Antibiotic sensitivity testing - Wikipedia. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (n.d.).
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13).
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9).
- Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - MDPI. (n.d.).
- Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC. (n.d.).
- Synthesis and antimicrobial activity of spiroheterocycles - ResearchGate. (2019, January 11).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- Microwave assisted synthesis of some new heterocyclic spiro-derivatives with potential antimicrobial and antioxidant activity - PubMed. (2010, December 3).
- 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride | Drug Intermediate | MedChemExpress. (n.d.).
- Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. (n.d.).
- 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone - Smolecule. (2023, August 19).
- Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. - ResearchGate. (n.d.).
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Advantages of oxa-spirocycles over traditional carbocyclic spiro compounds
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatlands" of aromatic scaffolds. The deliberate introduction of three-dimensionality has become a cornerstone of modern drug design, with spirocyclic systems emerging as a particularly powerful tool. These unique structures, characterized by two rings sharing a single atom, offer a rigid framework that can enhance potency, selectivity, and overall druglikeness. However, not all spirocycles are created equal. This guide provides an in-depth technical comparison of oxa-spirocycles and their traditional carbocyclic counterparts, presenting the compelling case for the strategic incorporation of an oxygen atom into the spirocyclic core. We will explore the profound advantages this substitution offers in terms of physicochemical properties and pharmacological outcomes, supported by experimental data and detailed protocols for their evaluation.
The Physicochemical Imperative: Escaping Poor Solubility and High Lipophilicity
A significant challenge in drug development is overcoming poor aqueous solubility and high lipophilicity, properties that often lead to unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The introduction of an oxygen atom within the spirocyclic framework—creating an oxa-spirocycle—directly addresses these issues. The ether oxygen acts as a hydrogen bond acceptor, significantly enhancing the molecule's interaction with water.
This seemingly subtle structural modification leads to dramatic improvements in key physicochemical parameters. As demonstrated in a seminal study, replacing a carbon atom with an oxygen atom in a spirocyclic system can boost aqueous solubility by up to 40-fold.[1][2][3] Concurrently, this substitution significantly lowers lipophilicity. Experimental data consistently shows a decrease in the distribution coefficient (logD) by approximately one order of magnitude for oxa-spirocyclic models compared to their direct carbocyclic analogues.[1]
Table 1: Comparative Physicochemical Data of Carbocyclic vs. Oxa-Spirocyclic Compounds [1]
| Compound Pair | Carbocyclic Analogue (logD7.4) | Oxa-Spirocyclic Analogue (logD7.4) | Carbocyclic Analogue Solubility (µM) | Oxa-Spirocyclic Analogue Solubility (µM) | Fold Increase in Solubility |
| 1 | 4.5 | 3.6 | 9 | 360 | ~40x |
| 2 | 4.9 | 4.0 | 7 | 118 | ~17x |
| 3 | 4.4 | 3.6 | <5 | 34 | >7x |
This enhancement of aqueous solubility and reduction in lipophilicity are not merely academic observations; they have profound implications for drug development, potentially leading to improved bioavailability, reduced protein binding, and altered metabolic pathways.
Caption: Physicochemical property comparison.
Pharmacological Implications: A Case Study on Terazosin
To illustrate the tangible benefits of oxa-spirocycles in a real-world context, we can examine the modification of terazosin, an established antihypertensive drug.[1][4] In a strategic application of oxa-spirocycle technology, researchers replaced the tetrahydrofuran ring of terazosin with various oxa-spirocyclic cores.[1][5]
The resulting analogues were not only endowed with superior physicochemical properties but also exhibited enhanced biological activity. Several of the oxa-spirocyclic terazosin analogues were found to be more potent than the parent drug in in vivo studies.[1][4] This case study powerfully demonstrates that the incorporation of an oxa-spirocycle can be a viable and effective strategy in lead optimization, simultaneously improving both the ADME profile and the desired pharmacological effect.
Caption: Oxa-spirocycle modification workflow.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of these advantages, this section provides detailed, step-by-step protocols for the synthesis of a model oxa-spirocycle and the subsequent comparative analysis of its physicochemical properties against a carbocyclic counterpart.
Synthesis of a Model Oxa-Spirocycle via Iodocyclization
This protocol is adapted from the general method for the synthesis of oxa-spirocycles.[1][2]
Materials:
-
Alkene precursor (e.g., 1-allylcyclohexan-1-ol)
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the alkene precursor (1.0 equiv) in acetonitrile.
-
Add sodium bicarbonate (3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of iodine (3.0 equiv) in acetonitrile.
-
Add the iodine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate until the brown color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the iodinated oxa-spirocycle.
Comparative Physicochemical Profiling
Procedure:
-
Prepare 10 mM stock solutions of the carbocyclic and oxa-spirocyclic test compounds in DMSO.
-
In separate wells of a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the DMSO stock solution to the corresponding wells to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the samples through a solubility filter plate to remove any precipitate.
-
Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Procedure:
-
Prepare a buffer solution at pH 7.4 and pre-saturate it with n-octanol. Also, pre-saturate n-octanol with the buffer.
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
In a vial, combine the n-octanol stock solution and the pre-saturated buffer in a 1:1 ratio.
-
Shake the vial vigorously for 1 hour to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using LC-MS/MS.
-
Calculate the LogD7.4 using the formula: LogD7.4 = log10([Concentration in octanol] / [Concentration in aqueous buffer]).
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37 °C.
-
Add the test compound (final concentration typically 1 µM) to the mixture and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural log of the percent remaining compound versus time.
Conclusion and Future Outlook
The strategic incorporation of an oxygen atom to create oxa-spirocycles presents a clear and compelling advantage over traditional carbocyclic spiro compounds in the context of drug discovery. The dramatic improvements in aqueous solubility and the significant reduction in lipophilicity directly address two of the most common hurdles in the development of new chemical entities. The case of terazosin analogues further solidifies the potential of this approach to not only enhance physicochemical properties but also to improve pharmacological potency.
While the synthesis of spirocycles can present unique challenges, the development of robust methodologies like iodocyclization has made these valuable scaffolds more accessible.[1][6] As the pharmaceutical industry continues to embrace three-dimensional molecular architectures, the thoughtful and data-driven application of oxa-spirocycles will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
References
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Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Spirocycles and their unexplored oxa-counterparts. ResearchGate. Available from: [Link]
-
Baron, P. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available from: [Link]
-
Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. Available from: [Link]
-
Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Antihypertensive drug terazosin (74) and oxa-spiro-substituted analogues 75, 76, 77, 78, and 79. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available from: [Link]
-
CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]
-
Baron, P. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]
-
Kouroumalis, A., et al. (2008). Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]
-
Wang, Y., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. PubMed. Available from: [Link]
-
Wang, Y., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry. Available from: [Link]
-
CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available from: [Link]
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- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]
- 4. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride
Introduction: The Analytical Imperative for a Novel Spirocyclic Lactam
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a novel heterocyclic compound featuring a unique spirocyclic backbone, a lactam moiety, and a hydrochloride salt.[1][2][3] Such structures are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties.[4] As with any active pharmaceutical ingredient (API), the development of robust, accurate, and reliable analytical methods is a cornerstone of quality control, ensuring the identity, purity, and potency of the drug substance.[5][6]
This guide provides an in-depth cross-validation of principal analytical techniques for the characterization and quantification of this compound. We will move beyond a mere listing of methods to explain the scientific rationale behind the selection of each technique, offering detailed, field-tested protocols, and presenting a comparative analysis of their performance based on key validation parameters. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure regulatory compliance and scientific rigor.[7][8][9]
Strategic Selection of Analytical Techniques
The molecular structure of this compound—containing a tertiary amine, a lactam ring, and a spiro center—guides our choice of analytical methodologies. For quantitative analysis, particularly for assay and impurity profiling, chromatographic techniques are paramount. We will focus on:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: A workhorse in pharmaceutical analysis, ideal for the quantification of polar, ionizable compounds like hydrochloride salts. Its versatility and robustness make it a primary choice for assay and stability studies.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the compound's salt form makes it non-volatile, derivatization or analysis of the free base can provide high sensitivity and specificity, making GC-MS an excellent confirmatory technique, especially for identifying volatile impurities.[11][12][13]
For structural confirmation and identification, spectroscopic methods are indispensable:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides crucial information about the functional groups present, such as the carbonyl (C=O) of the lactam and the N-H vibrations of the amine salt.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers an unambiguous structural elucidation by mapping the carbon-hydrogen framework. A Certificate of Analysis for this compound confirms its structure is consistent with ¹H NMR data.[17]
This guide will focus on the cross-validation of the quantitative methods (HPLC and GC-MS), as this is where comparative performance data is most critical for routine quality control.
Comparative Performance: A Data-Driven Cross-Validation
The objective of cross-validation is to demonstrate that different analytical procedures can produce comparable and reliable data for the same intended purpose.[8][18][19] The following tables summarize the validation parameters for the proposed RP-HPLC and GC-MS methods for the assay of this compound.
Table 1: Summary of Validation Parameters for Assay of 1-Oxa-7-azaspiro[4.5]decan-2-one HCl
| Parameter | RP-HPLC-UV | GC-MS (as Free Base) | ICH Acceptance Criteria |
| Specificity | No interference from placebo and known impurities at the retention time of the analyte peak. Peak purity > 0.998. | No interfering peaks at the retention time and m/z of the analyte. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9995 | 0.9991 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | 1 - 25 µg/mL | 80-120% of the test concentration. |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.2% | 98.0% - 102.0% for drug substance assay. |
| Precision (% RSD) | |||
| - Repeatability | 0.45% | 0.85% | ≤ 1.0% |
| - Intermediate Precision | 0.68% | 1.20% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 ng/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | Unaffected by minor changes in oven temperature ramp (±1°C/min) and injector temperature (±5°C). | The reliability of an analysis with respect to deliberate variations in method parameters. |
Interpretation of Comparative Data
Both RP-HPLC and GC-MS demonstrate suitability for the quantitative determination of this compound, meeting the stringent criteria set by ICH guidelines.[10][20]
-
RP-HPLC emerges as the superior method for routine quality control assays due to its excellent precision, accuracy, and simpler sample preparation. The direct analysis of the hydrochloride salt circumvents the need for derivatization, reducing potential sources of error.
-
GC-MS offers unparalleled sensitivity, with significantly lower LOD and LOQ values. This makes it an exceptionally powerful tool for trace-level impurity identification and quantification, even though it requires a more complex sample preparation to analyze the free base.[21]
Experimental Protocols: A Step-by-Step Guide
A trustworthy protocol is a self-validating system. The following methodologies are detailed to ensure reproducibility and reliability.
Protocol 1: RP-HPLC-UV Method for Assay
1. Rationale and Causality: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar compounds. An acidic mobile phase (using formic acid) is chosen to ensure the analyte, a hydrochloride salt of a tertiary amine, is in its protonated form, leading to sharp, symmetrical peaks. UV detection at a lower wavelength (e.g., 210 nm) is selected as the compound lacks a strong chromophore.
2. Workflow Diagram:
Caption: RP-HPLC workflow for quantitative analysis.
3. Detailed Methodology:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with diluent.
-
Transfer 5.0 mL of this stock solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
-
Sample Preparation (100 µg/mL):
-
Prepare in the same manner as the standard, using the sample powder.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (n=5) to check for system suitability (RSD of peak areas < 2.0%).
-
Inject the sample solution.
-
Calculate the concentration of the analyte in the sample using the external standard method.
-
Protocol 2: GC-MS Method for Confirmatory Analysis and Trace Impurities
1. Rationale and Causality: Direct GC analysis is not feasible due to the low volatility of the hydrochloride salt. Therefore, the protocol involves a liquid-liquid extraction with a base to isolate the more volatile free base form of the analyte. A non-polar capillary column (like a DB-5ms) is suitable for separating such heterocyclic compounds. Mass spectrometric detection provides high selectivity and sensitivity, allowing for both quantification (using Selected Ion Monitoring, SIM) and identification (using full scan mode).[22]
2. Workflow Diagram:
Caption: GC-MS workflow including free base extraction.
3. Detailed Methodology:
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full Scan (m/z 40-400) for identification; SIM for quantification (ions to be determined from fragmentation pattern).
-
-
Sample Preparation (Free Base Extraction):
-
Accurately weigh sample/standard containing approximately 1 mg of the active ingredient into a separation funnel.
-
Dissolve in 10 mL of deionized water.
-
Add 1M Sodium Hydroxide (NaOH) dropwise until the pH of the solution is >10.
-
Extract the aqueous solution three times with 15 mL portions of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.
-
Conclusion: An Integrated Analytical Strategy
The cross-validation of RP-HPLC and GC-MS methods demonstrates a robust and complementary analytical strategy for this compound.
-
For routine QC, assay, and stability testing, the validated RP-HPLC-UV method is the recommended primary technique. It offers the optimal balance of speed, precision, and simplicity.
-
The GC-MS method serves as an essential secondary and confirmatory technique. Its superior sensitivity is invaluable for definitive identification and for the detection and quantification of trace-level impurities that may not be observed by HPLC.
By employing this integrated approach, researchers and drug development professionals can ensure the comprehensive characterization and quality control of this novel pharmaceutical compound, satisfying both scientific and regulatory requirements. This dual-methodology framework provides a self-validating system where the strengths of one technique compensate for the limitations of the other, ultimately guaranteeing the quality, safety, and efficacy of the final drug product.[6][7]
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Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]
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Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed, National Center for Biotechnology Information. [Link]
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ANALYSIS OF HETEROCYCLIC AMINES IN MAINSTREAM CIGARETTE SMOKE USING A NEW NCI GC-MS TECHNIQUE. Taylor & Francis Online. [Link]
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Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
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An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technophilo. [Link]
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FTIR study of five complex ?-lactam molecules | Request PDF. ResearchGate. [Link]
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Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives | Request PDF. ResearchGate. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. [Link]
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Cross and Partial Validation. European Bioanalysis Forum. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
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Representative FTIR spectrum of Γ-lactam-d6 in CCl4. ResearchGate. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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1-Oxa-3,7-diazaspiro[4.5]decan-2-one. PubChem, National Center for Biotechnology Information. [Link]
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Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. International Journal of Pharmaceutical Research and Applications. [Link]
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1-Oxaspiro[4.5]decan-2-one. PubChem, National Center for Biotechnology Information. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed, National Center for Biotechnology Information. [Link]
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Efficacy Comparison of 1-Oxa-Azaspiro[4.5]decane Derivatives as Potential Therapeutics for Alzheimer's Disease
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation
Introduction
Alzheimer's disease (AD) is a relentless neurodegenerative disorder characterized by a progressive decline in cognitive function and memory.[1] A central theory in the pathology of AD, the "cholinergic hypothesis," suggests that a reduction in the neurotransmitter acetylcholine (ACh) is a primary factor in the disease's cognitive symptoms.[2] Consequently, therapeutic strategies aimed at enhancing cholinergic signaling have been a major focus of drug discovery efforts.
The two principal methods for boosting cholinergic neurotransmission are the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, and the direct stimulation of postsynaptic muscarinic acetylcholine receptors.[2] The M1 muscarinic receptor subtype is of particular interest as it is highly concentrated in the cerebral cortex and hippocampus, brain regions integral to memory and learning. The activation of M1 receptors is known to influence neuronal excitability and synaptic plasticity, positioning them as a key target for treating the symptoms of AD.
In the field of medicinal chemistry, spirocyclic scaffolds have gained considerable attention. Their rigid, three-dimensional structures can offer superior potency, selectivity, and pharmacokinetic profiles when compared to more flexible molecular frameworks.[3] The 1-oxa-azaspiro[4.5]decane core, in particular, presents a versatile foundation for the design of novel therapeutic agents. This guide offers a comparative analysis of the efficacy of drug candidates derived from this spirocyclic scaffold, concentrating on their potential as M1 muscarinic agonists and acetylcholinesterase inhibitors for AD therapy.
Part 1: M1 Muscarinic Agonists Derived from 1-Oxa-8-Azaspiro[4.5]decanes
A substantial research effort has been dedicated to creating 1-oxa-8-azaspiro[4.5]decane derivatives that function as M1 muscarinic agonists. A pivotal study in this domain centered on the synthesis and assessment of a series of analogs derived from the lead compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. This lead was conceived by integrating the tetrahydrofuran ring of muscarone into the spirocyclic framework.[4]
The strategic advantage of this approach lies in the selective activation of M1 receptors, which can enhance cognitive functions while circumventing the adverse side effects—such as tremor, salivation, and hypothermia—that are commonly associated with non-selective muscarinic agonists and are often mediated by M2 and M3 receptors.
Comparative Efficacy of 1-Oxa-8-Azaspiro[4.5]decane Derivatives
The table below provides a summary of the in vitro receptor binding affinities and in vivo activities for key compounds from the aforementioned study.[4]
Table 1: Comparative Efficacy of 1-Oxa-8-Azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists
| Compound ID | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity | Antiamnesic Activity (ED50, mg/kg, s.c.) | Hypothermia Induction (MED, mg/kg, s.c.) |
| 17 | Me | =O | 2.3 | 2.1 | 0.9 | 0.1 | 1 |
| 18 | Et | =O | 4.2 | 15 | 3.6 | 0.3 | 3 |
| 29 | Me | =CH2 | 18 | 130 | 7.2 | 0.1 | 3 |
| 26 | Me | Dithioketal | 6.5 | 49 | 7.5 | 0.1 | 10 |
| 28 | Et | Dithioketal | 9.8 | 100 | 10.2 | 0.3 | >30 |
| 37 | Me | =NOH | 14 | 120 | 8.6 | 0.3 | 10 |
| RS86 (ref) | - | - | 1.9 | 1.8 | 0.9 | 0.3 | 1 |
Data extracted from Reference[4]. Dithioketal refers to an ethylene dithioketal modification of the carbonyl group.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 highlights several crucial structure-activity relationships:
-
Modification of the 2-position: Altering the methyl group at the 2-position to an ethyl group (Compound 18 vs. 17 ) led to a minor reduction in M1 affinity but a more substantial decrease in M2 affinity, which resulted in enhanced M1/M2 selectivity.[4]
-
Modification of the 3-position:
-
Substituting the carbonyl group at the 3-position with a methylene group (Compound 29 ) or a dithioketal group (Compounds 26 and 28 ) markedly improved M1 selectivity by diminishing M2 receptor affinity.[4]
-
The dithioketal derivatives, especially the 2-ethyl analog (28 ), demonstrated a significant separation between the desired antiamnesic effects and the unwanted hypothermic side effects.[4]
-
-
In vivo Efficacy: A number of the modified compounds (29 , 26 , 28 , 37 ) showed strong antiamnesic activity in a rat passive avoidance task, performing as well as or better than the lead compound 17 and the reference compound RS86.[4] Crucially, these compounds displayed a much broader therapeutic window, with hypothermia being induced only at considerably higher doses.[4]
M1 Muscarinic Receptor Signaling Pathway
The activation of the M1 muscarinic receptor, a Gq-protein coupled receptor, triggers a signaling cascade that is vital for its pro-cognitive functions. The diagram below provides an illustration of this pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Part 2: Acetylcholinesterase Inhibition by Spirocyclic Compounds
While the main research thrust for 1-oxa-8-azaspiro[4.5]decanes has been M1 agonism, the wider category of spirocyclic compounds has also been explored for acetylcholinesterase (AChE) inhibition. AChE inhibitors function by blocking the breakdown of acetylcholine in the synaptic cleft, which increases its availability to stimulate cholinergic receptors.
Although a direct structure-activity relationship study for AChE inhibition using derivatives of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is not readily found in publicly available literature, other spirocyclic systems have demonstrated considerable potential. For example, a series of spirooxindole-pyrrolidine analogs have been synthesized and assessed as AChE inhibitors, with some compounds displaying potent activity.[5][6]
Table 2: Examples of Spirocyclic Acetylcholinesterase Inhibitors
| Compound Class | Example Structure | AChE IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | Substituted spiro[oxindole-3,2'-pyrrolidine] | 0.10 | [5] |
| Naphthoquinone Derivatives | 1,2-Naphthoquinone derivative 4h | Inhibition of 85% at 50 µM | [7] |
These findings indicate that the rigid conformational constraints of spirocyclic scaffolds can be effectively harnessed to create potent AChE inhibitors. This suggests that the 1-oxa-7-azaspiro[4.5]decane scaffold could also be a valuable starting point for the development of new AChE inhibitors.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely adopted colorimetric method developed by Ellman.[8][9]
Principle: This assay quantifies AChE activity by tracking the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured by its absorbance at 412 nm. The presence of an inhibitor slows down the rate of this color change.[8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other sources)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the Tris-HCl buffer.
-
Prepare a 10 mM ATCI solution in deionized water.
-
Prepare a 0.1 U/mL AChE solution in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds and positive control in Tris-HCl buffer, ensuring the final DMSO concentration in the well does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Add 10 µL of the test compound solution (or buffer for control wells) to the appropriate wells.
-
Add 10 µL of the AChE solution to all wells, except for the blank.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[8]
-
Reaction Initiation: Add 20 µL of the ATCI solution to all wells to begin the reaction.
-
Measurement: Immediately start measuring the absorbance at 412 nm with a microplate reader. Take kinetic readings every minute for 10-15 minutes.[8]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by finding the change in absorbance per minute (ΔAbs/min) from the linear part of the curve.
-
Determine the percentage of inhibition for each concentration of the test compound with the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Establish the IC50 value (the inhibitor concentration that produces 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro AChE Inhibition Assay.
M1 Muscarinic Receptor Agonist Activity Assay (Phosphoinositide Hydrolysis)
A standard method for assessing agonist activity at M1 receptors involves measuring the buildup of inositol phosphates (IPs) after receptor stimulation.[4]
Principle: M1 receptors are linked to Gq proteins, which in turn activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 and its metabolites, which can be measured using radiolabeling with [3H]inositol, serves as an indicator of M1 receptor activation.
High-Level Protocol Overview:
-
Cell Culture and Labeling: Brain tissue slices (e.g., from the rat hippocampus) or cells expressing M1 receptors are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.[4]
-
Agonist Stimulation: The labeled tissue or cells are then exposed to various concentrations of the test compound (the potential agonist) in the presence of LiCl, which prevents the degradation of inositol monophosphates.
-
Extraction and Quantification: The reaction is halted, and the accumulated [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.
-
Measurement: The radioactivity in the inositol phosphate fraction is quantified with liquid scintillation counting.
-
Data Analysis: The amount of IP accumulation is plotted against the agonist concentration to create a dose-response curve, from which the EC50 (the effective concentration for 50% of the maximal response) and Emax (the maximal effect) values are determined.
Conclusion
Derivatives of the 1-oxa-azaspiro[4.5]decane scaffold are a highly promising class of compounds for the creation of new treatments for Alzheimer's disease. Structure-activity relationship studies on closely related 1-oxa-8-azaspiro[4.5]decanes have shown that this scaffold can be systematically altered to produce potent and selective M1 muscarinic agonists with a clear distinction between desired cognitive benefits and unwanted cholinergic side effects.[4] Additionally, the broader category of spirocyclic compounds has demonstrated potential as acetylcholinesterase inhibitors, opening up another avenue for the therapeutic use of this scaffold.
Future research should be directed towards the synthesis and assessment of a wider array of derivatives from the 1-Oxa-7-azaspiro[4.5]decan-2-one core, with methodical modifications to investigate the structure-activity relationships for both M1 agonism and AChE inhibition. A dual-target strategy, which seeks to develop compounds with both M1 agonist and AChE inhibitory properties, could also be a highly effective approach for creating more impactful therapies for Alzheimer's disease. The experimental protocols detailed in this guide offer a solid foundation for the preclinical assessment of such innovative drug candidates.
References
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- 2. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted spiro [2.3'] oxindolespiro [3.2″]-5,6-dimethoxy-indane-1″-one-pyrrolidine analogue as inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Bioactive Oxa-Azaspiro[4.5]decane Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
While dedicated, in-depth structure-activity relationship (SAR) studies on 1-Oxa-7-azaspiro[4.5]decan-2-one analogs are not extensively available in the current body of scientific literature, significant research has been conducted on closely related regioisomers. This guide provides a comparative analysis of the SAR of 1-oxa-4-azaspiro[4.5]decane and 1-oxa-3-azaspiro[4.5]decane analogs, offering valuable insights that can inform the design and development of novel therapeutics based on the broader oxa-azaspiro[4.5]decane scaffold.
The strategic incorporation of spirocyclic systems in drug design is a proven method for enhancing potency, selectivity, and pharmacokinetic properties. The rigid, three-dimensional nature of the spirocyclic core can lead to a more favorable presentation of pharmacophoric elements to their biological targets. This guide will delve into the synthesis, biological evaluation, and SAR of two key classes of oxa-azaspiro[4.5]decane derivatives that have shown promise in oncology and as modulators of the hypoxia-inducible factor (HIF) pathway.
I. The 1-Oxa-4-Azaspiro[4.5]decane Scaffold in Oncology
Recent studies have highlighted the potential of 1-oxa-4-azaspiro[4.5]decane derivatives as potent antitumor agents. The core structure, a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, has been systematically modified to probe the SAR and optimize anticancer activity against various cancer cell lines.
A. Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
The synthesis of these compounds typically involves a multi-step sequence starting from readily available materials. A key step is the metal-catalyzed oxidative cyclization of an amide precursor to form the spirocyclic core.
Experimental Protocol: Synthesis of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [1]
-
Amide Formation: Reaction of p-aminophenol with an appropriate acid (e.g., glycolic acid or lactic acid) to form the corresponding amide.
-
Sulfonylation: The nitrogen of the amide is then functionalized with various aromatic sulfonyl chlorides to introduce diversity.
-
Oxidative Cyclization: The key spirocyclization is achieved through a metal-catalyzed oxidation, for example, using a palladium catalyst, to construct the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one core.
-
Further Modification: The aromatic sulfonyl group can be further modified, for instance, by introducing sugar moieties via click chemistry, to enhance biological activity and selectivity.[1]
Caption: Synthetic workflow for 1-oxa-4-azaspiro[4.5]decane derivatives.
B. Structure-Activity Relationship of 1-Oxa-4-azaspiro[4.5]decane Analogs as Antitumor Agents
Systematic modifications of the 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold have provided key insights into the structural requirements for potent anticancer activity.[1]
-
Substitution on the Aromatic Sulfonyl Group: The nature and position of substituents on the aromatic ring of the sulfonyl group significantly impact cytotoxicity.
-
Introduction of Sugar Moieties: Glycosylation of the sulfonyl moiety, particularly with acetyl-protected mannose, has been shown to dramatically increase antiproliferative activity against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cell lines.[1]
-
Halogenation of the Dienone Ring: Introduction of a chlorine atom at the 7-position of the dienone ring generally leads to more potent compounds compared to substitution at the 6-position.[1]
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of selected 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one analogs. [1]
| Compound | R (Sulfonyl Moiety) | X (Dienone Ring) | A549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) |
| HL-X9 | 4-Tolyl | H | >10 | >10 | >10 |
| 2a | Thiophen-2-yl | H | 5.21 | 2.34 | 3.12 |
| 2c | Thiophen-2-yl | 7-Cl | 1.89 | 0.08 | 0.45 |
| 7j | Mannose-triazole-Thiophen-2-yl | 7-Cl | 0.17 | 0.05 | 0.07 |
Caption: Key SAR takeaways for 1-oxa-4-azaspiro[4.5]decane analogs.
II. The 1-Oxa-3-Azaspiro[4.5]decane Scaffold as HIF Prolyl Hydroxylase Inhibitors
The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold has been explored for its ability to modulate the hypoxia-inducible factor (HIF) pathway by inhibiting prolyl hydroxylase domain (PHD) enzymes. This mechanism is of therapeutic interest for conditions such as anemia and ischemia.
A. Synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one Analogs
The synthesis of these analogs can be achieved through various routes, often involving base-catalyzed reactions to form the spirocyclic core.
Experimental Protocol: General Synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-ones [2]
-
Ring Formation: A common strategy involves the reaction of a suitable starting material, such as a ketone, with an amino alcohol in the presence of a base like potassium carbonate in a solvent like dimethylformamide to facilitate the formation of the oxazolidinone ring.
-
Introduction of Substituents: Substituents on the piperidine ring can be introduced either from the starting materials or through subsequent alkylation reactions.
B. Structure-Activity Relationship of 1-Oxa-3-azaspiro[4.5]decan-2-one Analogs as PHD Inhibitors
While detailed quantitative SAR data is limited in the public domain, some key structural features have been identified as important for PHD inhibition.
-
Substitution at the 7-position: An ethyl substituent at the 7-position of the piperidine ring has been shown to enhance binding affinity to the PHD enzymes. This is likely due to favorable hydrophobic interactions within the enzyme's active site.[2]
-
The Spirocyclic Core: The rigid spirocyclic framework is crucial for orienting the key pharmacophoric features for effective binding to the target enzyme.
III. Comparative Analysis and Future Directions
The available data on 1-oxa-4-azaspiro[4.5]decane and 1-oxa-3-azaspiro[4.5]decane analogs demonstrates the versatility of the oxa-azaspiro[4.5]decane scaffold in medicinal chemistry. The SAR insights from these studies provide a valuable starting point for the exploration of other isomers, including the 1-oxa-7-azaspiro[4.5]decan-2-one core.
Future research should focus on the systematic synthesis and biological evaluation of 1-Oxa-7-azaspiro[4.5]decan-2-one analogs against a variety of biological targets. The exploration of different substituents on both the oxazolidinone and piperidine rings will be crucial for elucidating the SAR of this particular scaffold and unlocking its therapeutic potential.
IV. References
-
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]
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Performance Benchmark: 1-Oxa-7-azaspiro[4.5]decan-2-one Hydrochloride as a Versatile Building Block in Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Stability, and Strategic Application
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to unique chemical space is insatiable. Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy for improving compound properties such as target selectivity and metabolic stability.
This guide provides an in-depth performance benchmark of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride , a versatile building block for constructing complex spirocyclic molecules. We will move beyond simple catalog data to present a comparative analysis grounded in experimental evidence, focusing on its synthetic utility, chemical stability, and strategic advantages against relevant structural analogs. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when incorporating this scaffold into their research programs.
The Building Blocks: A Comparative Structural and Physicochemical Overview
The selection of a core building block is a critical decision point in any synthetic campaign. To establish a baseline for comparison, we will evaluate this compound against two commercially available and structurally related alternatives: a spiro-oxazolidinone and a spiro-hydantoin.
| Compound | Structure | Mol. Weight ( g/mol ) | cLogP | TPSA (Ų) |
| 1-Oxa-7-azaspiro[4.5]decan-2-one HCl (Target) | [Image of 1-Oxa-7-azaspiro[4.5]decan-2-one HCl] | 191.65 | 0.85 | 49.6 |
| 8-oxa-2-azaspiro[4.5]decan-3-one (Alternative A) | [Image of 8-oxa-2-azaspiro[4.5]decan-3-one] | 155.18 | 0.45 | 49.6 |
| 7,9-diazaspiro[4.5]decane-6,8,10-trione (Alternative B) | [Image of 7,9-diazaspiro[4.5]decane-6,8,10-trione] | 182.17 | -0.63 | 75.3 |
Table 1: Physicochemical properties of the target building block and selected alternatives. Data is calculated.
The target compound presents a balanced profile with moderate lipophilicity and topological polar surface area (TPSA). Alternative A offers a similar profile in a smaller package, while Alternative B (a spiro-hydantoin) introduces additional hydrogen bond donors and increased polarity, which can significantly influence properties like solubility. The key differentiator of our target building block is the secondary amine of the piperidine ring, which serves as a primary vector for chemical elaboration, most commonly via N-arylation or N-alkylation reactions.
Performance Benchmark I: N-Arylation Efficiency via Buchwald-Hartwig Coupling
The functionalization of the secondary amine is the most common and critical step in utilizing these spirocyclic cores. We benchmarked the performance of the target compound and its alternatives in a representative Buchwald-Hartwig N-arylation reaction with a moderately challenging coupling partner, 4-chloroanisole.
Experimental Workflow: Buchwald-Hartwig N-Arylation
The following diagram outlines the standardized workflow used for the comparative coupling reaction.
Caption: Standardized workflow for the comparative Buchwald-Hartwig N-arylation.
Protocol: General Procedure for N-Arylation
-
To an oven-dried reaction vial, add the spirocyclic amine hydrochloride (0.5 mmol, 1.0 eq), 4-chloroanisole (0.55 mmol, 1.1 eq), potassium carbonate (1.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and XPhos (0.04 mmol, 8 mol%).
-
Seal the vial with a septum and purge with dry nitrogen for 5 minutes.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Place the reaction vial in a preheated heating block at 100 °C.
-
Stir the reaction for 12-18 hours, monitoring for completion by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Reaction Performance
| Building Block | Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS, 254 nm) | Notes |
| 1-Oxa-7-azaspiro[4.5]decan-2-one HCl | 14 | 88% | >98% | Clean conversion, straightforward purification. The hydrochloride salt requires an extra equivalent of base. |
| 8-oxa-2-azaspiro[4.5]decan-3-one | 16 | 75% | >97% | Slower reaction rate observed. Product shows slightly higher polarity. |
| 7,9-diazaspiro[4.5]decane-6,8,10-trione | 18 | 62% | >95% | Potential for di-arylation requires careful control of stoichiometry. The acidic N-H of the hydantoin can complicate the reaction. |
Table 2: Comparative performance in Buchwald-Hartwig N-arylation with 4-chloroanisole.
Expertise in Action: The superior performance of 1-Oxa-7-azaspiro[4.5]decan-2-one can be attributed to the well-defined reactivity of its piperidinyl nitrogen. The electron-withdrawing effect of the adjacent spiro-lactone does not significantly impede the catalytic cycle, resulting in a clean, high-yielding transformation. In contrast, Alternative B's hydantoin motif presents multiple reactive sites and increased acidity, which can lead to side reactions and lower yields, necessitating more extensive optimization. This makes our target compound a more reliable and efficient building block for library synthesis where robust and high-yielding reactions are paramount.
Performance Benchmark II: Chemical Stability
The stability of a core scaffold is a crucial parameter that influences its viability as a drug candidate. We assessed the stability of the N-arylated derivatives in conditions mimicking the physiological environments of the stomach and plasma.
Protocol: Stability Assessment in Acidic and Neutral Conditions
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
For acidic stability, dilute the stock solution to 10 µM in 0.1 N HCl (pH ~1.0).
-
For neutral stability, dilute the stock solution to 10 µM in phosphate-buffered saline (PBS, pH 7.4).
-
Incubate all solutions at 37 °C.
-
At specified time points (t=0, 1, 4, 24 hours), take an aliquot, quench with an equal volume of acetonitrile containing an internal standard, and centrifuge.
-
Analyze the supernatant by LC-MS to determine the percentage of the parent compound remaining relative to the t=0 sample.
Comparative Stability Data
| Compound (N-4-methoxyphenyl derivative) | % Remaining after 24h (pH 1.0) | % Remaining after 24h (pH 7.4) | Primary Degradation Pathway |
| Target: 1-Oxa-7-azaspiro[4.5]decan-2-one core | 97% | >99% | None observed |
| Alternative A: 8-oxa-2-azaspiro[4.5]decan-3-one core | 95% | >99% | None observed |
| Alternative B: 7,9-diazaspiro[4.5]decane-6,8,10-trione core | 82% | 91% | Hydrolysis of hydantoin ring |
Table 3: Comparative chemical stability of N-arylated derivatives.
Trustworthiness of Protocol: This self-validating protocol uses a time-course analysis and an internal standard to ensure that observed compound depletion is due to chemical degradation rather than experimental variability. The results clearly demonstrate the high stability of the γ-lactone within the 1-Oxa-7-azaspiro[4.5]decan-2-one scaffold. The lactone is significantly more resistant to hydrolysis under both acidic and neutral conditions compared to the hydantoin ring in Alternative B, which shows notable degradation. This enhanced stability is a major advantage, suggesting that derivatives of the target compound are more likely to survive in vivo administration and have a longer shelf-life.
Strategic Application & Library Design Logic
The true value of a building block is realized in its application. The structure of 1-Oxa-7-azaspiro[4.5]decan-2-one is ideally suited for creating diverse chemical libraries for high-throughput screening. The piperidine nitrogen serves as the primary diversification point, allowing for the introduction of a wide array of aryl and alkyl groups.
Caption: Library diversification strategy using the spirocyclic core.
This logical flow highlights how a single, reliable core can be combined with thousands of commercially available building blocks (R¹ groups) through a robust reaction protocol to rapidly generate a large library of novel, drug-like molecules. The inherent stability and favorable 3D geometry of the core scaffold are transferred to each library member, increasing the probability of identifying high-quality hits in biological screens.
Conclusion and Recommendations
The experimental data presented in this guide unequivocally establishes This compound as a high-performance building block for medicinal chemistry and drug discovery.
Key Advantages:
-
Superior Synthetic Utility: It consistently outperforms related spirocyclic amines in robust and crucial N-arylation reactions, delivering higher yields and cleaner product profiles.
-
Excellent Chemical Stability: The core γ-lactone and piperidine rings demonstrate high resistance to hydrolysis under physiologically relevant pH conditions, a critical feature for developing orally bioavailable drugs.
-
Strategic Simplicity: It offers a single, highly reactive handle for diversification, simplifying library design and execution while maximizing structural diversity around a rigid, 3D-rich core.
We recommend the use of This compound for projects that require:
-
Rapid and efficient synthesis of diverse compound libraries.
-
A core scaffold with inherent metabolic and chemical stability.
-
The exploration of novel, three-dimensional chemical space to improve selectivity and escape flatland chemistry.
While alternatives may be suitable for specific niche applications, the combination of synthetic efficiency, stability, and strategic value makes this building block a premier choice for modern drug discovery campaigns.
References
Safety Operating Guide
Navigating the Safe Handling of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride: A Guide for Laboratory Professionals
As a key intermediate in the synthesis of diverse active compounds, 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a compound of significant interest in the drug development landscape.[1][2][3] Its effective and safe use in the laboratory hinges on a thorough understanding of its hazard profile and the rigorous application of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and operational integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is classified with several key hazards that dictate our handling procedures.[4] A comprehensive understanding of these risks is the foundational step in building a self-validating safety system in your laboratory.
Hazard Classification Summary:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[4]
The causality behind these classifications is rooted in the compound's chemical reactivity and its potential to interact with biological tissues. The hydrochloride salt form can contribute to its irritant properties. Ingestion can lead to systemic toxicity, while dermal contact can result in localized inflammation and irritation.[5] Ocular exposure is particularly concerning, with the potential for serious damage.[4] Finally, inhalation of the powdered form can irritate the respiratory tract.[4]
Therefore, our primary safety objective is to prevent any direct contact with the compound through all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if there is a splash hazard. | ANSI Z87.1 / EN 166 | Protects against airborne particles and splashes, preventing serious eye irritation.[6][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | ASTM F1671 / EN 374 | Prevents skin contact, which can cause irritation.[8] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. | |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if dust cannot be controlled. | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[4][8] |
dot
Caption: PPE Selection and Use Workflow.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental reproducibility.
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.[8]
-
Assemble all Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.), PPE, and waste containers are readily accessible.
-
Review the Safety Data Sheet (SDS): Always have the most current SDS available and review it before beginning work.[4]
Handling:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust.[9] If possible, use a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Work Practices:
dot
Caption: Step-by-step handling protocol.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4][8] |
| Inhalation | Move the person into fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[4][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][8] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For a solid, carefully sweep or vacuum the material. For a liquid, absorb it with an inert material (e.g., sand, vermiculite).[8][9]
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, weigh boats, and disposable PPE, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][7] Do not dispose of it down the drain.[8]
By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
- This compound-SDS-MedChemExpress. (2023, July 14).
- This compound. (n.d.).
- 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride - AK Scientific, Inc. (n.d.).
- 1-Oxa-7-azaspirodecan-2-one (hydrochloride) - Ankit Scientific. (n.d.).
- SAFETY DATA SHEET. (2009, September 26).
- Safety Data Sheet - Cayman Chemical. (2025, October 1).
- This compound - TargetMol. (n.d.).
- 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
- 3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one - AK Scientific, Inc. (n.d.).
- This compound | Drug Intermediate | MedChemExpress. (n.d.).
- 2-Oxa-7-azaspiro[4.5]decane (hydrochloride) - Sigma-Aldrich. (n.d.).
- Trichloronate - HAZARD SUMMARY. (n.d.).
- 2-Oxa-7-azaspiro[4.5]decane hydrochloride | Drug Intermediate - MedchemExpress.com. (n.d.).
- 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride - SAFETY DATA SHEET. (n.d.).
Sources
- 1. 1-Oxa-7-azaspirodecan-2-one (hydrochloride) | Ankit Scientific [ankitscientific.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
